Disoxaril
Description
5-(7-(4-(4,5-dihydro-2-oxazolyl)phenoxy)heptyl)-3-methyl isoxazole is a solid. This compound belongs to the phenol ethers. These are aromatic compounds containing an ether group substituted with a benzene ring. Known drug targets of 5-(7-(4-(4,5-dihydro-2-oxazolyl)phenoxy)heptyl)-3-methyl isoxazole include genome polyprotein.
Disoxaril is a compound with activity against human picornaviruses. This compound binds to the hydrophobic pocket within the viral VP1 capsid protein and prevents structural transitions required for viral uncoating resulting in an inhibition of viral reproduction.
This compound is a small molecule drug with a maximum clinical trial phase of II.
antipicornavirus agent
Properties
CAS No. |
87495-31-6 |
|---|---|
Molecular Formula |
C20H26N2O3 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
5-[7-[4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]heptyl]-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C20H26N2O3/c1-16-15-19(25-22-16)7-5-3-2-4-6-13-23-18-10-8-17(9-11-18)20-21-12-14-24-20/h8-11,15H,2-7,12-14H2,1H3 |
InChI Key |
FKLJPTJMIBLJAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)CCCCCCCOC2=CC=C(C=C2)C3=NCCO3 |
Appearance |
Solid powder |
Other CAS No. |
87495-31-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
WIN-51711; WIN51711; WIN 51711; WIN-51,711; WIN51,711; WIN 51,711; BRN-3626820; BRN 3626820; BRN3626820; Disoxaril |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picornaviruses represent a large and diverse family of small RNA viruses responsible for a wide spectrum of human and animal diseases, including the common cold (Rhinovirus), poliomyelitis (Poliovirus), and myocarditis (Coxsackievirus). The development of effective antiviral agents against these pathogens is a significant challenge, partly due to the high mutation rates of RNA viruses, which can lead to rapid drug resistance. Disoxaril (WIN 51711) is a prototypical small molecule inhibitor that emerged from a class of compounds known as "WIN" drugs. These agents are characterized by their unique mechanism of action, which involves direct interaction with the viral capsid. This technical guide provides an in-depth exploration of the molecular mechanism by which this compound exerts its antiviral effects, summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical pathways and workflows.
Core Mechanism of Action: Capsid Stabilization
The primary mechanism of action for this compound is the inhibition of viral uncoating, a critical early step in the picornavirus replication cycle.[1] This is achieved through direct binding to and stabilization of the viral capsid.[2][3]
Molecular Target: The VP1 Hydrophobic Pocket The picornavirus capsid is an icosahedral shell composed of 60 protomers, with each protomer consisting of four viral proteins (VP1, VP2, VP3, and VP4). Within the VP1 protein of many picornaviruses, there is a deep hydrophobic pocket. Under normal circumstances, this pocket is occupied by a cellular lipid molecule, often a fatty acid, known as a "pocket factor." This pocket factor is thought to play a role in the natural conformational flexibility and stability of the virion.
Displacement and Binding this compound is a hydrophobic molecule designed to fit snugly into this VP1 pocket. Upon entering the pocket, it displaces the natural pocket factor. X-ray crystallography studies have confirmed that this compound and its analogues bind within this site, establishing multiple interactions with the surrounding amino acid residues.[4][5]
Inhibition of Uncoating The binding of this compound induces a critical change in the properties of the capsid: it becomes significantly more rigid and stable.[2] Following entry into a host cell via receptor-mediated endocytosis, picornaviruses must undergo conformational changes to release their RNA genome into the cytoplasm.[2] These changes are typically triggered by receptor binding and the low pH environment of endosomes. The stabilization of the capsid by this compound prevents these necessary conformational shifts.[3] Consequently, the virus remains intact within the endosome, unable to release its genetic material, and the replication cycle is aborted. It is important to note that this compound does not prevent the virus from attaching to or entering the host cell.[2]
Quantitative Antiviral Activity Data
The efficacy of this compound has been quantified against a range of picornaviruses using various in vitro and in vivo assays. The following tables summarize key findings.
Table 1: In Vitro Activity of this compound against Enteroviruses
| Virus Serotype | Cell Line | Assay Type | Value | Unit | Reference |
| Poliovirus 1 (Mahoney) | FL cells | CPE Reduction | IC50 = 0.3 | µmol/L | [6] |
| Poliovirus 1 | HeLa cells | RNA Synthesis Inhibition | EC ~0.3 | µg/mL | [3] |
| Poliovirus 2 | HeLa cells | RNA Synthesis Inhibition | EC ~0.03 | µg/mL | [3] |
| Coxsackievirus B1 (sensitive) | - | Plaque Reduction | IC50 = 0.59 - 1.37 | µM | [7] |
| Coxsackievirus B1 (resistant) | - | Plaque Reduction | IC50 > 40 | µM | [7] |
| 9 Enterovirus Serotypes (various) | HeLa cells | Plaque Reduction | MIC = 0.004 - 0.17 | µg/mL | [8] |
IC50: 50% Inhibitory Concentration; EC: Effective Concentration; MIC: Minimum Inhibitory Concentration.
Table 2: In Vitro Activity of this compound against Rhinoviruses
| Virus Serotype | Cell Line | Assay Type | Value | Unit | Reference |
| 33 Rhinovirus Serotypes (various) | HeLa cells | Plaque Reduction | MIC = 0.004 - 6.2 | µg/mL | [8] |
| Human Rhinovirus 14 (HRV-14) | - | - | S isomer 10x more active than R isomer | - | [5] |
MIC: Minimum Inhibitory Concentration.
Table 3: In Vivo Efficacy of this compound
| Virus Model | Animal Model | Administration | Efficacy Metric | Value | Unit | Reference |
| Coxsackievirus B1 | Newborn Mice | Subcutaneous | ED50 (mortality reduction) | 12.5 | mg/kg | [9] |
| Poliovirus 2 (persistent CNS) | Immunosuppressed Mice | Intragastric | Reduced paralysis/death | 200 | mg/kg/day | [1] |
ED50: 50% Effective Dose.
Experimental Protocols
The elucidation of this compound's mechanism of action relies on a suite of established virological and biochemical assays. Detailed methodologies for key experiments are provided below.
Plaque Reduction Assay for Antiviral Efficacy (IC50 Determination)
This assay quantifies the ability of a compound to inhibit the production of infectious virus particles, measured by the reduction in lysis zones (plaques) in a cell monolayer.
Methodology:
-
Cell Seeding: Plate a susceptible host cell line (e.g., HeLa cells) in 6-well or 12-well plates at a density that will achieve a confluent monolayer within 24 hours.
-
Compound Preparation: Prepare a series of 2-fold or 10-fold dilutions of this compound in cell culture medium.
-
Virus Infection: Aspirate the growth medium from the confluent cell monolayers. Infect the cells with a dilution of picornavirus stock calculated to produce 50-100 plaque-forming units (PFU) per well. Allow the virus to adsorb for 1 hour at 37°C.
-
Compound Addition & Overlay: After adsorption, remove the virus inoculum. Add the different dilutions of this compound to the wells. Immediately cover the monolayer with an overlay medium (e.g., medium containing 0.5% agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-4 days, depending on the virus, until plaques are visible.
-
Staining and Counting: Fix the cells (e.g., with 10% formalin) and stain the monolayer with a dye such as crystal violet, which stains living cells. Plaques will appear as clear, unstained zones.
-
Data Analysis: Count the number of plaques in each well. The IC50 value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the virus-only control wells.
Cytotoxicity Assay (CC50 Determination)
This assay is performed in parallel to the efficacy assay to ensure that the observed antiviral effect is not due to toxicity to the host cells.
Methodology:
-
Cell Seeding: Seed host cells in a 96-well plate at an appropriate density.
-
Compound Addition: To uninfected cells, add the same serial dilutions of this compound used in the antiviral assay. Include "cells only" (no compound) and "medium only" (no cells) controls.
-
Incubation: Incubate the plate for the same duration as the plaque reduction assay (e.g., 48-72 hours).
-
Viability Measurement: Assess cell viability using a colorimetric or fluorometric assay. A common method is the MTT assay, where the tetrazolium salt MTT is reduced by metabolically active cells to a colored formazan product.
-
Data Analysis: Measure the absorbance at the appropriate wavelength. The CC50 value is the compound concentration that reduces cell viability by 50% compared to the untreated cell control. The ratio of CC50 to IC50 determines the Selectivity Index (SI), an indicator of the compound's therapeutic window.
Time-of-Addition Experiment
This experiment pinpoints the stage of the viral lifecycle inhibited by the drug. The compound is added at various time points before, during, and after viral infection.
Methodology:
-
Cell Seeding: Plate susceptible cells in a multi-well format.
-
Synchronized Infection: Infect cells with a high multiplicity of infection (MOI) for a short period (e.g., 1 hour) to synchronize the infection cycle.
-
Timed Compound Addition: Add this compound (at a concentration several-fold higher than its IC50) to different wells at various time points (e.g., -2h, 0h, 1h, 2h, 4h, 6h, 8h post-infection).
-
Incubation and Harvest: Allow a single round of replication to complete (e.g., 8-12 hours). Harvest the supernatant or cell lysate.
-
Yield Measurement: Quantify the virus yield from each well using a plaque assay or RT-qPCR.
-
Data Analysis: Plot the virus yield against the time of compound addition. This compound will lose its inhibitory effect when added after the uncoating step has already occurred for the majority of virions (typically within the first 1-2 hours post-infection), confirming its action as an early-stage inhibitor.
Mechanism of Resistance
As with many antivirals, picornaviruses can develop resistance to this compound.[7]
-
Genetic Basis: Resistance mutations are consistently mapped to the gene encoding the VP1 capsid protein.[4]
-
Location of Mutations: These mutations typically involve single amino acid substitutions in the residues that form the lining of the hydrophobic binding pocket.
-
Effect of Mutations: The amino acid changes alter the shape, size, or hydrophobicity of the pocket, thereby reducing the binding affinity of this compound. This allows the virus to undergo its necessary conformational changes for uncoating even in the presence of the drug.
-
Drug-Dependence: Interestingly, some resistant mutants have been shown to become drug-dependent, where the presence of the compound is required to stabilize an otherwise unstable mutant capsid, allowing it to form plaques.[4]
The analysis of resistant mutants is a powerful tool to confirm the drug's binding site and mechanism of action.
Conclusion
This compound represents a landmark in rational drug design, targeting a specific, conserved structural feature of the picornavirus capsid. Its mechanism of action—binding to the hydrophobic pocket in VP1 to stabilize the virion and physically block the uncoating process—is well-established through extensive virological, genetic, and structural studies. While the clinical development of this compound and related compounds has been hampered by factors such as limited spectrum and the emergence of resistance, it remains a fundamentally important tool for researchers. The study of this compound continues to provide a valuable framework for understanding picornavirus biology and for developing novel capsid-binding antivirals with improved pharmacological profiles.
References
- 1. academic.oup.com [academic.oup.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of poliovirus uncoating by this compound (WIN 51711) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound mutants of Coxsackievirus B1: phenotypic characteristics and analysis of the target VP1 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantiomeric effects of homologues of this compound on the inhibitory activity against human rhinovirus-14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic inhibitory effect of enviroxime and this compound on poliovirus type 1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of resistance to this compound in Coxsackie B1 virus-infected newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro activity of WIN 51711, a new broad-spectrum antipicornavirus drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiviral effect of the combination of enviroxime and this compound on coxsackievirus B1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Disoxaril: A Technical Guide to its Antiviral Spectrum and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disoxaril, also known as WIN 51711, is a potent, broad-spectrum antipicornavirus agent.[1][2] It belongs to a class of compounds that act as capsid-binding inhibitors, physically interacting with the viral particle to prevent infection.[1][2] This technical guide provides a comprehensive overview of this compound's antiviral activity, its targeted viruses, mechanism of action, and the experimental protocols used to characterize its efficacy.
Antiviral Spectrum and Targeted Viruses
This compound exhibits significant inhibitory activity against a wide range of viruses within the Picornaviridae family. Its primary targets are the genera Enterovirus and Rhinovirus.[3][4]
Targeted Viruses Include:
-
Polioviruses: Effective against poliovirus types 1 and 2.[5][6]
-
Human Rhinoviruses (HRV): Demonstrates broad activity against numerous rhinovirus serotypes, a common cause of the cold.[3][4]
-
Enteroviruses: Shows broad-spectrum activity against various non-polio enteroviruses.[3][5] This includes:
Mechanism of Action: Capsid Stabilization
This compound's mechanism of action is unique in that it targets the physical structure of the virion itself, rather than a viral enzyme or replication process within the host cell.
-
Cellular Entry: The virus is still able to enter the host cell through the normal process of receptor-mediated endocytosis, irrespective of the presence of this compound.[5][6]
-
Capsid Binding: Following entry, this compound binds to a specific hydrophobic pocket located within the viral capsid protein 1 (VP1).[1][2][3] This binding site is a highly conserved region among many picornaviruses.[4]
-
Inhibition of Uncoating: By occupying this pocket, this compound stabilizes the entire virus capsid, making it conformationally rigid.[3][5][6] This stabilization prevents the structural changes that are necessary for the virus to uncoat and release its viral RNA into the host cell's cytoplasm.[2][3][6]
-
Replication Blocked: Without the release of its genetic material, the virus is unable to initiate RNA synthesis and replication, effectively halting the infection cycle.[6] Time-of-addition studies confirm that the drug is most effective when present during the early stages of infection and loses efficacy if administered more than two hours post-infection.[3]
Quantitative Data on Antiviral Efficacy and Cytotoxicity
The potency of this compound is typically quantified by its 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), while its toxicity to host cells is measured by the 50% cytotoxic concentration (CC₅₀).[8][9]
| Virus | Assay Type | Cell Line | Value (µM) | Reference |
| Enteroviruses (general) | EC₅₀ | - | 0.1 - 1.2 | [3] |
| Rhinoviruses (general) | EC₅₀ | - | 0.05 - 0.8 | [3] |
| Poliovirus | EC₅₀ | - | 5.6 | [3] |
| Poliovirus Type 1 | IC₅₀ | FL | 0.3 | [10] |
| Enterovirus (unspecified) | EC₅₀ | RD | 15.32 | [5] |
| Coxsackievirus B1 | Syncytium Inhibition | HeLa | 10 (complete inhibition) | [3] |
| - | Cytotoxicity (CC₅₀) | HeLa | 37 | [5] |
Experimental Protocols
The following are generalized methodologies for key experiments used to evaluate the antiviral activity of this compound.
Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero or HeLa cells) into 96-well microtiter plates and incubate until a confluent monolayer is formed.[11]
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Infection and Treatment: Remove the growth medium from the cells. Add the virus inoculum at a predetermined multiplicity of infection (MOI). Following a virus adsorption period (typically 1-2 hours), remove the inoculum and add the different concentrations of this compound.
-
Incubation: Incubate the plates for a period sufficient to observe significant CPE in the untreated virus control wells (typically 2-4 days).
-
Quantification: Assess cell viability using a colorimetric method, such as the MTS assay. The absorbance is read, which correlates with the number of viable cells.
-
Data Analysis: Calculate the EC₅₀ value, which is the concentration of this compound that protects 50% of the cells from CPE.[11]
Viral Yield Reduction Assay
This assay directly measures the amount of infectious virus produced in the presence of the compound.
-
Cell Seeding, Infection, and Treatment: Follow steps 1-3 from the CPE Reduction Assay.
-
Incubation: Incubate the plates for one full replication cycle (e.g., 24-48 hours).
-
Virus Harvesting: Subject the plates to freeze-thaw cycles to lyse the cells and release progeny virions.
-
Titration: Quantify the amount of infectious virus in the lysate from each well using a standard titration method, such as a plaque assay or a TCID₅₀ (50% Tissue Culture Infectious Dose) assay.
-
Data Analysis: Determine the IC₅₀ value, which is the drug concentration that reduces the viral yield by 50% compared to the untreated control.
Cytotoxicity Assay
This assay determines the toxicity of the compound to the host cells in the absence of a virus.
-
Cell Seeding: Plate the host cell line as for the antiviral assays.
-
Treatment: Add serial dilutions of this compound to the uninfected cells.
-
Incubation: Incubate the plates for the same duration as the antiviral assays.
-
Quantification: Measure cell viability using a method like the MTS assay or by determining the cell growth curve.[12]
-
Data Analysis: Calculate the CC₅₀ value, the concentration of the compound that reduces cell viability by 50%.[5] The ratio of CC₅₀ to EC₅₀/IC₅₀ provides the selectivity index (SI), a measure of the compound's therapeutic window.
Antiviral Resistance
As with many antiviral agents, resistance to this compound can develop. Studies involving the serial passage of Coxsackievirus B1 in the presence of the drug have led to the generation of both resistant (CVB1/RES) and dependent (CVB1/DEP) viral strains.[3] The resistant strain exhibited a significant (450-fold) increase in its EC₅₀ value, highlighting the potential for viral adaptation to this class of inhibitors.[3] Notably, no cross-resistance was observed between this compound and enviroxime, an inhibitor with a different mechanism of action, suggesting potential for combination therapy.[10]
References
- 1. This compound | Semantic Scholar [semanticscholar.org]
- 2. medkoo.com [medkoo.com]
- 3. This compound (87495-31-6) for sale [vulcanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of poliovirus uncoating by this compound (WIN 51711) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiviral effect of the combination of enviroxime and this compound on coxsackievirus B1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 10. Synergistic inhibitory effect of enviroxime and this compound on poliovirus type 1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity of the synergistic antienteroviral combination of enviroxime and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Disoxaril Binding Site on the Viral VP1 Capsid Protein
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disoxaril, a member of the "WIN" series of antiviral compounds, has been a pivotal tool in the study of picornavirus replication and a forerunner in the development of capsid-binding inhibitors. This technical guide provides a comprehensive overview of the binding of this compound to its target, the viral protein 1 (VP1) capsid protein. By inserting itself into a hydrophobic pocket within VP1, this compound stabilizes the viral capsid, thereby preventing the conformational changes necessary for viral uncoating and the subsequent release of the viral genome into the host cell. This document details the molecular interactions at the binding site, summarizes key quantitative data on binding affinity and antiviral activity, provides in-depth experimental protocols for studying this interaction, and visualizes the underlying mechanisms and workflows. This guide is intended to serve as a valuable resource for researchers in virology, structural biology, and antiviral drug development, facilitating further investigation into capsid-binding antivirals and the fundamental processes of viral entry.
The this compound Binding Site: A Hydrophobic Pocket in VP1
The antiviral activity of this compound is attributed to its ability to bind to a specific hydrophobic pocket located within the core of the viral protein 1 (VP1) of many picornaviruses, such as rhinoviruses and enteroviruses.[1][2] This pocket is a conserved feature among susceptible viruses and is typically occupied by a lipid molecule, often referred to as a "pocket factor," which is thought to play a role in the natural stability of the virion.
This compound and other WIN compounds act as competitive inhibitors, displacing this pocket factor and occupying the hydrophobic cavity. The binding of this compound induces a stabilization of the capsid structure, making it more rigid and preventing the conformational changes that are essential for the uncoating process.[1][2] This inhibition of uncoating effectively halts the viral replication cycle at an early stage, preventing the release of the viral RNA into the cytoplasm of the host cell.
Studies involving the generation of drug-resistant viral mutants have been instrumental in identifying the key amino acid residues that line this hydrophobic pocket and are critical for this compound binding. For instance, mutations in residues within the VP1 protein of Coxsackievirus B1, such as M213H and F237L, have been shown to confer resistance to this compound, highlighting their importance in the drug-binding site.[2]
Quantitative Data on this compound Binding and Antiviral Activity
The interaction between this compound and the VP1 capsid protein has been quantified through various assays, providing valuable data for understanding its potency and for the development of next-generation inhibitors.
| Compound | Virus | Assay Type | Value | Reference |
| This compound (WIN 51711) | Human Rhinovirus 14 (HRV-14) | Saturation Binding | Kd = 0.08 µM | [1] |
| This compound | Coxsackie B1 virus-infected newborn mice | In vivo efficacy | ED50 = 12.5 mg/kg | |
| This compound-resistant Coxsackie B1 mutant | This compound | Plaque Reduction Assay | IC50 > 40 µM | |
| Wild-type Coxsackie B1 | This compound | Plaque Reduction Assay | IC50 = 0.59-1.37 µM |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the binding of this compound to the VP1 capsid protein.
Plaque Reduction Assay
This assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell culture.
Materials:
-
Host cell line susceptible to the picornavirus of interest (e.g., HeLa cells for rhinoviruses)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Picornavirus stock of known titer
-
This compound stock solution (dissolved in DMSO)
-
Agarose or methylcellulose overlay medium
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
6-well or 12-well cell culture plates
Procedure:
-
Seed the host cells in culture plates and grow until a confluent monolayer is formed.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Pre-incubate a standardized amount of virus with each drug dilution for 1 hour at 37°C.
-
Remove the growth medium from the cell monolayers and inoculate with the virus-drug mixtures.
-
Allow the virus to adsorb for 1 hour at 37°C, with gentle rocking every 15 minutes.
-
Remove the inoculum and overlay the cell monolayers with the agarose or methylcellulose medium containing the corresponding concentration of this compound.
-
Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-4 days).
-
Fix the cells with 10% formalin and stain with crystal violet solution.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no drug).
-
The IC50 value (the concentration of drug that inhibits 50% of plaque formation) can be determined by plotting the percentage of inhibition against the drug concentration.
Time-of-Addition Assay
This assay helps to determine the stage of the viral replication cycle that is inhibited by the antiviral compound.
Materials:
-
Synchronized infected host cells
-
This compound at a concentration known to be effective (e.g., 5-10 times the IC50)
-
Control antiviral drugs with known mechanisms of action (e.g., a polymerase inhibitor)
-
Method for quantifying viral replication (e.g., plaque assay, RT-qPCR)
Procedure:
-
Infect a monolayer of host cells with a high multiplicity of infection (MOI) of the virus and allow for a synchronized infection (e.g., by pre-chilling the cells and virus, allowing attachment at 4°C, and then shifting to 37°C to initiate entry).
-
At various time points post-infection (e.g., 0, 1, 2, 4, 6, 8 hours), add this compound to the infected cell cultures.
-
Include a no-drug control and controls with known inhibitors.
-
At the end of a single replication cycle (e.g., 8-12 hours), harvest the cells or supernatant.
-
Quantify the viral yield in each sample.
-
By observing the time point at which the addition of this compound no longer inhibits viral replication, the window of its antiviral activity can be determined. For an uncoating inhibitor like this compound, it is expected to lose its effect if added after the uncoating process has been completed.
X-ray Crystallography of a Virus-Disoxaril Complex
This structural biology technique provides high-resolution information about the binding mode of this compound within the VP1 pocket.
Procedure Outline:
-
Virus Purification: Grow and purify a high concentration of the picornavirus of interest.
-
Complex Formation: Incubate the purified virus with a molar excess of this compound to ensure saturation of the binding sites.
-
Crystallization: Screen a wide range of crystallization conditions (precipitants, pH, temperature) using vapor diffusion (hanging or sitting drop) methods to obtain well-ordered crystals of the virus-drug complex.
-
Data Collection: Flash-cool the crystals in liquid nitrogen and collect X-ray diffraction data using a synchrotron source.
-
Structure Determination: Process the diffraction data and solve the structure using molecular replacement, using a previously determined structure of the virus as a search model.
-
Refinement and Analysis: Build the model of the virus-Disoxaril complex into the electron density map and refine the structure. Analyze the refined structure to identify the specific amino acid residues interacting with the drug molecule.
Cryo-Electron Microscopy (Cryo-EM) of a Virus-Disoxaril Complex
Cryo-EM is another powerful technique for determining the three-dimensional structure of virus-ligand complexes, particularly for larger viruses or those that are difficult to crystallize.
Procedure Outline:
-
Sample Preparation: Prepare a purified sample of the virus-Disoxaril complex as described for X-ray crystallography.
-
Grid Preparation: Apply a small volume of the sample to an EM grid, blot away excess liquid, and plunge-freeze it in liquid ethane to vitrify the sample.
-
Data Collection: Collect a large dataset of images of the frozen-hydrated particles using a transmission electron microscope equipped with a direct electron detector.
-
Image Processing: Process the images to select individual virus particles, correct for beam-induced motion, and determine their orientations.
-
3D Reconstruction: Reconstruct a three-dimensional density map of the virus-Disoxaril complex.
-
Model Building and Analysis: Fit an atomic model of the virus into the cryo-EM density map and analyze the density corresponding to the bound this compound to understand its binding pose.
Visualizing the Mechanism and Workflows
The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and the general workflows for its characterization.
Caption: Mechanism of this compound action on picornaviruses.
References
- 1. Binding affinities of structurally related human rhinovirus capsid-binding compounds are related to their activities against human rhinovirus type 14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding affinities of structurally related human rhinovirus capsid-binding compounds are related to their activities against human rhinovirus type 14 - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and History of Disoxaril: A Technical Guide to a Pioneering Antiviral Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disoxaril (WIN 51711) stands as a significant milestone in the history of antiviral drug discovery, representing one of the first potent and specific inhibitors of picornaviruses. This technical guide provides an in-depth exploration of the discovery, history, mechanism of action, and key experimental data related to this compound. It is intended to serve as a comprehensive resource for researchers in virology and medicinal chemistry, offering detailed experimental protocols and a consolidated view of its antiviral activity.
Introduction: The Unmet Need for Anti-Picornavirus Agents
The Picornaviridae family of viruses encompasses a wide range of human pathogens, including rhinoviruses (the primary cause of the common cold), enteroviruses (such as poliovirus and coxsackieviruses), and hepatitis A virus. The sheer diversity of serotypes within this family has posed a significant challenge to vaccine development, highlighting the critical need for broad-spectrum antiviral agents. In the latter half of the 20th century, this need spurred extensive research efforts, ultimately leading to the discovery of a novel class of antiviral compounds known as "capsid binders," with this compound emerging as a prominent example.
Discovery and Development of this compound
This compound, chemically known as 5-(7-(4-(4,5-dihydro-2-oxazolyl)phenoxy)heptyl)-3-methylisoxazole, was synthesized by Sterling-Winthrop Research Institute in the 1980s as part of a targeted screening program to identify inhibitors of picornavirus replication. This effort was built upon the earlier discovery of rhodanine, which exhibited weak antirhinoviral activity. Through systematic medicinal chemistry efforts, a series of isoxazole derivatives were synthesized and evaluated, leading to the identification of this compound as a compound with potent and broad-spectrum activity against a range of picornaviruses.
Mechanism of Action: A Novel Approach to Viral Inhibition
This compound exerts its antiviral effect through a unique mechanism of action that targets the viral capsid, the protein shell that encloses the viral genome.[1] It is a non-competitive inhibitor that binds to a specific hydrophobic pocket within the viral protein 1 (VP1).[2] This binding stabilizes the capsid, preventing the conformational changes that are necessary for the virus to uncoat and release its RNA genome into the host cell cytoplasm.[1] This inhibition of uncoating effectively halts the viral replication cycle at a very early stage.[1]
The binding of this compound to the VP1 pocket is a highly specific interaction. X-ray crystallography studies have revealed the precise orientation of the drug molecule within the pocket, providing a structural basis for its activity and paving the way for the rational design of other capsid-binding antivirals.
Antiviral Spectrum and Potency
This compound demonstrated potent in vitro activity against a broad range of picornaviruses, including numerous serotypes of human rhinovirus (HRV) and enteroviruses. The following tables summarize the quantitative data on its antiviral efficacy.
Table 1: In Vitro Antiviral Activity of this compound against Human Rhinovirus (HRV) Serotypes
| HRV Serotype | Assay Type | Cell Line | IC50 (µM) | Reference |
| HRV-14 | CPE Inhibition | HeLa | 1.538 | [3] |
| HRV-1A | Not Specified | Not Specified | Not Specified | [4] |
| 15 Rhinovirus Serotypes | MIC80 | Not Specified | 0.20 (for a related analogue) | [5] |
IC50 (50% inhibitory concentration) is the concentration of the drug that inhibits 50% of the viral cytopathic effect (CPE) or plaque formation. MIC80 (Minimum Inhibitory Concentration for 80% of serotypes).
Table 2: In Vitro Antiviral Activity of this compound against Enteroviruses
| Virus | Strain | Assay Type | Cell Line | EC50 (µM) | CC50 (µM) | Reference |
| Poliovirus Type 1 | Not Specified | RNA Synthesis Inhibition | HeLa | ~0.88 | >100 | [6] |
| Poliovirus Type 2 | Not Specified | RNA Synthesis Inhibition | HeLa | ~0.088 | >100 | [6] |
| Enterovirus 71 | Not Specified | MTS-based CPE reduction | RD | 15.32 | 167.39 | [6] |
| Enterovirus 71 | Not Specified | MTS-based CPE reduction | Vero | 19.48 | 147.77 | [6] |
EC50 (50% effective concentration) is the concentration of the drug that provides 50% of the maximum antiviral effect. CC50 (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability.
Experimental Protocols
Plaque Reduction Assay
The plaque reduction assay is a standard method for quantifying the infectivity of a lytic virus and for determining the antiviral activity of a compound.
Materials:
-
Confluent monolayer of susceptible host cells (e.g., HeLa cells for rhinoviruses) in 6-well or 12-well plates.
-
Virus stock of known titer.
-
Serial dilutions of this compound.
-
Cell culture medium (e.g., MEM with 2% fetal bovine serum).
-
Agarose overlay (e.g., 2x MEM mixed 1:1 with 1.8% agarose).
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to achieve a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Virus Dilution: Dilute the virus stock to a concentration that will produce approximately 50-100 plaques per well.
-
Infection: Remove the growth medium from the cell monolayers and wash with PBS. Add the virus dilution to each well (except for cell control wells) and incubate for 1 hour at 33°C (for rhinoviruses) to allow for viral adsorption.
-
Compound Addition: After the adsorption period, remove the virus inoculum and add the different concentrations of this compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Overlay: Add the agarose overlay to each well and allow it to solidify at room temperature.
-
Incubation: Incubate the plates at 33°C in a CO2 incubator for 2-4 days, or until plaques are visible.
-
Staining: Fix the cells with 10% formalin for at least 30 minutes. Remove the agarose overlay and stain the cell monolayer with crystal violet solution for 15-30 minutes.
-
Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. The IC50 value is the concentration of this compound that causes a 50% reduction in the number of plaques.
Resistance to this compound
A significant challenge in the development of this compound and other capsid binders has been the emergence of drug-resistant viral variants. Resistance to this compound typically arises from single amino acid substitutions in the VP1 protein, within or near the drug-binding pocket. These mutations can reduce the binding affinity of the drug, thereby diminishing its inhibitory effect. The rapid selection of resistant mutants in vitro and in vivo has been a major hurdle in the clinical development of this class of compounds.
Clinical Development and Legacy
Despite its promising in vitro activity, the clinical development of this compound for the treatment of the common cold was ultimately unsuccessful. The rapid emergence of drug-resistant rhinovirus strains in clinical trials, coupled with the logistical challenges of treating a self-limiting illness, led to the discontinuation of its development.
However, the story of this compound is far from a failure. The research surrounding this molecule provided invaluable insights into the structure and function of the picornavirus capsid and established a new paradigm for antiviral drug design. The concept of targeting a specific, non-enzymatic viral protein to inhibit replication has had a lasting impact on the field. The detailed structural information obtained from this compound-capsid complexes has guided the development of next-generation capsid binders with improved potency and resistance profiles.
Conclusion
This compound holds a pivotal place in the history of antiviral chemotherapy. As a pioneering capsid-binding inhibitor of picornaviruses, it demonstrated the feasibility of a novel and highly specific mechanism of viral inhibition. While its journey to the clinic was halted by the challenge of drug resistance, the wealth of scientific knowledge generated through its study has laid a crucial foundation for the ongoing quest for effective treatments for picornaviral infections. The in-depth understanding of its mechanism of action, antiviral spectrum, and the basis of resistance continues to inform and inspire the development of new antiviral agents.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 3. researchgate.net [researchgate.net]
- 4. Conformationally restricted analogues of this compound: a comparison of the activity against human rhinovirus types 14 and 1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antipicornavirus activity of tetrazole analogues related to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Early Research on WIN Compounds for Antiviral Activity: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide provides an in-depth overview of the foundational research on WIN compounds, a pioneering class of antiviral agents targeting picornaviruses. It details their mechanism of action, the experimental protocols used for their evaluation, and key quantitative data from early studies.
Introduction
The discovery of WIN compounds by the Sterling-Winthrop Research Institute marked a significant milestone in antiviral drug development.[1] These small, hydrophobic molecules were among the first to demonstrate potent and broad-spectrum activity against picornaviruses, a large family of non-enveloped RNA viruses responsible for a wide range of human diseases, including the common cold (rhinoviruses), poliomyelitis (poliovirus), and hand-foot-and-mouth disease (enteroviruses).[2][3] Early research on compounds like WIN 51711 laid the groundwork for the concept of capsid-binding inhibitors, a strategy that focuses on preventing viral entry and uncoating rather than targeting viral replication enzymes.[4][5] This guide delves into the core technical aspects of this early research.
Mechanism of Action: Capsid Stabilization
The primary antiviral mechanism of WIN compounds is the stabilization of the viral capsid.[6] These molecules bind to a hydrophobic pocket located within the viral protein 1 (VP1), one of the four structural proteins that form the icosahedral capsid.[3][7] This binding pocket is normally occupied by a lipid molecule, often referred to as a "pocket factor." By displacing this lipid and lodging themselves within the pocket, WIN compounds induce a more rigid and stable capsid structure.[1]
This stabilization has two critical downstream effects:
-
Inhibition of Uncoating: The primary effect is the prevention of the conformational changes required for the virus to uncoat and release its RNA genome into the host cell's cytoplasm.[5][8] This process is essential for initiating viral replication. In the presence of a WIN compound, the virion remains intact after entering the cell.[5]
-
Inhibition of Receptor Binding (at low temperatures): While initially thought to only affect uncoating, further research demonstrated that at temperatures below 37°C, WIN 51711 could also inhibit the binding of poliovirus to its cellular receptor.[1] This suggests that the viral capsid needs to undergo subtle conformational changes, or "breathing," to effectively bind to its receptor, and these changes are restricted by the presence of the drug.[1]
The following diagram illustrates the inhibitory pathway of WIN compounds.
Caption: Mechanism of WIN compound antiviral activity.
Experimental Protocols
The antiviral activity and mechanism of action of early WIN compounds were elucidated through several key in vitro assays.
This assay is the gold standard for quantifying the inhibitory effect of a compound on viral infection and is used to determine the Minimum Inhibitory Concentration (MIC) or the 50% effective concentration (EC50).
-
Objective: To measure the concentration of a WIN compound required to reduce the number of viral plaques by a specific percentage (e.g., 50% or 90%).
-
Methodology:
-
Cell Seeding: A monolayer of susceptible host cells (e.g., HeLa cells for poliovirus and rhinoviruses) is grown in 6-well plates.[9]
-
Virus Dilution: The virus stock is serially diluted to a concentration that produces a countable number of plaques (e.g., 50-100 plaque-forming units, PFU, per well).
-
Compound Preparation: The WIN compound is serially diluted in cell culture medium to create a range of test concentrations.
-
Infection: The cell monolayers are washed, and then infected with the diluted virus in the presence of the various concentrations of the WIN compound or a control (medium with no compound).
-
Adsorption: The virus is allowed to adsorb to the cells for a period (e.g., 1-2 hours) at 37°C.[10]
-
Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose).[11][12] This overlay restricts the spread of progeny virus to adjacent cells, ensuring that each infectious particle forms a discrete plaque.
-
Incubation: The plates are incubated for a period sufficient for plaques to form (typically 2-5 days, depending on the virus).
-
Staining and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), which stains living cells but leaves the plaques (areas of dead or lysed cells) unstained.[9] The plaques are then counted.
-
Calculation: The percentage of plaque reduction is calculated for each compound concentration relative to the no-compound control. The MIC or EC50 is then determined from the dose-response curve.
-
This assay measures the effect of the compound on the total amount of infectious virus produced over a single replication cycle.
-
Objective: To quantify the reduction in the yield of new infectious virus particles from cells treated with a WIN compound.
-
Methodology:
-
Cell Culture and Infection: Confluent monolayers of host cells are infected with the virus at a high multiplicity of infection (MOI) in the presence or absence of the test compound.
-
Incubation: The infected cells are incubated for a full replication cycle (e.g., 8-24 hours).
-
Virus Harvest: The cells and supernatant are subjected to freeze-thaw cycles to release all intracellular virions.
-
Titration: The harvested virus is serially diluted, and the viral titer (PFU/mL) is determined using a standard plaque assay.
-
Analysis: The viral yield from the compound-treated cells is compared to the yield from untreated control cells to determine the percentage of inhibition.[4]
-
This assay provides direct evidence of the capsid-stabilizing effect of WIN compounds.
-
Objective: To determine if a WIN compound can protect the virion from heat-induced inactivation.
-
Methodology:
-
Incubation: A known amount of virus is incubated at an elevated, partially denaturing temperature (e.g., 45°C) for various time points, both in the presence and absence of the WIN compound.[1][13]
-
Sampling: Aliquots are removed at different times during the incubation.
-
Titration: The infectivity of each aliquot is immediately quantified by plaque assay.
-
Analysis: The rate of infectivity loss is compared between the treated and untreated samples. A slower rate of inactivation in the presence of the compound indicates that it stabilizes the viral capsid against thermal denaturation.[5]
-
The following diagram provides a generalized workflow for these experimental protocols.
Caption: Generalized workflow for in vitro antiviral assays.
Quantitative Data Presentation
Early studies with WIN 51711 demonstrated its potent and broad-spectrum activity against a wide range of human enteroviruses and rhinoviruses. The table below summarizes representative data from these foundational studies.
| Virus Serotype | Virus Family | 90% Plaque Reduction Conc. (µg/mL)[4][14] |
| Enteroviruses | Picornaviridae | |
| Poliovirus type 1 | 0.04 | |
| Poliovirus type 2 | 0.02 | |
| Poliovirus type 3 | 0.03 | |
| Coxsackievirus A9 | 0.04 | |
| Coxsackievirus A21 | 0.03 | |
| Coxsackievirus B1 | 0.03 | |
| Echovirus 6 | 0.05 | |
| Echovirus 9 | 0.04 | |
| Echovirus 11 | 0.05 | |
| Rhinoviruses | Picornaviridae | |
| Rhinovirus type 1A | 0.08 | |
| Rhinovirus type 2 | 0.05 | |
| Rhinovirus type 14 | 0.04 | |
| Rhinovirus type 25 | 0.09 | |
| Rhinovirus type 64 | 0.06 |
Data derived from in vitro plaque reduction assays using HeLa cells.
Conclusion
The early research into WIN compounds was pivotal, establishing the viral capsid as a viable and "druggable" target. This work not only provided a new class of potent antipicornavirus agents but also furnished the scientific community with a deeper understanding of the picornavirus entry and uncoating process. The experimental protocols developed and the quantitative data generated during this era created a robust framework for the subsequent design and evaluation of other capsid-binding inhibitors, including the clinically tested compound pleconaril. This foundational research continues to influence the development of novel antiviral strategies against a host of viral pathogens.
References
- 1. An Antiviral Compound That Blocks Structural Transitions of Poliovirus Prevents Receptor Binding at Low Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WIN compounds: on the way to efficient antipicornaviral agent. A historical survey | Semantic Scholar [semanticscholar.org]
- 3. Back to the Future: Advances in Development of Broad-Spectrum Capsid-Binding Inhibitors of Enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activity of WIN 51711, a new broad-spectrum antipicornavirus drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prevention of rhinovirus and poliovirus uncoating by WIN 51711, a new antiviral drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel basis of capsid stabilization by antiviral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Picornavirus Morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Picornavirus inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Poliovirus: Generation, Quantification, Propagation, Purification, and Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 13. Bacterial Stabilization of a Panel of Picornaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro activity of WIN 51711, a new broad-spectrum antipicornavirus drug - PMC [pmc.ncbi.nlm.nih.gov]
Disoxaril: A Technical Whitepaper on a Model Capsid-Binding Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disoxaril (WIN 51711) stands as a seminal compound in the study of antiviral agents that target the viral capsid. As a member of the "WIN" series of compounds developed by Sterling-Winthrop, its discovery and mechanism of action have significantly advanced our understanding of picornavirus replication and have provided a valuable model for the development of subsequent capsid-binding inhibitors. This technical guide provides an in-depth analysis of this compound, focusing on its mechanism of action, quantitative antiviral activity, the development of viral resistance, and the experimental protocols used in its characterization.
Mechanism of Action: Stabilizing the Capsid to Inhibit Uncoating
This compound exerts its antiviral effect by directly binding to the viral capsid, a protein shell that encloses the viral genome. Specifically, it targets a hydrophobic pocket located within the VP1 capsid protein of picornaviruses, such as polioviruses and rhinoviruses.[1][2] This binding event stabilizes the entire virion structure. The increased rigidity of the capsid prevents the conformational changes that are necessary for the virus to uncoat and release its genetic material into the host cell's cytoplasm.[1][3] While this compound effectively halts viral replication by inhibiting uncoating, it does not prevent the initial stages of infection, such as the virus entering the host cell through receptor-mediated endocytosis.[3]
References
The Structural Basis of Disoxaril's Antiviral Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disoxaril (WIN 51711) is a potent, broad-spectrum antipicornavirus agent that has been instrumental in understanding the mechanisms of viral inhibition.[1][2] It belongs to a class of compounds known as "capsid binders," which physically interact with the viral particle to prevent infection.[3][4] This technical guide provides an in-depth analysis of the structural basis for this compound's antiviral activity, detailing its mechanism of action, the specifics of its interaction with the picornavirus capsid, quantitative measures of its efficacy, and the experimental protocols used to elucidate these properties.
Core Mechanism of Action: Capsid Stabilization
This compound exerts its antiviral effect not by targeting viral enzymes or host cell factors, but by directly binding to the viral capsid.[1][3] The molecule inserts itself into a hydrophobic pocket located within the viral protein 1 (VP1).[3] This binding event induces a conformational stabilization of the entire capsid structure.[2][5]
The primary consequence of this stabilization is the inhibition of viral uncoating.[2] Picornaviruses, after entering the host cell via receptor-mediated endocytosis, must release their RNA genome into the cytoplasm to initiate replication.[2][6] This uncoating process is triggered by conformational changes in the capsid, often induced by the low pH of the endosome.[2] By stabilizing the capsid, this compound prevents these necessary conformational shifts, effectively trapping the viral genome within its protein shell and aborting the infection cycle.[1][2]
Structural Insights from X-ray Crystallography
X-ray crystallography studies of human rhinovirus (HRV) complexed with this compound and its analogs have provided atomic-level detail of the drug-virus interaction.[7][8] These studies confirm that this compound binds within a hydrophobic pocket in the VP1 protein, a space normally occupied by a lipid molecule known as a "pocket factor."[4] The displacement of this pocket factor by the drug molecule leads to the stabilization of the capsid.[4]
The binding is highly specific, with different parts of the this compound molecule making key contacts with amino acid residues lining the pocket. The sensitivity of different rhinovirus serotypes to this compound analogs is dependent on the length and flexibility of the molecule's aliphatic chain, highlighting the importance of a precise fit within the binding pocket.[7] For instance, studies on conformationally restricted analogs showed that subtle changes in shape could dramatically alter antiviral activity against HRV-14 and HRV-1A.[7]
Quantitative Antiviral Activity
The efficacy of this compound and related compounds is typically quantified by their 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) in cell-based assays. These values represent the concentration of the compound required to inhibit the viral cytopathic effect or plaque formation by 50%.
| Compound | Virus Serotype(s) | Assay Type | Efficacy (µg/mL) | Efficacy (µM) | Reference |
| This compound | Poliovirus type 1 | RNA Synthesis Inhibition | 0.3 | ~0.74 | [2] |
| This compound | Poliovirus type 2 | RNA Synthesis Inhibition | 0.03 | ~0.074 | [2] |
| This compound | Coxsackievirus B1 (in vivo) | ED50 (mortality) | 12.5 mg/kg | N/A | [9] |
| Analog 16b | 15 Rhinovirus Serotypes | MIC80 | N/A | 0.20 | [8] |
| WIN 54954 | 15 Rhinovirus Serotypes | MIC80 | N/A | 0.40 | [8] |
| SCH 38057 | Entero- & Rhinoviruses | Plaque Formation (EC50) | N/A | 10.2 - 29.1 | [10] |
Note: MIC80 refers to the minimum inhibitory concentration required to inhibit 80% of the viral serotypes tested. Efficacy conversions to µM are approximate based on this compound's molar mass (~407.5 g/mol ).
Structure-Activity Relationship (SAR)
The development of analogs has been crucial for understanding the SAR of capsid-binding inhibitors. Key structural features of this compound, including the 3-methylisoxazole ring, the central alkyl chain, and the terminal phenoxy-oxazoline group, are critical for its activity.
-
Isoxazole Ring: The propyl side chain extending from this ring can interact with a pore in the binding site, forming hydrophobic interactions with residues like Leu106 and Ser107 in HRV-14.[8]
-
Alkyl Chain: The length and flexibility of this chain are major determinants of the antiviral spectrum.[7] Conformationally restricted analogs, such as those containing double or triple bonds, show varied activity against different serotypes, indicating that the chain must adopt a specific conformation to fit optimally within the binding pockets of different viruses.[7]
-
Phenoxy-oxazoline Group: This part of the molecule is also essential. Analogs where the oxazoline ring was replaced with a more acid-stable tetrazole group were synthesized to improve pharmacokinetic properties while retaining a broad spectrum of activity.[8]
Experimental Protocols
Elucidating the structural basis of this compound's activity relies on a combination of virological, biochemical, and structural biology techniques.
Protocol 1: Plaque Reduction Assay for Antiviral Efficacy
This assay quantifies the ability of a compound to inhibit virus-induced cell death.
-
Cell Seeding: Plate a monolayer of susceptible host cells (e.g., HeLa cells) in 6-well plates and incubate until confluent.
-
Compound Dilution: Prepare a series of 2-fold serial dilutions of this compound in cell culture medium.
-
Infection: Remove the growth medium from the cells. Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units) for 1-2 hours at 37°C.
-
Treatment: After the incubation period, remove the virus inoculum and wash the cells. Add the different dilutions of the this compound compound to the wells. Include a "no drug" virus control and a "no virus" cell control.
-
Overlay: Overlay the cells with a semi-solid medium (e.g., containing 0.5% agarose or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for 2-3 days at 37°C until plaques are visible in the virus control wells.
-
Staining & Counting: Fix the cells (e.g., with 10% formalin) and stain with a dye like crystal violet. Plaques appear as clear zones against a background of stained, viable cells. Count the number of plaques in each well.
-
Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. The IC50 is determined by plotting the percentage of inhibition against the drug concentration.
Protocol 2: X-ray Crystallography of the Virus-Drug Complex
This protocol outlines the steps to determine the high-resolution structure of this compound bound to the viral capsid.
-
Virus Propagation and Purification: Grow large stocks of the target picornavirus (e.g., HRV-14) in cell culture. Purify the virus particles using methods such as sucrose gradient ultracentrifugation to obtain a highly concentrated and pure sample.
-
Complex Formation: Incubate the purified virus with a molar excess of this compound to ensure saturation of the binding pockets in the viral capsids.
-
Crystallization: Screen for crystallization conditions using the hanging-drop or sitting-drop vapor diffusion method.[11] This involves mixing the virus-drug complex solution with a precipitant solution and allowing it to equilibrate against a larger reservoir of the precipitant. The goal is to slowly increase the protein concentration to a supersaturated state, inducing the formation of well-ordered crystals.
-
X-ray Diffraction Data Collection: Mount a single crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source.[12] The crystal will diffract the X-rays into a specific pattern of spots, which is recorded on a detector.
-
Structure Determination and Refinement: Process the diffraction data to determine the unit cell parameters and space group. The structure is solved using molecular replacement, using a previously known virus structure as a starting model. The electron density map is then calculated, into which the atomic model of the virus and the bound this compound molecule are built and refined.[12][13]
Conclusion
The antiviral activity of this compound is fundamentally rooted in its structure, which allows it to bind with high affinity to a hydrophobic pocket within the VP1 capsid protein of picornaviruses. This binding event stabilizes the capsid, physically preventing the conformational changes required for viral uncoating and genome release. The detailed structural and quantitative data gathered through techniques like X-ray crystallography and plaque reduction assays have not only illuminated the precise mechanism of this potent inhibitor but have also guided the rational design of next-generation capsid-binding antivirals with improved efficacy and pharmacokinetic profiles. The study of this compound serves as a paradigm for structure-based drug design in the ongoing effort to combat viral diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of poliovirus uncoating by this compound (WIN 51711) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Evolutionary and Structural Overview of Human Picornavirus Capsid Antibody Evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformationally restricted analogues of this compound: a comparison of the activity against human rhinovirus types 14 and 1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antipicornavirus activity of tetrazole analogues related to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiviral effect of the combination of enviroxime and this compound on coxsackievirus B1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SCH 38057: a picornavirus capsid-binding molecule with antiviral activity after the initial stage of viral uncoating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Crystallization and preliminary X-ray analysis of human rhinovirus serotype 2 (HRV2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. esrf.fr [esrf.fr]
- 13. X-ray structure of a minor group human rhinovirus bound to a fragment of its cellular receptor protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Antiviral Assays of Disoxaril
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disoxaril is a potent antiviral compound belonging to the group of capsid-binding agents. Its mechanism of action involves the specific inhibition of picornavirus replication. This document provides detailed application notes and protocols for conducting in vitro antiviral assays to evaluate the efficacy of this compound against a range of picornaviruses.
This compound binds to a hydrophobic pocket within the viral capsid protein VP1. This binding stabilizes the capsid, thereby preventing the conformational changes required for viral uncoating and the subsequent release of the viral RNA into the host cell cytoplasm. This targeted action makes this compound an important tool for studying picornavirus replication and a lead compound for the development of antiviral therapeutics.
Data Presentation: In Vitro Antiviral Activity and Cytotoxicity of this compound
The following table summarizes the available quantitative data on the antiviral efficacy (EC₅₀/IC₅₀) and cytotoxicity (CC₅₀) of this compound against various picornaviruses in different cell lines. The Selectivity Index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is also provided as a measure of the compound's therapeutic window.
| Virus (Strain) | Cell Line | Assay Type | EC₅₀/IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Human Rhinovirus 14 (HRV-14) | HeLa Ohio-I | CPE Inhibition | 1.538 (at 100 CCID₅₀) | 20.973 | 13.64 |
| 2.091 (at 1000 CCID₅₀) | 10.03 | ||||
| 3.334 (at 10,000 CCID₅₀) | 6.29 | ||||
| Poliovirus Type 1 (Mahoney) | FL | CPE Inhibition | 0.3 | >100 (in FL cells) | >333 |
| Coxsackievirus B1 (CVB1) | FL | CPE Inhibition | Synergistic with Enviroxime | Not specified | Not applicable |
Note: EC₅₀ (50% effective concentration) and IC₅₀ (50% inhibitory concentration) are used interchangeably to denote the concentration of the compound that inhibits the viral effect by 50%. A higher SI value indicates a more favorable safety profile. The antiviral activity of this compound against HRV-14 is dependent on the viral load used in the assay.
Experimental Protocols
Detailed methodologies for key in vitro antiviral assays are provided below. These protocols are intended as a guide and may require optimization based on the specific virus, cell line, and laboratory conditions.
Cytotoxicity Assay (CC₅₀ Determination)
This protocol determines the concentration of this compound that is toxic to the host cells. It is crucial to assess cytotoxicity in parallel with antiviral assays to ensure that the observed antiviral effect is not due to cell death.
Materials:
-
Host cell line (e.g., HeLa, Vero, RD)
-
Cell culture medium (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the 96-well plates with the appropriate host cells at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. The final concentration of DMSO should be non-toxic to the cells (typically ≤ 0.5%). Include a "no drug" control (medium with DMSO only).
-
Treatment: After 24 hours, remove the growth medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubation: Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.
-
Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability for each concentration relative to the "no drug" control. The CC₅₀ value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay (PRA)
This assay is a highly sensitive method to quantify the inhibition of infectious virus particles.
Materials:
-
Confluent monolayer of susceptible host cells in 6-well or 12-well plates
-
Virus stock with a known titer (PFU/mL)
-
This compound stock solution
-
Serum-free medium for dilutions
-
Overlay medium (e.g., 1:1 mixture of 2X medium and 1.6% agarose or methylcellulose)
-
Staining solution (e.g., crystal violet in formalin/ethanol)
Procedure:
-
Cell Preparation: Ensure cell monolayers are confluent on the day of infection.
-
Compound and Virus Preparation: Prepare serial dilutions of this compound in serum-free medium. Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU/well).
-
Infection: Pre-incubate the virus dilution with an equal volume of the this compound dilutions for 1 hour at 37°C.
-
Adsorption: Remove the growth medium from the cell monolayers and inoculate with 200-500 µL of the virus-compound mixture. Incubate for 1 hour at 37°C to allow for virus adsorption.
-
Overlay: Gently remove the inoculum and add 2-3 mL of the overlay medium to each well. Allow the overlay to solidify at room temperature.
-
Incubation: Incubate the plates at the optimal temperature for the virus (e.g., 33-37°C) until plaques are visible (typically 2-5 days).
-
Staining and Plaque Counting: Fix the cells and stain with crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control (no drug). The EC₅₀ is the concentration that reduces the number of plaques by 50%.
Virus Yield Reduction Assay (VYRA)
This assay measures the effect of the compound on the production of new infectious virus particles.
Materials:
-
Confluent monolayer of susceptible host cells in 24-well or 48-well plates
-
High-titer virus stock
-
This compound stock solution
-
Cell culture medium
Procedure:
-
Infection and Treatment: Infect confluent cell monolayers with the virus at a specific multiplicity of infection (MOI). After a 1-hour adsorption period, remove the inoculum and add fresh medium containing serial dilutions of this compound.
-
Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).
-
Harvesting: After incubation, subject the plates to three freeze-thaw cycles to release the progeny virus.
-
Titration of Progeny Virus: Determine the virus titer in the supernatant from each well using a standard titration method, such as a plaque assay or a TCID₅₀ assay.
-
Data Analysis: Calculate the reduction in virus yield (in log₁₀ PFU/mL or log₁₀ TCID₅₀/mL) for each this compound concentration compared to the virus control. The EC₅₀ is the concentration that reduces the virus yield by 50%.
Visualizations
Picornavirus Entry and Uncoating Pathway and the Mechanism of Action of this compound
Caption: Mechanism of this compound action on picornavirus entry.
General Experimental Workflow for In Vitro Antiviral Assays
Caption: Workflow for this compound in vitro antiviral evaluation.
Disoxaril: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disoxaril is a potent antiviral compound that exhibits significant activity against a range of picornaviruses, including polioviruses and rhinoviruses. Its mechanism of action involves the specific inhibition of viral uncoating, a critical step in the viral replication cycle. By binding to a hydrophobic pocket within the viral capsid protein VP1, this compound stabilizes the virion structure, thereby preventing the release of the viral RNA into the host cell cytoplasm.[1] This targeted action makes this compound a valuable tool for in vitro studies of picornavirus replication and a potential candidate for antiviral drug development.
These application notes provide detailed protocols for the use of this compound in cell culture experiments, including methods for determining its antiviral activity and cytotoxicity.
Data Presentation
Antiviral Activity of this compound
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for this compound against specific picornaviruses in different cell lines.
| Virus | Cell Line | Assay Type | IC50 (µM) | Reference |
| Poliovirus Type 1 (Mahoney) | FL cells | Plaque Inhibition | 0.3 | [2][3] |
| Human Rhinovirus 14 (HRV-14) | HeLa Ohio-I cells | CPE Inhibition | 1.538 | [4] |
| Poliovirus Type 1 | HeLa cells | RNA Synthesis Inhibition | ~0.7 (0.3 µg/ml) | [5] |
| Poliovirus Type 2 | HeLa cells | RNA Synthesis Inhibition | ~0.07 (0.03 µg/ml) | [5] |
Cytotoxicity of this compound
It is crucial to assess the cytotoxicity of any antiviral compound to ensure that the observed antiviral effect is not due to cell death. The 50% cytotoxic concentration (CC50) is the concentration of a substance that causes the death of 50% of viable cells.
| Cell Line | CC50 (µM) | Reference |
| HeLa Ohio-I cells | 20.973 | [4] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile-filtered pipette tips
Protocol:
-
Calculate the required amount of this compound to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.
-
In a sterile environment (e.g., a biological safety cabinet), weigh the appropriate amount of this compound powder and dissolve it in the calculated volume of DMSO.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Cytopathic Effect (CPE) Inhibition Assay
This assay determines the ability of this compound to protect cells from the virus-induced cytopathic effect.
Materials:
-
Host cells susceptible to the picornavirus of interest (e.g., HeLa, FL cells)
-
Complete cell culture medium
-
Picornavirus stock of known titer
-
This compound stock solution
-
96-well cell culture plates
-
Crystal violet staining solution (0.5% crystal violet in 20% methanol)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed the 96-well plates with host cells at a density that will result in a confluent monolayer after 24 hours of incubation.
-
On the following day, prepare serial dilutions of the this compound stock solution in cell culture medium.
-
Remove the growth medium from the cell monolayers and add 100 µL of the diluted this compound to the appropriate wells. Include wells with medium only (cell control) and wells with medium containing the same concentration of DMSO as the highest this compound concentration (vehicle control).
-
Immediately after adding the compound, infect the cells (except for the cell control wells) with the virus at a multiplicity of infection (MOI) that causes complete CPE within 48-72 hours.
-
Incubate the plates at the optimal temperature for viral replication (typically 33-37°C).
-
Monitor the plates daily for the appearance of CPE.
-
When CPE is complete in the virus control wells (no drug), remove the medium and gently wash the cells with PBS.
-
Stain the cells with crystal violet solution for 10-15 minutes at room temperature.
-
Wash the plates with water to remove excess stain and allow them to air dry.
-
Quantify the CPE inhibition by measuring the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Calculate the IC50 value by plotting the percentage of CPE inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay
This assay quantifies the reduction in the number of viral plaques in the presence of this compound.
Materials:
-
Host cells susceptible to the picornavirus of interest
-
Complete cell culture medium
-
Picornavirus stock of known titer
-
This compound stock solution
-
6-well or 12-well cell culture plates
-
Agarose or methylcellulose overlay medium
-
Crystal violet staining solution
Protocol:
-
Seed the multi-well plates with host cells to form a confluent monolayer.
-
Prepare serial dilutions of the virus stock.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-incubate the diluted virus with the diluted this compound for 1 hour at 37°C.
-
Remove the growth medium from the cell monolayers and inoculate the cells with the virus-drug mixture.
-
Allow the virus to adsorb for 1 hour, gently rocking the plates every 15 minutes.
-
Remove the inoculum and overlay the cell monolayer with an agarose or methylcellulose-containing medium with the corresponding concentration of this compound.
-
Incubate the plates until plaques are visible (typically 2-4 days).
-
Fix the cells with 10% formalin and stain with crystal violet to visualize the plaques.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control (no drug).
-
Determine the IC50 value, which is the concentration of this compound that reduces the number of plaques by 50%.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells and is used to determine the cytotoxic effects of this compound.
Materials:
-
Host cells
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Protocol:
-
Seed the 96-well plates with host cells.
-
After 24 hours, treat the cells with serial dilutions of this compound. Include wells with medium only (cell control) and vehicle controls.
-
Incubate the plates for the same duration as the antiviral assays (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability for each this compound concentration relative to the cell control.
-
Determine the CC50 value, the concentration of this compound that reduces cell viability by 50%.
Visualizations
Signaling Pathway of this compound's Antiviral Action
Caption: Mechanism of this compound's antiviral action against picornaviruses.
Experimental Workflow for Antiviral Activity Assessment
Caption: Workflow for the Cytopathic Effect (CPE) Inhibition Assay.
Logical Relationship for Data Interpretation
Caption: Interpreting antiviral and cytotoxicity data to determine the Selectivity Index.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro inhibitory effects of dual combinations of picornavirus replication inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic inhibitory effect of enviroxime and this compound on poliovirus type 1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of poliovirus uncoating by this compound (WIN 51711) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the Effective Concentration of Disoxaril for Poliovirus Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effective concentration of Disoxaril required for the inhibition of poliovirus. This document includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the mechanism of action and experimental workflows.
Quantitative Data Summary
This compound (WIN 51711) is a potent inhibitor of poliovirus replication. Its efficacy has been evaluated using various assays, cell lines, and poliovirus serotypes. The following table summarizes the key quantitative data regarding the effective and cytotoxic concentrations of this compound.
| Parameter | Poliovirus Serotype(s) | Cell Line | Concentration | Assay Type | Reference |
| IC50 | Type 1 (Mahoney) | FL cells | 0.3 µmol/L | Not Specified | [1] |
| Effective Concentration | Type 1 | HeLa cells | 0.3 µg/mL | RNA Synthesis Inhibition | [2] |
| Effective Concentration | Type 2 | HeLa cells | 0.03 µg/mL | RNA Synthesis Inhibition | [2] |
| CC50 | Not Applicable | HeLa cells | 37 µM | Cell Viability Assay | [3] |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. EC50 (Half-maximal effective concentration) is the concentration of a drug that gives a half-maximal response. CC50 (Half-maximal cytotoxic concentration) is the concentration of a substance that kills 50% of cells.
Mechanism of Action of this compound
This compound inhibits poliovirus replication by directly binding to the viral capsid proteins.[3] This binding stabilizes the capsid structure, thereby preventing the pH-dependent uncoating process that is essential for the release of the viral RNA into the cytoplasm of the host cell.[2] Although the virus can still enter the cell through receptor-mediated endocytosis, its genome remains trapped within the stabilized capsid, effectively halting the infection at an early stage.[2][3]
Caption: Mechanism of this compound Inhibition of Poliovirus Uncoating.
Experimental Protocols
The following are detailed protocols for key experiments used to determine the effective concentration of this compound against poliovirus.
Plaque Reduction Assay
This assay is the gold standard for quantifying infectious virus particles and is used to determine the concentration of an antiviral compound required to reduce the number of plaques by 50% (PRNT50).
Materials:
-
HeLa or other susceptible cells
-
Poliovirus stock of known titer (PFU/mL)
-
This compound stock solution
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Agarose overlay (e.g., 2x MEM with 1.6% SeaKem LE Agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
6-well plates
Procedure:
-
Cell Seeding: Seed 6-well plates with HeLa cells at a density that will result in a confluent monolayer the next day (approximately 1 x 10^6 cells/well). Incubate at 37°C with 5% CO2.
-
Compound Dilution: Prepare serial dilutions of this compound in serum-free medium.
-
Virus Preparation: Dilute the poliovirus stock in serum-free medium to a concentration that will produce 50-100 plaques per well.
-
Virus-Compound Incubation: Mix equal volumes of the diluted virus and each this compound dilution. Include a virus-only control (no compound). Incubate the mixtures at 37°C for 1 hour to allow the compound to interact with the virus.
-
Infection: Aspirate the growth medium from the confluent cell monolayers. Inoculate the cells with 200 µL of the virus-compound mixtures.
-
Adsorption: Incubate the plates at 37°C for 1 hour, gently rocking every 15 minutes to ensure even distribution of the inoculum.
-
Agarose Overlay: After the adsorption period, aspirate the inoculum and overlay the cell monolayer with 2 mL of agarose overlay medium. Allow the overlay to solidify at room temperature.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until plaques are visible.
-
Staining: Add 1 mL of crystal violet solution to each well and incubate for at least 30 minutes at room temperature.
-
Plaque Counting: Gently wash the wells with water to remove the crystal violet and agarose. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus-only control. Determine the EC50 value by plotting the percentage of inhibition against the log of the this compound concentration.
Viral Yield Reduction Assay
This assay measures the effect of an antiviral compound on the production of new infectious virus particles.
Materials:
-
HeLa or other susceptible cells
-
Poliovirus stock
-
This compound stock solution
-
Cell culture medium
-
96-well plates
Procedure:
-
Cell Seeding: Seed a 96-well plate with HeLa cells to form a confluent monolayer overnight.
-
Compound Addition: Prepare serial dilutions of this compound in cell culture medium and add them to the cell monolayers. Include a no-compound control.
-
Infection: Infect the cells with poliovirus at a specific multiplicity of infection (MOI), for example, MOI of 1.
-
Incubation: Incubate the plate at 37°C with 5% CO2 for a full replication cycle (e.g., 24 hours).
-
Harvesting: After incubation, subject the plate to three freeze-thaw cycles to lyse the cells and release the progeny virus.
-
Titration of Viral Yield: Determine the viral titer in the lysate from each well using a standard plaque assay or TCID50 assay.
-
Data Analysis: Calculate the reduction in viral yield for each this compound concentration compared to the no-compound control. Determine the EC50 value.
Viral RNA Synthesis Inhibition Assay
This assay quantifies the effect of an antiviral compound on the synthesis of new viral RNA.
Materials:
-
HeLa or other susceptible cells
-
Poliovirus stock
-
This compound stock solution
-
Cell culture medium
-
Actinomycin D (to inhibit host cell transcription)
-
³H-uridine or other radiolabeled nucleotide
-
RNA extraction kit
-
Scintillation counter
Procedure:
-
Cell Seeding and Infection: Seed HeLa cells in appropriate culture vessels and infect with poliovirus.
-
Inhibition of Cellular Transcription: At a specific time post-infection (e.g., 2 hours), add Actinomycin D to the culture medium to a final concentration that inhibits host cell RNA synthesis but not viral RNA synthesis.
-
Compound Addition: Add serial dilutions of this compound to the infected cells.
-
Radiolabeling: Add ³H-uridine to the culture medium and incubate for a defined period (e.g., 4-6 hours post-infection) to allow for the incorporation of the radiolabel into newly synthesized viral RNA.
-
RNA Extraction: Harvest the cells and extract the total RNA using a suitable RNA extraction kit.
-
Quantification: Measure the amount of incorporated ³H-uridine in the extracted RNA using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of viral RNA synthesis for each this compound concentration compared to the no-compound control. Determine the IC50 value.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the anti-poliovirus activity of a compound like this compound.
Caption: General workflow for determining the antiviral efficacy of this compound.
References
Application Notes and Protocols: Plaque Reduction Assay for Determining the Antiviral Activity of Disoxaril
For Researchers, Scientists, and Drug Development Professionals
Introduction
The plaque reduction assay is a fundamental and widely accepted method in virology for quantifying the infectivity of a lytic virus and for determining the antiviral efficacy of chemical compounds. This application note provides a detailed protocol for utilizing the plaque reduction assay to evaluate the antiviral activity of Disoxaril, a potent inhibitor of picornaviruses such as polioviruses and coxsackieviruses. This compound functions by binding to the viral capsid, thereby stabilizing it and preventing the uncoating process necessary for the release of the viral genome into the host cell cytoplasm.[1] This protocol outlines the necessary steps, from cell and virus preparation to data analysis, for accurately determining the inhibitory concentration (IC50) of this compound and assessing its dose-dependent antiviral effect.
Principle of the Assay
The plaque reduction assay is based on the ability of infectious virus particles to form localized areas of cell death or lysis, known as plaques, on a confluent monolayer of susceptible host cells.[2][3] The number of plaques is directly proportional to the number of infectious virus particles in the sample. In the presence of an antiviral agent like this compound, the replication of the virus is inhibited, leading to a reduction in the number and size of plaques. By testing a range of this compound concentrations, a dose-response curve can be generated, and the 50% inhibitory concentration (IC50) can be calculated. This value represents the concentration of the compound required to reduce the number of plaques by 50% compared to a virus control without the compound.[2]
Materials and Reagents
-
Cells: HeLa or Vero cells (or other appropriate host cell line for the specific enterovirus)
-
Virus: Poliovirus or Coxsackievirus B1 (or other this compound-sensitive enterovirus)
-
This compound: Stock solution in a suitable solvent (e.g., DMSO)
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or other appropriate medium
-
Fetal Bovine Serum (FBS): Heat-inactivated
-
Penicillin-Streptomycin Solution
-
Trypsin-EDTA Solution
-
Phosphate-Buffered Saline (PBS): sterile
-
Overlay Medium: 1.2% Avicel or 0.75% Methylcellulose in 2x MEM with 4% FBS
-
Staining Solution: 0.1% Crystal Violet in 20% ethanol
-
Fixing Solution: 4% Formaldehyde in PBS
-
Equipment:
-
Cell culture flasks (T-25, T-75)
-
6-well or 12-well cell culture plates
-
Pipettes and sterile tips
-
CO2 incubator (37°C, 5% CO2)
-
Biosafety cabinet (Class II)
-
Inverted microscope
-
Refrigerator and freezer (-20°C and -80°C)
-
Centrifuge
-
Experimental Protocol
Cell Preparation
-
Culture the host cells (e.g., HeLa or Vero) in T-75 flasks with complete growth medium (DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin) in a CO2 incubator.
-
When the cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA.
-
Resuspend the cells in complete growth medium and perform a cell count.
-
Seed the cells into 6-well plates at a density that will result in a confluent monolayer on the day of infection (typically 2 x 10^5 cells/well).
-
Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.
Virus Titration (Plaque Assay)
Before testing the antiviral compound, it is essential to determine the titer of the virus stock to use a multiplicity of infection (MOI) that will produce a countable number of plaques (typically 50-100 plaques per well).
-
Prepare ten-fold serial dilutions of the virus stock in serum-free medium.
-
Remove the growth medium from the confluent cell monolayers in the 6-well plates and wash once with PBS.
-
Infect the cells by adding 200 µL of each virus dilution to duplicate wells.
-
Incubate the plates for 1 hour at 37°C to allow for virus adsorption, gently rocking the plates every 15 minutes.
-
After the adsorption period, remove the virus inoculum and gently wash the cell monolayer with PBS.
-
Overlay the cells with 2 mL of overlay medium (e.g., Avicel or methylcellulose).
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.
-
Fix the cells by adding 1 mL of 4% formaldehyde solution to each well and incubate for at least 30 minutes.
-
Carefully remove the overlay and the fixing solution.
-
Stain the cells with 0.5 mL of crystal violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of plaques in each well and calculate the virus titer in plaque-forming units per milliliter (PFU/mL).
Plaque Reduction Assay with this compound
-
On the day of the experiment, prepare serial dilutions of this compound in serum-free medium. The concentration range should bracket the expected IC50. Based on published data for Coxsackievirus B1, a starting concentration of 10 µM with two-fold serial dilutions down to 0.078 µM is a reasonable starting point.
-
Remove the growth medium from the confluent cell monolayers in 6-well plates and wash once with PBS.
-
Pre-treat the cells by adding 1 mL of each this compound dilution to duplicate wells. Include a "virus control" (no drug) and a "cell control" (no virus, no drug) in each plate.
-
Incubate the plates for 1 hour at 37°C.
-
Following pre-treatment, infect the cells (excluding the cell control wells) with the virus at an MOI that gives 50-100 PFU/well (determined from the virus titration). Add the virus directly to the medium containing the corresponding this compound concentration.
-
Incubate for 1 hour at 37°C for virus adsorption.
-
After adsorption, remove the inoculum containing the drug and virus.
-
Overlay the cells with 2 mL of overlay medium containing the respective concentrations of this compound.
-
Incubate the plates, fix, stain, and count the plaques as described in the Virus Titration section (steps 7-12).
Data Presentation and Analysis
-
Plaque Counting: Count the number of plaques for each this compound concentration and the virus control.
-
Percentage of Plaque Reduction: Calculate the percentage of plaque reduction for each concentration using the following formula:
% Plaque Reduction = [(Average plaques in virus control - Average plaques in drug-treated wells) / Average plaques in virus control] x 100
-
IC50 Determination: Plot the percentage of plaque reduction against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., dose-response-inhibition model) to determine the IC50 value.
Representative Quantitative Data
The following tables present example data for the antiviral activity of this compound against an enterovirus as determined by a plaque reduction assay.
Table 1: Plaque Reduction by this compound against Coxsackievirus B1
| This compound Concentration (µM) | Average Plaque Count | Standard Deviation | % Plaque Reduction |
| 0 (Virus Control) | 85 | 5 | 0% |
| 0.156 | 68 | 4 | 20% |
| 0.313 | 55 | 6 | 35% |
| 0.625 | 43 | 5 | 49% |
| 1.25 | 26 | 3 | 69% |
| 2.5 | 12 | 2 | 86% |
| 5.0 | 4 | 1 | 95% |
| 10.0 | 1 | 1 | 99% |
Table 2: IC50 Values of this compound against Various Enteroviruses
| Virus | Cell Line | IC50 (µM) | Reference |
| Coxsackievirus B1 | FL cells | 3 | [4] |
| Coxsackievirus B1 (Wild Type) | - | 0.59 - 1.37 | [5] |
| Coxsackievirus B1 (this compound-Resistant) | - | >40 | [5] |
| Poliovirus type 1 | HeLa cells | ~0.8 (0.3 µg/mL) | [1] |
| Poliovirus type 2 | HeLa cells | ~0.08 (0.03 µg/mL) | [1] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow of the Plaque Reduction Assay for this compound.
This compound's Mechanism of Action
References
- 1. Inhibition of poliovirus uncoating by this compound (WIN 51711) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 3. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. sav.sk [sav.sk]
- 5. Development of resistance to this compound in Coxsackie B1 virus-infected newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Disoxaril in Human Rhinovirus Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Disoxaril, a potent antipicornavirus agent, in the context of human rhinovirus (HRV) research. This document includes summaries of its antiviral activity, mechanism of action, and detailed protocols for key experimental procedures.
Introduction to this compound
This compound (WIN 51711) is a synthetic antiviral compound belonging to the "WIN" series of molecules developed by Sterling-Winthrop Research Institute. It exhibits broad-spectrum activity against a wide range of picornaviruses, including numerous serotypes of human rhinovirus, the primary causative agent of the common cold.[1] this compound was one of the pioneering capsid-binding agents to undergo clinical trials.[1] Although its development was halted due to issues with bioavailability and side effects, it remains a valuable tool in virology research for studying HRV replication and for the development of new antiviral therapies.[1]
Mechanism of Action
This compound functions by directly interacting with the viral capsid, specifically binding to a hydrophobic pocket within the VP1 capsid protein.[2][3] This binding stabilizes the virion, preventing the conformational changes necessary for uncoating and the subsequent release of the viral RNA into the host cell cytoplasm.[4][5][6] This action effectively halts the viral replication cycle at an early stage.[4][7] this compound does not significantly affect viral attachment to host cells.[4][7]
Caption: Mechanism of action of this compound against Human Rhinovirus.
Antiviral Activity and Cytotoxicity
This compound has demonstrated potent in vitro activity against a broad range of HRV serotypes. Its efficacy is typically evaluated using plaque reduction assays and virus yield reduction assays.
Table 1: In Vitro Antiviral Activity of this compound against Human Rhinovirus Serotypes
| Assay Type | HRV Serotypes | MIC Range (µg/mL) | Reference |
|---|---|---|---|
| Plaque Reduction Assay | 33 serotypes | 0.004 - 6.2 | [8] |
| Virus Yield Reduction | Multiple serotypes | 0.02 - 5.0 (for 90% reduction) |[8] |
Table 2: Cytotoxicity of this compound
| Cell Line | Assay | CC50 (µM) | Reference |
|---|---|---|---|
| HeLa | Not specified | >100 | [6] |
| Vero | MTS-based CPE reduction | 147.77 |[6] |
Experimental Protocols
The following are detailed protocols for key experiments used in the evaluation of this compound's anti-HRV activity.
Plaque Reduction Assay
This assay is the gold standard for quantifying infectious virus and assessing the antiviral activity of a compound by measuring the reduction in virus plaque formation.
Materials:
-
HeLa cells (e.g., H1-HeLa)
-
Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
HRV stock of known titer (PFU/mL)
-
This compound stock solution (in DMSO)
-
Overlay medium (e.g., 0.7% low melt agarose in EMEM with 2% FBS)
-
Crystal violet staining solution (0.1% w/v in 20% ethanol)
-
Phosphate Buffered Saline (PBS)
-
6-well or 24-well cell culture plates
Procedure:
-
Cell Seeding: Seed HeLa cells in 6-well or 24-well plates and incubate at 37°C with 5% CO2 until a confluent monolayer is formed (typically 24-48 hours).
-
Compound Dilution: Prepare serial dilutions of this compound in serum-free EMEM.
-
Virus Dilution: Dilute the HRV stock in serum-free EMEM to a concentration that yields approximately 50-100 plaque-forming units (PFU) per well.
-
Infection:
-
Wash the cell monolayers twice with PBS.
-
Add the diluted virus to the cells and incubate for 1 hour at 33°C to allow for viral adsorption.
-
-
Treatment:
-
Remove the virus inoculum.
-
Add the prepared this compound dilutions to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
-
Overlay:
-
After a 1-hour incubation with the compound, remove the medium and overlay the cells with the overlay medium containing the corresponding concentration of this compound.
-
-
Incubation: Incubate the plates at 33°C with 5% CO2 for 3-5 days, or until plaques are visible.
-
Staining and Plaque Counting:
-
Fix the cells with 10% buffered formaldehyde for at least 30 minutes.
-
Remove the overlay and stain the cell monolayer with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. The 50% inhibitory concentration (IC50) can be determined by regression analysis.
Caption: Workflow for a Plaque Reduction Assay.
MTT Cytotoxicity Assay
This colorimetric assay determines the cytotoxicity of a compound by measuring the metabolic activity of cells.[9][10]
Materials:
-
HeLa cells
-
EMEM with 10% FBS
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Treatment:
-
Remove the medium and add fresh medium containing serial dilutions of this compound. Include a cell control (no compound).
-
Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration compared to the cell control. The 50% cytotoxic concentration (CC50) can be determined by regression analysis.
Caption: Workflow for an MTT Cytotoxicity Assay.
Virus Yield Reduction Assay
This assay measures the effect of an antiviral compound on the production of infectious virus progeny.
Materials:
-
HeLa cells
-
EMEM with 2% FBS
-
HRV stock
-
This compound stock solution
-
24-well or 48-well cell culture plates
Procedure:
-
Cell Seeding: Seed HeLa cells in plates to form a confluent monolayer.
-
Infection and Treatment:
-
Wash the cells and infect with HRV at a multiplicity of infection (MOI) of 0.1 to 1.
-
After a 1-hour adsorption period, remove the inoculum and add fresh medium containing serial dilutions of this compound.
-
-
Incubation: Incubate the plates at 33°C until the virus control shows significant cytopathic effect (CPE), typically 24-48 hours.
-
Virus Harvest:
-
Freeze the plates at -80°C and thaw them. Repeat this freeze-thaw cycle three times to lyse the cells and release the virus progeny.
-
Collect the supernatant containing the virus.
-
-
Virus Titration: Determine the virus titer in the supernatant from each well using a plaque assay as described in section 4.1.
-
Data Analysis: Calculate the reduction in virus yield for each this compound concentration compared to the virus control.
Resistance to this compound
Prolonged exposure to this compound can lead to the emergence of resistant HRV variants.[11] Resistance is often associated with mutations in the VP1 capsid protein, which alter the drug-binding pocket and reduce the affinity of the compound for its target.[12] The study of this compound-resistant mutants can provide valuable insights into the structure-function relationships of the HRV capsid and the mechanisms of antiviral drug action.
Conclusion
This compound remains a cornerstone tool for in vitro research on human rhinoviruses. Its well-characterized mechanism of action and broad-spectrum activity make it an excellent reference compound for the screening and development of new anti-HRV agents. The protocols provided herein offer standardized methods for evaluating the efficacy and cytotoxicity of this compound and other potential antiviral compounds.
References
- 1. The human rhinovirus: human‐pathological impact, mechanisms of antirhinoviral agents, and strategies for their discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Semantic Scholar [semanticscholar.org]
- 3. Rhinovirus Inhibitors: Including a New Target, the Viral RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prevention of rhinovirus and poliovirus uncoating by WIN 51711, a new antiviral drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of poliovirus uncoating by this compound (WIN 51711) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. journals.asm.org [journals.asm.org]
- 8. In vitro activity of WIN 51711, a new broad-spectrum antipicornavirus drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Drug resistant rhinoviruses from the nose of experimentally treated volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Insights into the genetic basis for natural phenotypic resistance of human rhinoviruses to pleconaril - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design Using Disoxaril in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disoxaril (WIN 51711) is a potent antiviral compound belonging to the WIN series of capsid-binding agents. It exhibits significant activity against a broad range of picornaviruses, including enteroviruses and rhinoviruses. The primary mechanism of action of this compound involves the inhibition of viral uncoating, a critical step in the viral replication cycle. By binding to a hydrophobic pocket in the viral capsid protein VP1, this compound stabilizes the virion, preventing the release of its RNA genome into the host cell cytoplasm.[1][2] This targeted antiviral strategy makes this compound a valuable tool for in vivo studies of picornavirus pathogenesis and for the preclinical assessment of antiviral therapies.
These application notes provide a comprehensive guide for the design and execution of in vivo experiments using this compound in mouse models of picornavirus infection. Detailed protocols, data presentation tables, and visualizations of the mechanism of action and experimental workflows are included to facilitate robust and reproducible research.
Data Presentation
The following tables summarize quantitative data on the efficacy and safety of this compound in mouse models as reported in the literature.
Table 1: Efficacy of this compound in Mouse Models of Picornavirus Infection
| Virus Model | Mouse Strain | Administration Route | Dosage Regimen | Efficacy Endpoint | Results | Reference |
| Coxsackievirus B1 | Newborn ICR mice | Subcutaneous (s.c.) | 12.5 mg/kg, daily for 5 days post-inoculation | Survival | ED₅₀ of 12.5 mg/kg; significantly reduced virus-induced death. | [1] |
| Coxsackievirus B1 | Newborn mice | Subcutaneous (s.c.) | 25 mg/kg, daily for 10 days post-inoculation | Viral Titer in Brain | Decreased virus titer in the brain until day 7 post-inoculation. | [3] |
| Echovirus 9 | Suckling mice | Intraperitoneal (i.p.) | As low as 10 mg/kg, single daily dose | Prevention of Paralysis | Significantly slowed the rate of onset of paralysis and reduced the number of paralyzed animals. | |
| Echovirus 9 | Suckling mice | Oral | As low as 3 mg/kg, twice daily starting 72h post-infection | Prevention of Paralysis | Prevented paralysis in 75% of the animals. | |
| Poliovirus Type 2 (persistent CNS infection) | Immunosuppressed BALB/c mice | Intragastric | 50, 100, or 200 mg/kg/day in two divided doses | Clinical Disease (paralysis and death), Viral Clearance from CNS | 200 mg/kg/day significantly decreased clinical disease and accelerated viral clearance. |
Table 2: Synergistic Antiviral Effect of this compound in Combination Therapy
| Virus Model | Mouse Strain | Combination | Administration Route | Dosage Regimen | Efficacy Endpoint | Results | Reference |
| Coxsackievirus B1 | Newborn ICR mice | This compound and Enviroxime | Subcutaneous (s.c.) | 3.125-6.25 mg/kg this compound + 50 mg/kg Enviroxime, daily for 5 days | Survival | Synergistic effect; achieved the same protective effect with 2-4 times lower this compound concentration. Marked delay in disease course. | [1] |
Table 3: Safety and Pharmacokinetics of this compound in Mice
| Parameter | Mouse Strain | Administration Route | Dosage | Observation | Reference |
| Safety | |||||
| Acute Toxicity | Immunosuppressed BALB/c mice | Intragastric | Up to 200 mg/kg/day | No drug-associated toxicity observed. | |
| Pharmacokinetics | |||||
| Tissue Distribution | Adult mice | Oral | 100 mg/kg | Maximal concentrations observed at 0.5-1.0 hour post-medication in heart, kidney, brain, liver, serum, and muscle. |
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in a Neonatal Mouse Model of Coxsackievirus B1 Infection
This protocol is designed to assess the in vivo antiviral activity of this compound against Coxsackievirus B1 infection in newborn mice, a commonly used model for enterovirus pathogenesis.
Materials:
-
This compound
-
Vehicle for this compound formulation (e.g., sterile saline, or a solution containing a low percentage of a solubilizing agent like DMSO, with the final concentration of the agent being non-toxic to the animals)
-
Coxsackievirus B1 (a neurotropic strain)
-
Pregnant ICR mice (timed-pregnant to obtain newborn pups)
-
Sterile syringes and needles (for virus inoculation and drug administration)
-
Standard animal housing and care facilities
Procedure:
-
Animal Model:
-
Use newborn ICR mice (less than 24 hours old). At this age, they are highly susceptible to Coxsackievirus B1 infection.
-
House the dams and their litters in a controlled environment with ad libitum access to food and water.
-
-
This compound Formulation:
-
Prepare a stock solution of this compound in a suitable vehicle. The final concentration should be such that the required dose can be administered in a small volume (e.g., 20-50 µL for subcutaneous injection in neonates).
-
-
Virus Inoculation:
-
Infect the newborn mice with a lethal dose (e.g., 20 MLD₅₀) of Coxsackievirus B1 via the subcutaneous route in the interscapular region. The inoculum volume should be small (e.g., 20 µL).
-
-
Drug Administration:
-
Initiate this compound treatment one hour post-infection.
-
Administer the prepared this compound solution subcutaneously at the desired dosage (e.g., 12.5 mg/kg or 25 mg/kg).
-
Continue daily administration for a predefined period (e.g., 5 to 10 days).
-
Include a vehicle-treated control group that receives the same volume of the vehicle solution without this compound.
-
-
Monitoring and Endpoints:
-
Monitor the mice daily for clinical signs of disease, including paralysis, weakness, and mortality.
-
Record survival data for each group.
-
(Optional) At selected time points, euthanize a subset of mice from each group and collect tissues (e.g., brain, heart, pancreas) for viral titer determination by plaque assay or RT-qPCR.
-
(Optional) Perform histopathological analysis of collected tissues to assess virus-induced damage and the protective effect of this compound.
-
Protocol 2: Assessment of this compound in a Persistent Poliovirus CNS Infection Model
This protocol is adapted for evaluating the efficacy of this compound in clearing a persistent enterovirus infection of the central nervous system (CNS).
Materials:
-
This compound
-
Vehicle for oral administration (e.g., sterile water with a suspending agent)
-
Poliovirus Type 2 (W-2 strain)
-
Adult BALB/c mice
-
Cyclophosphamide (for immunosuppression)
-
Gavage needles
-
Standard animal housing and care facilities
Procedure:
-
Animal Model and Immunosuppression:
-
Use adult male BALB/c mice.
-
Induce immunosuppression by administering cyclophosphamide.
-
-
Virus Inoculation:
-
Inoculate the immunosuppressed mice intracerebrally with Poliovirus Type 2.
-
-
This compound Formulation for Oral Gavage:
-
Prepare a suspension of this compound in a suitable vehicle for oral administration.
-
-
Drug Administration:
-
Begin this compound treatment at a later time point post-infection (e.g., day 20) to model a persistent infection.
-
Administer this compound intragastrically (oral gavage) at the desired dosages (e.g., 50, 100, or 200 mg/kg/day) in two divided doses.
-
Include a vehicle-treated control group.
-
-
Monitoring and Endpoints:
-
Monitor the mice daily for clinical signs of poliomyelitis (paralysis) and mortality.
-
At the end of the treatment period, euthanize the animals and collect CNS tissue (brain and spinal cord).
-
Determine the viral load in the CNS tissue to assess viral clearance.
-
Mandatory Visualizations
Signaling Pathway of this compound's Action
References
- 1. Antiviral effect of the combination of enviroxime and this compound on coxsackievirus B1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of resistance to this compound in Coxsackie B1 virus-infected newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Novel Disoxaril Derivatives: Application Notes and Protocols for Enhanced Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disoxaril and its analogs are potent antiviral compounds that inhibit the replication of picornaviruses, including rhinoviruses and enteroviruses, which are responsible for the common cold and other serious illnesses. These compounds bind to a hydrophobic pocket in the viral capsid protein VP1, stabilizing the capsid and preventing the uncoating process necessary for viral replication. This document provides detailed protocols for the synthesis of novel this compound derivatives with enhanced antiviral activity, as well as methodologies for evaluating their efficacy.
Mechanism of Action: Viral Uncoating Inhibition
This compound and related compounds function by interfering with the early stages of the viral life cycle. After the virus enters the host cell, it must release its genetic material into the cytoplasm to initiate replication. This uncoating process is inhibited by the binding of this compound derivatives to the viral capsid, effectively trapping the virus in an inert state.
Caption: Mechanism of action of this compound derivatives.
Synthesis of Novel this compound Derivatives
The synthesis of novel this compound derivatives often involves the modification of the core isoxazole and oxazoline ring systems to improve potency, broaden the antiviral spectrum, and enhance pharmacokinetic properties. The following protocol is a representative example for the synthesis of a series of [(biphenyloxy)propyl]isoxazole derivatives, which are structurally related to this compound.
Experimental Protocol: Synthesis of [(Biphenyloxy)propyl]isoxazole Derivatives
This protocol is adapted from the synthesis of pleconaril derivatives, which share a similar structural scaffold with this compound.
Materials:
-
Substituted phenols
-
1-bromo-3-chloropropane
-
Potassium carbonate (K₂CO₃)
-
3-methyl-5-hydroxymethylisoxazole
-
Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Synthesis of 3-(substituted phenoxy)propyl chloride:
-
A mixture of the appropriately substituted phenol (1.0 eq), 1-bromo-3-chloropropane (1.2 eq), and K₂CO₃ (1.5 eq) in DMF is stirred at 80°C for 12 hours.
-
The reaction mixture is cooled to room temperature, diluted with water, and extracted with EtOAc.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (hexane/EtOAc gradient) to yield the 3-(substituted phenoxy)propyl chloride.
-
-
Synthesis of 5-{[3-(substituted phenoxy)propoxy]methyl}-3-methylisoxazole:
-
To a solution of 3-methyl-5-hydroxymethylisoxazole (1.0 eq) in anhydrous DMF, NaH (60% dispersion in mineral oil, 1.2 eq) is added portion-wise at 0°C.
-
The mixture is stirred at room temperature for 30 minutes.
-
A solution of the 3-(substituted phenoxy)propyl chloride (1.1 eq) in DMF is added dropwise, and the reaction mixture is stirred at 60°C for 16 hours.
-
The reaction is quenched by the addition of ice-water and extracted with EtOAc.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The residue is purified by column chromatography (silica gel, hexane/EtOAc) to afford the final [(biphenyloxy)propyl]isoxazole derivative.
-
Caption: Synthetic workflow for this compound derivatives.
Antiviral Activity Evaluation
The antiviral activity of the synthesized compounds is typically evaluated using cell-based assays that measure the inhibition of virus-induced cytopathic effect (CPE) or the reduction in viral plaque formation.
Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay
Materials:
-
HeLa or Vero cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Human Rhinovirus (HRV) or Coxsackievirus B (CVB)
-
Synthesized compounds
-
96-well plates
-
Crystal Violet staining solution (0.5% in 20% methanol)
Procedure:
-
Cell Seeding:
-
HeLa cells are seeded into 96-well plates at a density of 2 x 10⁴ cells/well in DMEM supplemented with 10% FBS and antibiotics.
-
Plates are incubated at 37°C in a 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound and Virus Addition:
-
Serial dilutions of the synthesized compounds are prepared in DMEM with 2% FBS.
-
The cell culture medium is removed from the plates, and the compound dilutions are added to the wells.
-
Cells are then infected with a viral suspension (e.g., HRV or CVB) at a multiplicity of infection (MOI) that causes complete CPE in 3-4 days.
-
Control wells include cells with virus only (virus control) and cells with medium only (cell control).
-
-
Incubation and Staining:
-
The plates are incubated for 3-4 days at 34°C (for HRV) or 37°C (for CVB) until approximately 90-100% CPE is observed in the virus control wells.
-
The medium is removed, and the remaining cells are fixed and stained with Crystal Violet solution for 20 minutes.
-
-
Data Analysis:
-
The plates are washed with water and air-dried.
-
The stained cell monolayer is solubilized with methanol, and the absorbance is measured at 570 nm using a microplate reader.
-
The 50% effective concentration (EC₅₀) is calculated as the compound concentration that inhibits viral CPE by 50% compared to the virus control.
-
Caption: Workflow for CPE inhibition assay.
Data Presentation: Antiviral Activity of Novel Derivatives
The following tables summarize the in vitro antiviral activity of a series of novel pleconaril derivatives (structurally related to this compound) against Human Rhinovirus 2 (HRV-2) and Coxsackievirus B3 (CVB3).
Table 1: Antiviral Activity against Human Rhinovirus 2 (HRV-2)
| Compound | Substitution | IC₅₀ (µM) |
| 1a | 4-F | >5555 |
| 1b | 3-F | 230 |
| 1c | 3-CF₃ | 206.9 |
| 1d | 4-CF₃ | 112.1 |
| 1e | 3-NO₂ | 179.4 |
| 1f | 3-Me | 93.9 |
| 1g | 4-Me | 93.9 |
| Pleconaril | (Reference) | 630 |
Table 2: Antiviral Activity against Coxsackievirus B3 (CVB3)
| Compound | Substitution | IC₅₀ (µM) |
| 1a | 4-F | 16.3 |
| 1b | 3-F | 18.2 |
| 1c | 3-CF₃ | 14.7 |
| 1d | 4-CF₃ | 21.1 |
| 1e | 3-NO₂ | 25.0 |
| 1f | 3-Me | 33.3 |
| 1g | 4-Me | 41.7 |
| Pleconaril | (Reference) | 1.8 |
Conclusion
The development of novel this compound derivatives with enhanced antiviral activity remains a promising strategy for the treatment of picornavirus infections. The protocols outlined in this document provide a framework for the synthesis and evaluation of these compounds. The structure-activity relationship data presented highlights the importance of specific substitutions on the phenyl ring for potent antiviral activity. Further optimization of these derivatives could lead to the development of clinically effective antiviral agents.
Application Notes and Protocols for Generating Disoxaril-Resistant Viral Mutants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disoxaril (WIN 51711) is an antiviral compound that has demonstrated significant inhibitory activity against a broad spectrum of picornaviruses, including enteroviruses and rhinoviruses.[1][2] Its mechanism of action involves binding to a hydrophobic pocket within the viral capsid protein VP1.[3] This binding stabilizes the virion, thereby preventing the conformational changes required for uncoating and release of the viral RNA into the host cell cytoplasm.[3]
The high mutation rates inherent in RNA viruses can lead to the rapid development of drug resistance.[4] For this compound, resistance is typically conferred by specific amino acid substitutions in the VP1 protein, which can alter the drug-binding pocket and reduce the compound's efficacy.[3] The generation and characterization of this compound-resistant viral mutants are crucial for understanding the mechanisms of resistance, evaluating the genetic barrier to resistance of new antiviral candidates, and for the development of next-generation inhibitors with improved potency against resistant strains.
These application notes provide detailed protocols for the generation of this compound-resistant picornavirus mutants in cell culture, their purification, and subsequent phenotypic and genotypic characterization.
Mechanism of Action and Resistance
This compound acts as a capsid binder, inserting itself into a hydrophobic pocket in the VP1 capsid protein. This interaction stabilizes the capsid, preventing the pH-dependent uncoating process that is essential for the viral replication cycle. Resistance to this compound arises from mutations within the VP1 gene that result in amino acid changes in the drug-binding pocket, reducing the affinity of the drug for its target.
Caption: Mechanism of this compound action and resistance.
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Mutants by Serial Passage
This protocol describes the selection of this compound-resistant viral populations through continuous culture in the presence of escalating concentrations of the drug.
Materials:
-
Susceptible host cell line (e.g., HeLa, Vero, FL cells)
-
Wild-type (drug-sensitive) picornavirus stock of known titer (PFU/mL)
-
This compound stock solution (in DMSO)
-
Cell culture medium (e.g., DMEM) with appropriate supplements (e.g., FBS)
-
Sterile tissue culture plates/flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Initial Infection: Seed host cells in a 6-well plate to form a confluent monolayer. Infect the cells with the wild-type virus at a low multiplicity of infection (MOI) of 0.01 to 0.1 in the presence of this compound at a starting concentration equal to the 50% inhibitory concentration (IC50). If the IC50 is unknown, a concentration range of 0.1-1.0 µM can be used as a starting point for many picornaviruses.[1]
-
Incubation and Harvest: Incubate the infected cells until a cytopathic effect (CPE) of 75-90% is observed. This may take several days. Harvest the virus by freeze-thawing the cell culture plate three times.
-
Clarification: Centrifuge the harvested culture at low speed (e.g., 2000 x g for 10 minutes) to pellet cell debris. Collect the supernatant containing the viral progeny (Passage 1).
-
Serial Passaging with Increasing Drug Concentration: Use an aliquot of the Passage 1 viral supernatant to infect fresh host cell monolayers. For this second passage, increase the concentration of this compound by 2- to 5-fold.
-
Repeat Passaging: Repeat the process of infection, incubation, harvest, and passaging (steps 2-4) with progressively increasing concentrations of this compound. The magnitude of the concentration increase at each step may need to be optimized based on the virus and the observed CPE. A lack of CPE at a given concentration indicates that the virus is unable to replicate, and the previous passage should be used to continue the selection at a less stringent concentration.
-
Selection of Resistant Population: Continue the serial passaging for a sufficient number of rounds (e.g., 9-20 passages) until a viral population is obtained that can replicate efficiently in the presence of high concentrations of this compound (e.g., >20-fold the initial IC50).[3][5][6]
Protocol 2: Plaque Purification of Resistant Viral Clones
This protocol isolates individual resistant virus clones from the mixed population generated by serial passage.
Materials:
-
Resistant viral population from Protocol 1
-
Confluent host cell monolayers in 6-well plates
-
Serum-free medium for dilutions
-
Overlay medium (e.g., 2x MEM containing 4% FBS and 1% agarose)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
Procedure:
-
Serial Dilution: Prepare 10-fold serial dilutions of the resistant virus stock in serum-free medium.
-
Infection: Inoculate confluent cell monolayers with 100 µL of each viral dilution. Allow the virus to adsorb for 1 hour at 37°C, gently rocking the plates every 15 minutes.
-
Overlay: After adsorption, remove the inoculum and add 2 mL of overlay medium to each well. Allow the overlay to solidify at room temperature.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-4 days, or until plaques are visible.
-
Plaque Picking: Identify well-isolated plaques. Using a sterile pipette tip, carefully pick a single plaque by aspirating the agar plug.
-
Elution: Transfer the agar plug into a microcentrifuge tube containing 500 µL of cell culture medium. Allow the virus to elute from the agar by incubating at 4°C overnight or by vortexing.
-
Clonal Amplification: Use the eluted virus to infect a fresh cell monolayer to generate a clonal stock of the resistant mutant.
-
Repeat Purification: It is recommended to perform at least two more rounds of plaque purification to ensure the clonality of the resistant mutant.
Protocol 3: Phenotypic Characterization of Resistant Mutants
Procedure:
-
Perform a plaque reduction assay or a CPE inhibition assay with the purified resistant mutant and the wild-type virus in parallel.
-
Test a range of this compound concentrations (e.g., 0.01 µM to 100 µM).
-
Calculate the IC50 value for both the wild-type and resistant viruses, which is the drug concentration that inhibits 50% of plaque formation or CPE.
-
The fold-resistance is calculated as the IC50 of the resistant mutant divided by the IC50 of the wild-type virus.
Resistant mutants may exhibit altered capsid stability.
Procedure:
-
Incubate aliquots of the wild-type and resistant virus stocks at different temperatures (e.g., 45°C, 50°C, 55°C) for various time points (e.g., 0, 15, 30, 60 minutes).
-
After incubation, immediately place the samples on ice.
-
Determine the remaining infectious virus titer for each sample by plaque assay.
-
Plot the viral titer as a function of time at each temperature to compare the thermal stability of the mutants to the wild-type virus. Some this compound-resistant mutants have been shown to be markedly less thermostable.[7]
Protocol 4: Genotypic Characterization
This protocol identifies the mutations responsible for the resistant phenotype.
Procedure:
-
RNA Extraction: Extract viral RNA from the purified resistant mutant and wild-type virus stocks using a commercial viral RNA extraction kit.
-
RT-PCR: Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the VP1 coding region of the viral genome.
-
DNA Sequencing: Sequence the amplified VP1 PCR product.
-
Sequence Analysis: Compare the VP1 nucleotide and deduced amino acid sequences of the resistant mutant to the wild-type virus to identify mutations.
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between wild-type and resistant viruses.
Table 1: Antiviral Susceptibility of Wild-Type and this compound-Resistant Coxsackievirus B1
| Virus Strain | This compound IC50 (µM) | Fold Resistance |
| Wild-Type (Placebo) | 0.59 - 1.37 | - |
| This compound-Resistant | >40 | >29-67 |
Data derived from in vivo experiments with Coxsackievirus B1.[7][8]
Table 2: Known this compound Resistance Mutations in Coxsackievirus B1 VP1
| Virus Strain | Amino Acid Mutation(s) in VP1 | Reference |
| CVB1/RES | M213H and F237L | [3] |
Visualizations
Caption: Workflow for generating and characterizing this compound-resistant mutants.
References
- 1. In vitro inhibitory effects of dual combinations of picornavirus replication inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Archiving Plaques: saving virus purification for later [protocols.io]
- 3. This compound mutants of Coxsackievirus B1: phenotypic characteristics and analysis of the target VP1 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. microbio.bas.bg [microbio.bas.bg]
- 5. In Vitro Selection of HIV-1 CRF08_BC Variants Resistant to Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Selection of Remdesivir-Resistant SARS-CoV-2 Demonstrates High Barrier to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of resistance to this compound in Coxsackie B1 virus-infected newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
Application Notes and Protocols for Disoxaril in Cytopathic Effect (CPE) Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disoxaril (WIN 51711) is a potent antiviral compound that exhibits broad-spectrum activity against a wide range of picornaviruses, including enteroviruses (such as Poliovirus, Coxsackievirus, and Echovirus) and rhinoviruses.[1][2] It belongs to a class of compounds known as capsid binders. The primary mechanism of action for this compound involves binding to a hydrophobic pocket within the viral capsid protein VP1.[3] This binding stabilizes the virion, preventing the conformational changes necessary for uncoating and the subsequent release of the viral RNA into the host cell cytoplasm.[2][4] The cytopathic effect (CPE) inhibition assay is a widely used method to quantify the antiviral efficacy of compounds like this compound. This assay measures the ability of a compound to protect host cells from the destructive effects of viral infection.
Principle of the CPE Inhibition Assay
The CPE inhibition assay is founded on the principle that many viruses cause visible morphological changes in the host cells they infect, a phenomenon known as the cytopathic effect.[5] These changes can include cell rounding, detachment from the culture surface, syncytia formation, and ultimately, cell lysis and death. In the presence of an effective antiviral agent like this compound, viral replication is inhibited, and the development of CPE is prevented or significantly reduced. The extent of this protection can be quantified by various methods, such as microscopic examination or by using cell viability dyes like neutral red or MTT. The 50% effective concentration (EC50), which is the drug concentration required to inhibit 50% of the viral CPE, and the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in the viability of uninfected cells, are key parameters determined from this assay to evaluate a compound's antiviral activity and its therapeutic window.
Mechanism of Action of this compound
This compound's antiviral activity stems from its ability to interfere with the early stages of the picornavirus life cycle, specifically the uncoating process. After a picornavirus attaches to its host cell receptor and is internalized into an endosome, the acidic environment of the endosome typically triggers conformational changes in the viral capsid. These changes lead to the externalization of the internal capsid protein VP4 and the N-terminus of VP1, which together form a pore in the endosomal membrane. This pore allows the viral RNA genome to be released into the cytoplasm, initiating replication.
This compound binds to a hydrophobic pocket located within the VP1 protein. This binding stabilizes the capsid structure, making it resistant to the conformational changes induced by the low pH of the endosome.[4] Consequently, the formation of the membrane pore is blocked, and the viral RNA remains trapped within the intact virion, effectively halting the infection at a very early stage.[4]
Caption: this compound's mechanism of action against picornaviruses.
Data Presentation
The antiviral activity of this compound has been evaluated against a broad range of picornaviruses. The following table summarizes the Minimum Inhibitory Concentrations (MICs) required to reduce viral plaque formation in HeLa cells.
| Virus Serotype | MIC (µg/mL)[1] |
| Enteroviruses | |
| Poliovirus 1 | 0.04 |
| Poliovirus 2 | 0.004 |
| Poliovirus 3 | 0.05 |
| Coxsackievirus A9 | 0.05 |
| Coxsackievirus A21 | 0.02 |
| Coxsackievirus B1 | 0.17 |
| Coxsackievirus B3 | 0.09 |
| Echovirus 9 | 0.04 |
| Echovirus 11 | 0.02 |
| Rhinoviruses (selected) | |
| Rhinovirus 1A | 0.02 |
| Rhinovirus 2 | 0.01 |
| Rhinovirus 14 | 0.004 |
| Rhinovirus 25 | 0.04 |
| Rhinovirus 67 | 0.02 |
Note: The concentrations listed were not found to be inhibitory to the growth of HeLa cells, indicating a favorable therapeutic index.[1] In a separate study focusing on viral RNA synthesis, this compound was shown to completely inhibit Poliovirus type 1 at 0.3 µg/mL and Poliovirus type 2 at 0.03 µg/mL in HeLa cells.[4]
Experimental Protocols
Cytopathic Effect (CPE) Inhibition Assay Protocol
This protocol is a general guideline and should be optimized for specific virus-cell systems.
Materials:
-
Host cells permissive to the virus of interest (e.g., HeLa, Vero, RD cells)
-
Cell culture medium (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS) and antibiotics
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Virus stock with a known titer (TCID50/mL)
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This compound stock solution (e.g., in DMSO)
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96-well flat-bottom cell culture plates
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Phosphate-buffered saline (PBS)
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Cell viability staining solution (e.g., 0.5% Crystal Violet in 20% methanol or Neutral Red solution)
-
Citrate buffer/ethanol solution for dye elution (for quantitative analysis)
-
Microplate reader (for quantitative analysis)
Procedure:
-
Cell Plating:
-
Trypsinize and resuspend host cells in culture medium.
-
Seed the 96-well plates with an appropriate cell density to form a confluent monolayer within 24 hours (e.g., 1.5 x 10^4 cells/well).
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in cell culture medium (with reduced serum, e.g., 2% FBS). It is recommended to test a wide range of concentrations to determine the EC50 and CC50 accurately.
-
Also prepare a "no drug" control (medium with the same concentration of DMSO as the highest drug concentration) and a "cell control" (medium only).
-
-
Virus Infection and Treatment:
-
Once the cell monolayer is confluent, remove the growth medium.
-
Add the serially diluted this compound to the appropriate wells. For cytotoxicity controls (CC50 determination), add the drug dilutions to uninfected wells.
-
Immediately after adding the compound, infect the wells (except for cell control and cytotoxicity wells) with a pre-determined dilution of the virus stock (e.g., 100 TCID50).
-
The final volume in each well should be consistent (e.g., 200 µL).
-
Include "virus control" wells that receive the virus but no drug.
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the specific virus (e.g., 33-37°C) in a 5% CO2 incubator.
-
Observe the plates daily under a microscope for the development of CPE. The incubation period will vary depending on the virus-cell system (typically 2-5 days), until 80-100% CPE is observed in the virus control wells.
-
-
Quantification of CPE Inhibition:
-
Microscopic Scoring (Qualitative): Visually score the percentage of CPE in each well compared to the virus and cell controls.
-
Crystal Violet Staining (Quantitative):
-
Gently wash the plates with PBS to remove dead cells.
-
Fix the remaining cells with a suitable fixative (e.g., 10% formalin) for 20 minutes.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Thoroughly wash the plates with water to remove excess stain and allow them to dry.
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Elute the stain from the cells by adding an elution solution (e.g., 100% methanol or a citrate/ethanol buffer).
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Read the absorbance at a suitable wavelength (e.g., 570 nm) using a microplate reader.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the cell control (100% viability) and virus control (0% viability).
-
Plot the percentage of CPE inhibition against the log of the drug concentration.
-
Determine the EC50 value from the dose-response curve using non-linear regression analysis.
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Similarly, calculate the CC50 from the cytotoxicity data.
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Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50. A higher SI value indicates a more favorable safety profile for the compound.
-
Caption: Workflow for a this compound CPE inhibition assay.
References
- 1. In vitro activity of WIN 51711, a new broad-spectrum antipicornavirus drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Inhibition of poliovirus uncoating by this compound (WIN 51711) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Disoxaril's Aqueous Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low aqueous solubility of Disoxaril.
Frequently Asked Questions (FAQs)
Q1: What is the reported aqueous solubility of this compound?
This compound is known to have very low water solubility. Published data indicates its solubility in water is approximately 0.000123 mg/mL.[1][2] This poor solubility can be a significant hurdle in various experimental and therapeutic applications.
Q2: What are the common methods to improve the aqueous solubility of poorly soluble drugs like this compound?
Several techniques can be employed to enhance the solubility of hydrophobic drugs. The most common approaches include:
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Complexation with Cyclodextrins: Encapsulating the drug molecule within a cyclodextrin cavity.
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Use of Cosolvents: Adding a water-miscible organic solvent to the aqueous solution.[3][4][5]
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Solid Dispersion: Dispersing the drug in a solid carrier matrix.[6][7][8]
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pH Adjustment: Modifying the pH of the solution to ionize the drug, which can increase its solubility.[9][10]
-
Particle Size Reduction: Increasing the surface area of the drug particles through micronization or nanonization.[11][12]
Q3: How effective is cyclodextrin complexation for this compound?
Complexation with 2,6-di-O-methyl-beta-cyclodextrin (DM-beta-Cyd) has been shown to significantly increase the water solubility of this compound. Studies have reported an increase from 0.000123 mg/mL to 0.47142 mg/mL.[1][2] This method also demonstrated an improvement in the stability of this compound in aqueous solutions.[1][2]
Troubleshooting Guides
Issue 1: this compound precipitates out of my aqueous buffer.
This is a common issue due to this compound's low aqueous solubility. Here are some troubleshooting steps:
| Potential Cause | Suggested Solution |
| Low intrinsic solubility of this compound in the chosen buffer. | Consider incorporating a solubility-enhancing excipient. Cyclodextrins and cosolvents are good starting points. |
| The pH of the buffer is not optimal for this compound solubility. | Investigate the pH-dependent solubility of this compound. Since it is a weakly basic compound, adjusting the pH to a more acidic range may improve solubility. |
| The concentration of this compound exceeds its solubility limit in the current formulation. | Decrease the concentration of this compound if the experimental design allows. Alternatively, employ a more effective solubilization technique to increase the solubility limit. |
Issue 2: The solubility enhancement with my chosen cosolvent is insufficient.
If you are not achieving the desired this compound concentration with a cosolvent, consider the following:
| Potential Cause | Suggested Solution |
| The chosen cosolvent is not optimal for this compound. | Experiment with different pharmaceutically acceptable cosolvents such as polyethylene glycol 400 (PEG 400), ethanol, or glycerin.[3][4] The solubilizing power of a cosolvent is dependent on the physicochemical properties of the drug. |
| The concentration of the cosolvent is too low. | Gradually increase the volume fraction of the cosolvent. The relationship between log-solubility and cosolvent volume fraction is often linear.[3][13] |
| The combination of cosolvent and aqueous phase is not ideal. | A combination of different cosolvents or the addition of a surfactant might provide a synergistic effect. |
Issue 3: My solid dispersion formulation is not improving the dissolution rate as expected.
Solid dispersions aim to enhance dissolution by presenting the drug in an amorphous state with increased wettability. If this is not occurring, investigate these factors:
| Potential Cause | Suggested Solution |
| The chosen carrier is not suitable for this compound. | Screen different hydrophilic carriers like polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), or Eudragit. The choice of carrier is critical for the physical stability and dissolution of the solid dispersion.[7] |
| The drug-to-carrier ratio is not optimized. | Prepare solid dispersions with varying drug-to-carrier ratios to find the optimal composition for dissolution enhancement. |
| The preparation method is not creating a true solid dispersion. | Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of this compound. Consider alternative preparation methods like solvent evaporation or melt extrusion.[7] |
Quantitative Data Summary
| Method | Excipient/Parameter | Initial Solubility (mg/mL) | Enhanced Solubility (mg/mL) | Fold Increase | Reference(s) |
| Cyclodextrin Complexation | 2,6-di-O-methyl-beta-cyclodextrin (DM-beta-Cyd) | 0.000123 | 0.47142 | ~3833 | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method
This protocol is based on the successful enhancement of this compound solubility using 2,6-di-O-methyl-beta-cyclodextrin (DM-beta-Cyd).[1][2]
Materials:
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This compound
-
2,6-di-O-methyl-beta-cyclodextrin (DM-beta-Cyd)
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Mortar and pestle
-
Deionized water
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Ethanol
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Vacuum oven
Procedure:
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Accurately weigh this compound and DM-beta-Cyd in the desired molar ratio (e.g., 1:1 or 1:2).
-
Place the DM-beta-Cyd in a mortar.
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Add a small amount of a water:ethanol (50:50 v/v) mixture to the cyclodextrin to form a paste.
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Gradually add the weighed this compound to the paste while continuously triturating with the pestle.
-
Continue kneading for 60 minutes. Add small amounts of the water:ethanol mixture as needed to maintain a suitable consistency.
-
Dry the resulting product in a vacuum oven at 40°C until a constant weight is achieved.
-
The dried complex can then be pulverized and sieved for further characterization and use.
Visualizations
Caption: Workflow for selecting and evaluating a this compound solubility enhancement method.
Caption: Logical relationships between the problem and solubility enhancement techniques.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Pharmaceutical particle size reduction techniques [wisdomlib.org]
- 3. The Effect of the Particle Size Reduction on the Biorelevant Solubility and Dissolution of Poorly Soluble Drugs with Different Acid-Base Character - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iosrphr.org [iosrphr.org]
- 8. eprajournals.com [eprajournals.com]
- 9. researchgate.net [researchgate.net]
- 10. The role of pH and dose/solubility ratio on cocrystal dissolution, drug supersaturation and precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijarsct.co.in [ijarsct.co.in]
Troubleshooting inconsistent results in Disoxaril antiviral assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Disoxaril in antiviral assays.
Troubleshooting Guide
This guide addresses common issues encountered during this compound antiviral assays, helping you identify potential causes and implement effective solutions.
Q1: Why am I observing high variability in my EC50 values for this compound across experiments?
A1: Inconsistent EC50 values for this compound can stem from several factors related to the compound, the virus, or the assay procedure itself.
-
Timing of Compound Addition: The timing of this compound addition in relation to virus inoculation is critical. For complete inhibition of viral RNA synthesis, pre-incubation of the virus with this compound is recommended.[1] Simultaneous addition of the compound and virus may lead to reduced and more variable inhibition.[1]
-
Viral Titer and Stock Integrity: The titer of your viral stock can significantly impact the outcome of the assay. A high multiplicity of infection (MOI) may overcome the inhibitory effect of the compound, leading to higher EC50 values. Ensure you are using a consistent and accurately tittered viral stock for all experiments. The development of drug-resistant mutants is also a possibility with some picornaviruses.[2]
-
Cell Health and Density: The health and density of the host cells at the time of infection are crucial for reproducible results. Cells that are overly confluent or in poor health may exhibit altered susceptibility to viral infection and compound cytotoxicity.
Q2: My positive control (this compound) is showing weaker or no antiviral activity. What could be the cause?
A2: If this compound is not performing as expected, consider the following:
-
Inappropriate Viral Serotype: this compound's activity can be serotype-specific. For instance, certain analogues of this compound are active against some human rhinovirus (HRV) serotypes but completely inactive against others.[3] Verify that the viral strain you are using is known to be susceptible to this compound.
-
Compound Degradation: As mentioned above, improper storage or handling of the this compound stock can lead to a loss of potency.
-
Assay Readout Sensitivity: The method used to measure antiviral activity (e.g., CPE reduction, plaque assay, yield reduction) may not be sensitive enough to detect the compound's effect at the concentrations tested.[4] Consider optimizing the assay window and controls.
Q3: I am observing significant cytotoxicity at concentrations where I expect to see antiviral activity. How can I address this?
A3: Distinguishing between antiviral activity and cytotoxicity is a common challenge.
-
Determine CC50: Always determine the 50% cytotoxic concentration (CC50) of this compound in parallel with your antiviral assay on uninfected cells.[5][6] This will help you calculate the selectivity index (SI = CC50 / EC50), which is a measure of the compound's therapeutic window.
-
Microscopic Examination: Visually inspect the cells under a microscope. Compound-induced cytotoxicity may present differently from virus-induced cytopathic effect (CPE).
-
Reduce Incubation Time: If possible, reduce the incubation time of the compound with the cells to minimize toxicity.
-
Alternative Assay Formats: Consider using a virus yield reduction assay, which measures the amount of infectious virus produced, as it can sometimes be less affected by cytotoxic effects than CPE-based assays.[4]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an antiviral compound that specifically targets picornaviruses, such as polioviruses and rhinoviruses.[5][7] It functions by binding to a hydrophobic pocket within the viral capsid protein VP1.[3][7] This binding stabilizes the capsid, preventing the conformational changes necessary for the virus to uncoat and release its RNA genome into the host cell cytoplasm.[1][5][8] Although the virus can still enter the cell via receptor-mediated endocytosis, its replication is inhibited because the genetic material cannot be released.[1][5]
Q2: What types of antiviral assays are suitable for this compound?
A2: Several in vitro antiviral assays can be used to evaluate the efficacy of this compound. Common methods include:
-
Cytopathic Effect (CPE) Reduction Assay: This assay measures the ability of the compound to protect host cells from the virus-induced cell death and morphological changes known as CPE.[4]
-
Plaque Reduction Assay: This is a quantitative method that measures the reduction in the number and size of viral plaques (localized areas of cell death) in the presence of the compound.
-
Virus Yield Reduction Assay: This assay quantifies the amount of infectious virus produced by cells treated with the compound compared to untreated controls.[4]
-
Viral RNA Synthesis Measurement: This method directly assesses the inhibition of viral replication by measuring the synthesis of new viral RNA.[1]
Q3: Can this compound be used in combination with other antiviral compounds?
A3: Yes, studies have shown that this compound can act synergistically with other antiviral agents. For example, when combined with enviroxime, another picornavirus inhibitor with a different mechanism of action, this compound exhibits a synergistic inhibitory effect on the replication of poliovirus type 1 and coxsackievirus B1.[2][9][10] This combination has the potential to achieve a greater antiviral effect at lower concentrations of each drug, thereby increasing the selectivity ratio.[9]
Quantitative Data Summary
| Compound | Virus | Cell Line | Assay Type | EC50 / IC50 | Reference |
| This compound | Poliovirus type 1 | HeLa | RNA Synthesis Inhibition | 0.3 µg/mL | [1] |
| This compound | Poliovirus type 2 | HeLa | RNA Synthesis Inhibition | 0.03 µg/mL | [1] |
| This compound | Poliovirus type 1 | FL cells | Not Specified | 0.3 µmol/L | [2] |
| Enviroxime | Poliovirus type 1 | FL cells | Not Specified | 0.2 µmol/L | [2] |
| Ribavirin | Poliovirus type 1 | FL cells | Not Specified | 3 µmol/L | [2] |
Experimental Protocols
General Protocol for a CPE Reduction Assay with this compound
This is a generalized protocol and should be optimized for your specific virus, cell line, and experimental conditions.
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., HeLa, Vero) at a density that will form a confluent monolayer after 24-48 hours of incubation.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same concentration as in the highest compound dilution.
-
Cytotoxicity Assessment (Parallel Plate): On a separate plate of uninfected cells, add the serial dilutions of this compound and the vehicle control. This plate will be used to determine the CC50.
-
Virus Preparation: Dilute the viral stock in cell culture medium to a predetermined MOI that will cause significant CPE within 48-72 hours.
-
Infection and Treatment:
-
Pre-incubation Method: Pre-incubate the diluted virus with the serial dilutions of this compound for a specified time (e.g., 15-60 minutes at 37°C) before adding the mixture to the cells.
-
Simultaneous Addition Method: Add the diluted virus and the serial dilutions of this compound to the cells at the same time.
-
Post-infection Method: Inoculate the cells with the virus first, allow for a period of adsorption (e.g., 1 hour), then remove the inoculum and add the medium containing the serial dilutions of this compound.
-
-
Incubation: Incubate the plates at the optimal temperature and CO2 concentration for viral replication (typically 37°C and 5% CO2) for 48-72 hours, or until significant CPE is observed in the virus control wells.
-
Assay Readout:
-
Microscopic Examination: Observe the cells under a microscope and score the level of CPE in each well.
-
Cell Viability Staining: Use a cell viability stain, such as Neutral Red or MTT, to quantify the number of viable cells.
-
-
Data Analysis: Calculate the EC50 (the concentration of this compound that inhibits 50% of the viral CPE) and the CC50 (the concentration of this compound that reduces cell viability by 50%) using a suitable regression analysis. Calculate the Selectivity Index (SI = CC50 / EC50).
Visualizations
Caption: Mechanism of action of this compound in inhibiting picornavirus replication.
Caption: General experimental workflow for a this compound antiviral assay.
Caption: Troubleshooting decision tree for this compound antiviral assays.
References
- 1. Inhibition of poliovirus uncoating by this compound (WIN 51711) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic inhibitory effect of enviroxime and this compound on poliovirus type 1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Identification of Compounds With Antiviral Activity Against SARS-CoV-2 in the MMV Pathogen Box Using a Phenotypic High-Throughput Screening Assay [frontiersin.org]
- 7. This compound | Semantic Scholar [semanticscholar.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Antiviral effect of the combination of enviroxime and this compound on coxsackievirus B1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of the synergistic antienteroviral combination of enviroxime and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Disoxaril Dosage
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Disoxaril dosage to minimize cytotoxicity while maximizing antiviral efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an antiviral agent that specifically targets picornaviruses, such as polioviruses and enteroviruses. It functions by binding to a hydrophobic pocket within the viral capsid protein VP1. This binding stabilizes the entire virus capsid, preventing the conformational changes necessary for uncoating and the subsequent release of viral RNA into the host cell's cytoplasm. Although the virus can still enter the cell through receptor-mediated endocytosis, its replication is effectively blocked at the uncoating stage.
Q2: How is the optimal dosage of this compound determined?
The optimal dosage is determined by identifying a concentration that is effective against the virus while exhibiting minimal toxicity to the host cells. This is typically assessed by calculating the Therapeutic Index (TI), also known as the Selectivity Index (SI).
Q3: What are CC50, EC50, and the Therapeutic Index (TI)?
-
CC50 (50% Cytotoxic Concentration): This is the concentration of a compound at which 50% of the host cells are killed or exhibit signs of cytotoxicity. A higher CC50 value indicates lower cytotoxicity.
-
EC50 (50% Effective Concentration): This is the concentration of a compound that inhibits 50% of the viral replication or cytopathic effect. A lower EC50 value indicates higher antiviral potency.
-
Therapeutic Index (TI): The TI is a ratio that quantifies the relative safety of a drug. It is calculated as TI = CC50 / EC50.[1] A higher TI is desirable as it indicates that the drug is effective at a concentration much lower than the concentration at which it becomes toxic to host cells. Compounds with a TI value of 10 or greater are generally considered promising candidates for further development.[1]
Q4: Can this compound be used in combination with other antiviral agents?
Yes, studies have shown that this compound can act synergistically with other antiviral compounds. For instance, when combined with enviroxime, another picornavirus inhibitor, a marked synergistic inhibitory effect on poliovirus type 1 replication has been observed in FL cells.[2] This combination did not show a synergistic cytotoxic effect, making it a promising area for further research.
Data Presentation: In Vitro Activity of this compound
The following table summarizes the reported cytotoxic and effective concentrations of this compound against various viruses in different cell lines.
| Cell Line | Virus | Parameter | Concentration | Reference |
| HeLa | - | CC50 | 37 µM | MedChemExpress |
| RD | Enterovirus 71 | EC50 | 15.32 µM | MedChemExpress |
| RD | - | CC50 | 167.39 µM | MedChemExpress |
| Vero | - | CC50 | 147.77 µM | MedChemExpress |
| Vero | Human Enterovirus 71 | EC50 | 19.48 µM | MedChemExpress |
| FL cells | Poliovirus type 1 | IC50 | 0.3 µM | [2] |
Note: IC50 (50% Inhibitory Concentration) is often used interchangeably with EC50.
Visualizations
Caption: Mechanism of this compound antiviral activity.
Caption: Experimental workflow for optimizing this compound dosage.
Troubleshooting Guides
Issue 1: Precipitate forms when adding this compound to cell culture medium.
-
Question: I dissolved this compound in DMSO to make a stock solution, but when I dilute it in my aqueous cell culture medium, a precipitate forms. What should I do?
-
Answer: This is a common issue with compounds that have low aqueous solubility.
-
Cause: this compound is highly soluble in DMSO but poorly soluble in water-based media. When the DMSO stock is diluted, the concentration of DMSO decreases significantly, causing the compound to precipitate out of the solution.
-
Solution 1: Optimize DMSO Concentration: Determine the maximum concentration of DMSO your cells can tolerate without affecting viability (typically 0.1% to 0.5% v/v). Prepare your this compound stock at a concentration that allows you to add a small volume to your media, keeping the final DMSO concentration below this toxic threshold.
-
Solution 2: Preparation Method: When diluting, add the DMSO stock directly to the pre-warmed cell culture medium while vortexing or gently swirling. This rapid mixing can sometimes help keep the compound in solution. You can also try briefly warming the final solution to 37°C to aid dissolution.
-
Solution 3: Intermediate Dilution: Try making an intermediate dilution of your DMSO stock in a serum-free medium before adding it to your final cell culture.
-
Issue 2: High or inconsistent cytotoxicity observed at expected therapeutic concentrations.
-
Question: My cytotoxicity assay shows significant cell death at concentrations where this compound should be effective against the virus, not toxic to the cells. Why is this happening?
-
Answer: Unexpected cytotoxicity can arise from several factors.
-
Cause 1: DMSO Toxicity: The final concentration of DMSO in your culture may be too high. Always include a "vehicle control" in your experiments (cells treated with the same concentration of DMSO used to deliver this compound, but without the drug) to assess the cytotoxicity of the solvent itself.
-
Cause 2: Cell Line Sensitivity: Different cell lines have varying sensitivities to chemical compounds. The CC50 value for this compound can differ significantly between cell types (e.g., HeLa vs. Vero cells). It is crucial to determine the CC50 specifically for the cell line you are using.
-
Cause 3: Compound Degradation or Contamination: Ensure your this compound stock is stored correctly (typically at -20°C or -80°C) and has not degraded. Contamination of the stock solution could also lead to unexpected cell death.
-
Issue 3: Low or no antiviral activity observed.
-
Question: I am not observing the expected reduction in viral plaques or cytopathic effect, even at higher concentrations of this compound. What could be the problem?
-
Answer: A lack of antiviral effect can be due to experimental design or the virus itself.
-
Cause 1: Timing of Addition: this compound inhibits viral uncoating. For maximal effect, the compound should be present during or shortly after viral infection. Pre-incubating the virus with this compound before adding it to the cells can also enhance its inhibitory effect.
-
Cause 2: Viral Resistance: Some picornaviruses can develop resistance to capsid-binding inhibitors like this compound. This can occur through mutations in the VP1 protein, which alter the drug-binding pocket. If you are using a lab-adapted strain, consider sequencing the VP1 gene to check for known resistance mutations.
-
Cause 3: Incorrect Viral Titer: An inaccurate initial virus titer could lead to an excessively high multiplicity of infection (MOI), overwhelming the inhibitory capacity of the compound. Always use a freshly titered virus stock for your experiments.
-
Experimental Protocols
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay
This protocol outlines the steps to assess the cytotoxicity of this compound on a chosen cell line.
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 2-fold serial dilution of your this compound stock solution (in DMSO) in a complete growth medium. The final DMSO concentration should be kept constant and non-toxic (e.g., 0.5%).
-
Include "cells only" (untreated) and "vehicle control" (DMSO only) wells.
-
Carefully remove the medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C.
-
After incubation, you will observe purple formazan crystals. Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the this compound concentration and use non-linear regression analysis to determine the CC50 value.
-
Protocol 2: Determination of 50% Effective Concentration (EC50) using Plaque Reduction Assay
This protocol is for determining the antiviral efficacy of this compound.
-
Cell Seeding:
-
Seed host cells in 6-well or 12-well plates at a density that will result in a confluent monolayer after 24 hours.
-
-
Virus Infection and Compound Treatment:
-
Prepare serial dilutions of this compound in a serum-free medium.
-
When the cell monolayer is confluent, wash the cells with PBS.
-
Prepare a virus inoculum that will produce 50-100 plaques per well.
-
In separate tubes, mix the virus inoculum with each this compound dilution (and a no-drug control) and incubate at 37°C for 1 hour.
-
Remove the PBS from the cell plates and add 100-200 µL of the virus-drug mixtures to the corresponding wells.
-
Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution.
-
-
Overlay and Incubation:
-
After the adsorption period, remove the inoculum.
-
Overlay the cell monolayer with 2-3 mL of an overlay medium (e.g., 2X MEM containing 2% FBS and mixed 1:1 with 1.2% agarose). The overlay medium should also contain the corresponding concentrations of this compound.
-
Allow the overlay to solidify at room temperature, then incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-4 days).
-
-
Plaque Visualization and Counting:
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Remove the agarose plugs and stain the cell monolayer with a 0.1% crystal violet solution for 10-15 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the no-drug control.
-
Plot the percentage of plaque reduction against the log of the this compound concentration and use non-linear regression to determine the EC50 value.
-
References
Technical Support Center: Investigating Coxsackievirus Resistance to Disoxaril
Welcome to the technical support center for researchers studying coxsackievirus resistance to the antiviral agent Disoxaril. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound against coxsackievirus?
A1: this compound is a capsid-binding agent. It inserts into a hydrophobic pocket within the viral capsid protein 1 (VP1). This binding stabilizes the virion, preventing the conformational changes necessary for uncoating and release of the viral RNA into the host cell cytoplasm, thus inhibiting replication.[1][2][3]
Q2: How does coxsackievirus develop resistance to this compound?
A2: Resistance to this compound primarily arises from specific amino acid substitutions within the VP1 capsid protein.[1][4] These mutations alter the hydrophobic binding pocket, reducing the affinity of this compound for its target. This allows the virus to proceed with its uncoating process even in the presence of the drug.
Q3: We are trying to select for this compound-resistant coxsackievirus mutants in cell culture but are not seeing any resistant populations emerge. What could be the issue?
A3: Several factors could contribute to this issue:
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Drug Concentration: The concentration of this compound may be too high, leading to complete inhibition of viral replication and preventing the emergence of any viable mutants. Conversely, a concentration that is too low may not provide sufficient selective pressure. It is recommended to start selection with a concentration around the IC50 or IC90 of the wild-type virus and gradually increase it in subsequent passages.
-
Number of Passages: The development of resistance is a result of selective pressure over time. It may require multiple (often 5-10 or more) serial passages of the virus in the presence of the drug to select for and enrich the resistant population.[2]
-
Initial Viral Titer: A low initial viral inoculum may not contain a sufficient diversity of quasi-species for a resistant mutant to be present and selected. Ensure you are starting with a high-titer virus stock.
-
Cell Line: Ensure the cell line being used is highly permissive to coxsackievirus infection and remains healthy throughout the multi-passage experiment.
Q4: We have isolated a this compound-resistant mutant, but its plaque phenotype is different from the wild-type virus. Is this normal?
A4: Yes, this is a commonly observed phenomenon. This compound-resistant mutants of Coxsackievirus B1 have been reported to exhibit altered phenotypic characteristics, such as larger and more irregularly shaped plaques compared to the sensitive wild-type strain.[5][6] They may also exhibit reduced thermostability.[5][7]
Q5: Our sequenced resistant mutant has lost its resistance phenotype after being passaged without this compound. Why did this happen?
A5: Resistance mutations can sometimes come with a fitness cost to the virus. In the absence of selective pressure (i.e., the drug), the viral population may revert to the wild-type sequence, which is more replication-competent.[4] It is crucial to maintain resistant viral stocks in the presence of the selective agent (this compound) at an appropriate concentration and to minimize the number of passages without the drug.
Troubleshooting Guides
Troubleshooting Plaque Assays for Antiviral Susceptibility Testing
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No plaques or very few plaques in all wells (including virus control) | 1. Inactive or low-titer virus stock. 2. Cell monolayer is not healthy or is over-confluent. 3. Incorrect overlay medium concentration or temperature. | 1. Titer the virus stock before the assay. Use a fresh, low-passage aliquot. 2. Use healthy, actively dividing cells at 90-100% confluency.[3] 3. Ensure the agarose/methylcellulose overlay is not too hot when applied, as this can kill the cells.[8] Ensure the concentration allows for plaque formation. |
| Confluent lysis / Plaques are too numerous to count | 1. Virus concentration is too high. | 1. Perform a wider range of serial dilutions. Aim for a dilution that yields 20-100 well-defined plaques per well.[9] |
| Inconsistent plaque sizes or fuzzy plaque morphology | 1. Uneven absorption of the virus inoculum. 2. Plates were moved before the overlay solidified. 3. Cell density is not uniform. | 1. Gently rock the plates during the 1-hour virus adsorption step to ensure even distribution.[8] 2. Allow the overlay to fully solidify at room temperature before moving the plates to the incubator.[10] 3. Ensure a uniform, confluent monolayer was seeded initially. |
| Cell monolayer peels off when removing overlay | 1. Overlay is too firmly attached. 2. Aggressive removal technique. | 1. Cool plates at 4°C for 15-20 minutes before attempting to remove the overlay. 2. Gently dislodge the edge of the agar plug with a sterile spatula and allow it to slide out. |
Quantitative Data Summary
The following table summarizes the change in susceptibility to this compound observed in a resistant Coxsackievirus B1 (CVB1) mutant compared to the wild-type (sensitive) strain.
| Virus Strain | Genotype (VP1) | IC50 of this compound (µM) | Fold Change in Resistance | Reference |
| CVB1 Wild-Type | Wild-Type | 0.59 - 1.37 | - | [5] |
| CVB1 Resistant | Contains mutations (e.g., M213H, F237L) | > 40 | > 29-fold | [4][5] |
IC50 (Half-maximal inhibitory concentration) is the concentration of drug required to inhibit viral replication by 50%.
Visual Diagrams
Mechanism of this compound Action and Resistance
Caption: this compound action and the mechanism of viral resistance.
Experimental Workflow for Identifying Resistance
Caption: Workflow for selecting and characterizing resistant mutants.
Detailed Experimental Protocols
Protocol 1: In Vitro Selection of this compound-Resistant Coxsackievirus
This protocol describes the method for generating this compound-resistant virus strains by serial passage in cell culture.
Materials:
-
High-titer, plaque-purified wild-type coxsackievirus stock.
-
Permissive cell line (e.g., HeLa, Vero, FL cells).
-
Cell culture medium (e.g., DMEM) with 2% Fetal Bovine Serum (FBS).
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This compound stock solution (in DMSO).
-
Sterile tissue culture flasks or plates.
Procedure:
-
Seed permissive cells in T-25 flasks and grow to 90-95% confluency.
-
Infect the cells with wild-type coxsackievirus at a Multiplicity of Infection (MOI) of 0.1.
-
After a 1-hour adsorption period, remove the inoculum and add maintenance medium containing this compound at a concentration equal to the IC50 of the wild-type virus.
-
Incubate the flask at 37°C until a widespread cytopathic effect (CPE) is observed (typically 2-4 days).
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Harvest the virus by freeze-thawing the cell culture flask three times. Centrifuge to clarify the lysate. This is Passage 1 (P1) virus.
-
Titer the P1 virus stock using a plaque assay.
-
For the next passage, repeat steps 1-5 using the P1 virus stock as the inoculum. The concentration of this compound in the medium can be kept the same or increased 2- to 5-fold.
-
Repeat the passage process (steps 1-7) for a minimum of 10-15 passages, gradually increasing the this compound concentration as the virus adapts.
-
After several passages, the virus population should be able to replicate efficiently in high concentrations of this compound. This population can then be plaque-purified to isolate clonal resistant mutants.
Protocol 2: Plaque Reduction Assay for IC50 Determination
This assay measures the concentration of an antiviral drug required to reduce the number of plaques by 50%.
Materials:
-
Virus stocks (wild-type and putative resistant).
-
Permissive cells in 6-well or 12-well plates.
-
Serial dilutions of this compound.
-
Overlay medium (e.g., 1% agarose or methylcellulose in 2x MEM).
-
Crystal Violet staining solution (0.1% Crystal Violet in 20% ethanol).
Procedure:
-
Seed cells in 6-well plates and grow until a confluent monolayer is formed.
-
Prepare 10-fold serial dilutions of the virus stock.
-
Aspirate the growth medium from the cells. Infect the wells with a volume of virus dilution calculated to produce ~50-100 plaques per well.
-
Allow the virus to adsorb for 1 hour at 37°C, rocking the plates every 15 minutes.
-
During adsorption, prepare the agarose overlay containing serial dilutions of this compound. For each drug concentration, mix equal volumes of 2x MEM (containing the drug at 2x the final concentration) with 2% molten agarose (kept at 42-45°C). Also prepare a no-drug control.
-
After adsorption, aspirate the inoculum and add 2 mL of the appropriate drug-containing overlay medium to each well.
-
Allow the overlay to solidify at room temperature, then incubate at 37°C for 48-72 hours, or until plaques are visible.
-
Fix the cells by adding 1 mL of 10% formaldehyde and incubating for at least 1 hour.
-
Carefully remove the agar plugs.
-
Stain the cell monolayer with Crystal Violet solution for 5-10 minutes.
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Gently wash the plates with water and allow them to dry.
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Count the number of plaques in each well.
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Calculate the percentage of plaque reduction for each drug concentration relative to the no-drug control. The IC50 is determined by plotting the percentage of inhibition versus the drug concentration and using non-linear regression analysis.
Protocol 3: Genotyping of Resistant Mutants (VP1 Sequencing)
This protocol outlines the steps to identify mutations in the VP1 gene.
Materials:
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Resistant virus lysate.
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Viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit).
-
RT-PCR kit.
-
PCR purification kit.
-
Sanger sequencing service.
Procedure:
-
RNA Extraction: Extract viral RNA from the resistant virus stock according to the manufacturer's protocol.
-
Reverse Transcription (RT): Synthesize cDNA from the viral RNA using a reverse transcriptase enzyme and a reverse primer specific for the VP1 region.
-
PCR Amplification: Amplify the full VP1 coding region using PCR with specific forward and reverse primers. A typical reaction mixture would include:
-
5 µL 10x PCR Buffer
-
1 µL 10 mM dNTPs
-
1 µL 20 µM Forward Primer
-
1 µL 20 µM Reverse Primer
-
0.5 µL Taq DNA Polymerase
-
5 µL cDNA template
-
Water to 50 µL
-
PCR cycling conditions will depend on the primers and polymerase used but generally involve an initial denaturation, 30-35 cycles of denaturation-annealing-extension, and a final extension.
-
-
Product Verification: Run the PCR product on a 1% agarose gel to confirm the presence of a band of the expected size.
-
PCR Purification: Purify the PCR product from the agarose gel or directly from the reaction mix using a PCR purification kit to remove primers and dNTPs.
-
Sequencing: Send the purified PCR product for Sanger sequencing using the same primers as for PCR.
-
Sequence Analysis: Align the resulting sequence with the wild-type coxsackievirus VP1 reference sequence to identify amino acid substitutions. Software such as MEGA or Geneious can be used for alignment and translation.
References
- 1. Genetic and phenotypic characterization of recently discovered enterovirus D type 111 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound mutants of Coxsackievirus B1: phenotypic characteristics and analysis of the target VP1 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of resistance to this compound in Coxsackie B1 virus-infected newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Potent antiviral agents fail to elicit genetically-stable resistance mutations in either enterovirus 71 or Coxsackievirus A16 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. journals.asm.org [journals.asm.org]
- 10. ovid.com [ovid.com]
- 11. researchgate.net [researchgate.net]
Long-term stability of Disoxaril in experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of Disoxaril in experimental conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored under the following conditions:
-
Solid (Powder): Store at -20°C in a tightly sealed container, protected from light and moisture.[1][2]
-
In Solvent (e.g., DMSO): Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
Q2: What is the general chemical stability of this compound?
A2: this compound is generally stable under recommended storage conditions.[1] However, it is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents, which can lead to its degradation.[1] The isoxazole ring, a core component of this compound, is relatively stable to oxidation and acidic conditions but can be susceptible to cleavage under basic conditions.
Q3: Is this compound sensitive to light?
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected antiviral activity in cell-based assays.
This could be due to several factors related to the stability and handling of this compound.
| Potential Cause | Troubleshooting Step |
| Degradation of this compound stock solution | Prepare fresh stock solutions from solid this compound. Avoid using stock solutions that have been stored for extended periods, especially if not stored at -80°C. Minimize freeze-thaw cycles by storing in single-use aliquots. |
| Precipitation of this compound in cell culture media | This compound is soluble in DMSO but has low aqueous solubility.[2] When adding the DMSO stock to aqueous cell culture media, ensure the final DMSO concentration is kept low (typically <0.5%) to prevent precipitation. Prepare working solutions by adding the DMSO stock to a small volume of media and vortexing gently before adding to the final culture volume. Visually inspect for any precipitate after addition to the media. |
| Interaction with media components | Some components of cell culture media could potentially interact with the compound. If you suspect this, you could test the stability of this compound in your specific cell culture medium over the time course of your experiment by incubating the compound in the medium and then testing its antiviral activity. |
| pH of the experimental setup | The isoxazole ring of this compound may be susceptible to cleavage under alkaline conditions. Ensure the pH of your cell culture medium is maintained within the optimal physiological range (typically pH 7.2-7.4). |
Issue 2: Observing unexpected cytotoxicity.
| Potential Cause | Troubleshooting Step |
| Formation of toxic degradation products | If this compound has degraded, the resulting products may have different toxicity profiles. Use freshly prepared solutions and adhere to proper storage conditions. If degradation is suspected, a stability analysis of the compound would be necessary. |
| High concentration of solvent | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture is below the cytotoxic threshold for your specific cell line. Run a solvent toxicity control in your experiments. |
| Compound precipitation | Precipitated compound can cause mechanical stress to cells, leading to cytotoxicity. Refer to the troubleshooting steps for precipitation in Issue 1. |
Experimental Protocols
Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for this compound
This protocol provides a general framework for developing a stability-indicating HPLC method to assess the purity and degradation of this compound. Specific parameters may need to be optimized for your equipment and experimental conditions.
1. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
2. Mobile Phase:
-
A gradient of acetonitrile and water (both with 0.1% formic acid) is a common starting point for molecules with similar properties.
3. HPLC Parameters:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25°C
-
Detection wavelength: Determined by UV scan of this compound (likely in the range of 250-300 nm).
4. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent like acetonitrile or methanol.
-
Dilute the stock solution with the mobile phase to a working concentration within the linear range of the detector.
5. Forced Degradation Study: To validate the stability-indicating nature of the method, perform forced degradation studies:
-
Acidic hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal degradation: Heat solid this compound at 80°C for 48 hours.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.
6. Analysis:
-
Inject the stressed samples into the HPLC system.
-
The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak.
Visualizations
References
How to prevent degradation of Disoxaril during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of Disoxaril in experimental settings. The information is designed to help prevent the degradation of the compound and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO) but is not soluble in water. For experimental use, a stock solution in DMSO is recommended.
Q2: How should I store this compound powder and stock solutions to prevent degradation?
A2: Proper storage is critical to maintaining the stability of this compound. Recommendations are summarized in the table below. It is crucial to protect the compound from light.
Q3: Is this compound sensitive to light?
A3: Yes, this compound should be protected from direct sunlight. When preparing and using solutions, it is advisable to work in a subdued light environment and store solutions in amber vials or containers wrapped in aluminum foil.
Q4: What is the expected shelf life of this compound?
A4: If stored correctly, this compound has a shelf life of over two years.
Q5: At what stage of a viral infection experiment is this compound most effective?
A5: this compound acts by inhibiting the uncoating of the viral capsid, a crucial early step in the viral replication cycle. Therefore, it is most effective when introduced at the beginning of an experiment, ideally before or at the time of viral infection.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, potentially due to its degradation.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected antiviral activity | Degradation of this compound stock solution. | - Prepare fresh stock solutions from powder. - Ensure stock solutions are stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles. - Verify the age and storage conditions of the this compound powder. |
| Photodegradation during the experiment. | - Minimize exposure of this compound solutions and experimental plates to light. - Use amber-colored plates or wrap plates in aluminum foil during incubation. | |
| Instability in cell culture media. | - Prepare fresh dilutions of this compound in media for each experiment. - Minimize the pre-incubation time of this compound in media at 37°C before adding to cells. | |
| Precipitation of this compound in aqueous media | Low solubility in aqueous solutions. | - Ensure the final concentration of DMSO in the cell culture media is sufficient to maintain solubility but non-toxic to the cells (typically ≤0.5%). - Visually inspect for precipitation after adding this compound to the media. If observed, adjust the DMSO concentration or sonicate briefly. |
| Variability between experimental replicates | Uneven degradation across a multi-well plate due to light exposure. | - Ensure uniform, low-light conditions for all wells during plate setup and incubation. - Use a plate sealer to minimize evaporation, which can concentrate the compound and affect stability. |
Data Presentation: Storage and Stability of this compound
| Form | Storage Condition | Duration | Reference |
| Solid Powder | Dry, dark, 0 - 4°C | Short-term (days to weeks) | |
| Dry, dark, -20°C | Long-term (months to years) | ||
| In Solvent (DMSO) | 0 - 4°C | Short-term (days to weeks) | |
| -20°C or -80°C | Long-term (months) |
Experimental Protocols
Protocol for Assessing this compound Stability in Experimental Media
This protocol provides a general framework for determining the stability of this compound under specific experimental conditions using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound powder
- HPLC-grade DMSO
- Experimental cell culture medium (e.g., DMEM with 10% FBS)
- HPLC system with a suitable column (e.g., C18) and UV detector
- Amber vials
- Incubator set to the experimental temperature (e.g., 37°C)
- Light source for photostability testing (optional, as per ICH Q1B guidelines)
2. Preparation of this compound Stock Solution:
- Prepare a 10 mM stock solution of this compound in HPLC-grade DMSO.
3. Preparation of Experimental Samples:
- Dilute the this compound stock solution in the experimental cell culture medium to the final working concentration (e.g., 10 µM).
- Aliquot the solution into several amber vials.
4. Incubation Conditions:
- Time Points: Analyze samples at t=0, 2, 4, 8, 24, and 48 hours.
- Temperature: Incubate samples at the experimental temperature (e.g., 37°C).
- Light Exposure (for photostability):
- Protected: Wrap a set of vials in aluminum foil.
- Exposed: Place a set of vials under a controlled light source.
- pH: Use the standard pH of the cell culture medium (typically ~7.4).
5. HPLC Analysis:
- At each time point, inject an appropriate volume of the sample into the HPLC system.
- Use a suitable mobile phase to achieve good separation of the this compound peak from any potential degradation products.
- Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.
- Quantify the peak area of this compound at each time point.
6. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
- Plot the percentage of remaining this compound against time to determine the degradation kinetics.
Visualizations
Caption: Mechanism of action of this compound, inhibiting viral uncoating.
Caption: Workflow for assessing the stability of this compound.
Technical Support Center: Disoxaril IC50 Value Determination
Welcome to the technical support center for Disoxaril. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately determining the IC50 value of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an antiviral compound that has shown activity against picornaviruses, such as enteroviruses and rhinoviruses.[1][2] Its mechanism of action involves binding to a hydrophobic pocket within the viral capsid protein VP1.[3][4] This binding stabilizes the capsid, preventing the conformational changes necessary for viral uncoating and the subsequent release of the viral genome into the host cell cytoplasm.[3][4]
Q2: What are the common assays used to determine the IC50 value of this compound?
The most common in vitro assays to determine the IC50 value of this compound are the Plaque Reduction Assay and the Cytopathic Effect (CPE) Inhibition Assay.[5][6]
-
Plaque Reduction Assay: This assay measures the ability of the drug to reduce the number of plaques (zones of cell death) formed in a cell monolayer by a lytic virus. The IC50 is the concentration of this compound that reduces the plaque number by 50%.
-
CPE Inhibition Assay: This assay measures the ability of the drug to protect cells from the cytopathic effects (e.g., cell rounding, detachment) caused by viral infection. The IC50 is the concentration of this compound that protects 50% of the cells from CPE.[5][7]
Q3: Why am I observing significant variability in my this compound IC50 values between experiments?
Variability in IC50 values is a common issue and can be attributed to several factors. These include inconsistencies in experimental conditions such as cell culture health and confluency, virus titer, incubation times, and the purity of the this compound compound.[8] Precise and consistent execution of the experimental protocol is crucial for reproducible results.
Q4: Can the choice of cell line affect the determined IC50 value of this compound?
Yes, the choice of cell line can significantly impact the IC50 value.[9] Different cell lines can have varying levels of susceptibility to a particular virus and may metabolize the compound differently. For instance, the IC50 values of pleconaril, a compound similar to this compound, were found to differ when tested in HeLa H1 cells versus other cell lines.[10]
Q5: Does the viral strain or serotype influence this compound's IC50 value?
Absolutely. Different strains and serotypes of enteroviruses can exhibit varying susceptibility to this compound.[10] This can be due to natural polymorphisms or mutations in the VP1 protein, which is the binding site for this compound. The development of drug-resistant mutants is a key factor leading to dramatically increased IC50 values.[11]
Troubleshooting Guides
Plaque Reduction Assay Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No plaques observed, even in the virus control wells. | 1. Inactive virus stock. 2. Host cells are not susceptible to the virus. 3. Incorrect cell seeding density (too low). 4. Problems with the overlay medium (e.g., incorrect concentration of agarose, temperature too high). | 1. Titer the virus stock to confirm its infectivity. 2. Ensure you are using a cell line known to be susceptible to your virus strain. 3. Optimize cell seeding density to achieve a confluent monolayer. 4. Prepare the overlay medium carefully, ensuring the agarose is cooled sufficiently before adding to the cells.[12] |
| Irregular or fuzzy plaque morphology. | 1. Cell monolayer detached during washing steps. 2. Uneven distribution of the virus inoculum. 3. Overlay solidified unevenly. | 1. Be gentle during washing steps. Add liquids to the side of the well. 2. Gently rock the plate after adding the virus to ensure even distribution. 3. Ensure the plate is on a level surface when the overlay is added and allowed to solidify. |
| High background cell death (plaque-like clearing in negative control wells). | 1. Cytotoxicity of this compound at the tested concentrations. 2. Contamination of cell culture or reagents. 3. Poor cell health. | 1. Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) in parallel to determine the 50% cytotoxic concentration (CC50) of this compound.[5] 2. Check for microbial contamination. Use fresh, sterile reagents. 3. Ensure cells are healthy and in the logarithmic growth phase before seeding. |
Cytopathic Effect (CPE) Inhibition Assay Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No CPE observed, even in the virus control wells. | 1. Low virus titer or insufficient multiplicity of infection (MOI). 2. Cells are resistant to the virus. 3. Insufficient incubation time for CPE to develop. | 1. Use a higher MOI or a virus stock with a higher titer. 2. Confirm the susceptibility of your cell line to the virus. 3. Extend the incubation period and monitor for CPE daily.[13] |
| Complete cell death in all wells, including those with high this compound concentrations. | 1. This compound is cytotoxic at the concentrations tested. 2. Overly high MOI, leading to rapid and overwhelming cell death. | 1. Determine the CC50 of this compound on the specific cell line and use concentrations well below this value. 2. Perform a virus titration to determine the optimal MOI that causes CPE within a reasonable timeframe (e.g., 48-72 hours). |
| Inconsistent CPE within replicate wells. | 1. Uneven cell seeding. 2. Inaccurate pipetting of virus or compound. | 1. Ensure a homogenous cell suspension before seeding and use appropriate pipetting techniques for even distribution. 2. Calibrate pipettes and use consistent pipetting techniques. |
Data Presentation
Table 1: Influence of Viral Strain on this compound IC50 Values
| Virus Strain | Cell Line | IC50 (µM) | Reference |
| Coxsackievirus B1 (Wild Type) | - | 0.59 - 1.37 | [11] |
| Coxsackievirus B1 (this compound-Resistant) | - | >40 | [11] |
| Enterovirus D68 (Fermon) | - | 0.38 | [10] |
| Enterovirus D68 (2014 Strains) | - | >4 | [10] |
Table 2: Effect of Cell Line on Pleconaril (a this compound Analog) IC50 Values against Enterovirus D68
| Virus Strain | Cell Line | IC50 (µM) | Reference |
| EV-D68 (Fermon) | HeLa H1 | 0.131 | [10] |
| EV-D68 (US/MO/14-18947) | HeLa H1 | 0.358 | [10] |
| EV-D68 (US/CA/14-4211) | HeLa H1 | 0.321 | [10] |
| EV-D68 (US/KY/14-18953) | HeLa H1 | 0.36 | [10] |
Experimental Protocols
Detailed Protocol: Plaque Reduction Assay for this compound IC50 Determination
-
Cell Seeding:
-
Seed a susceptible cell line (e.g., HeLa, Vero) into 6-well plates at a density that will form a confluent monolayer within 24 hours.
-
Incubate at 37°C with 5% CO2.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in cell culture medium to achieve the desired final concentrations.
-
-
Virus Infection:
-
When the cell monolayer is confluent, remove the culture medium.
-
Infect the cells with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 PFU/well).
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
-
Treatment and Overlay:
-
After incubation, remove the virus inoculum.
-
Add the different concentrations of this compound-containing medium to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).
-
Overlay the cells with a semi-solid medium (e.g., containing 1.2% Avicel or 0.8% agarose) to restrict virus spread to adjacent cells.
-
-
Incubation:
-
Incubate the plates at 37°C with 5% CO2 for a period sufficient for plaque development (typically 2-4 days, depending on the virus).
-
-
Plaque Visualization and Counting:
-
After incubation, fix the cells (e.g., with 10% formalin).
-
Stain the cell monolayer with a staining solution (e.g., 0.1% crystal violet).
-
Gently wash the plates to remove excess stain. Plaques will appear as clear zones against a stained background.
-
Count the number of plaques in each well.
-
-
IC50 Calculation:
-
Calculate the percentage of plaque inhibition for each this compound concentration relative to the virus control.
-
Plot the percentage of inhibition against the log of the this compound concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.[14]
-
Detailed Protocol: Cytopathic Effect (CPE) Inhibition Assay for this compound IC50 Determination
-
Cell Seeding:
-
Seed a susceptible cell line into a 96-well plate at a density that will form a confluent monolayer within 24 hours.
-
Incubate at 37°C with 5% CO2.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in cell culture medium in a separate 96-well plate.
-
-
Infection and Treatment:
-
Remove the medium from the cell plate.
-
Add the diluted this compound solutions to the corresponding wells.
-
Add the virus at a pre-determined MOI that causes significant CPE in 48-72 hours to all wells except the cell control wells.
-
Include a virus control (cells + virus, no drug) and a cell control (cells only, no virus, no drug).
-
-
Incubation:
-
Incubate the plate at 37°C with 5% CO2 for 48-72 hours, or until significant CPE is observed in the virus control wells.
-
-
Quantification of Cell Viability:
-
Assess cell viability using a suitable method, such as:
-
Crystal Violet Staining: Fix and stain the cells. The amount of dye retained is proportional to the number of viable cells.
-
MTT/XTT Assay: These colorimetric assays measure mitochondrial activity in viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels, which correlate with cell viability.
-
-
-
IC50 Calculation:
-
Calculate the percentage of cell protection for each this compound concentration relative to the virus and cell controls.
-
Plot the percentage of protection against the log of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.[14]
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for IC50 value determination.
References
- 1. fiveable.me [fiveable.me]
- 2. Antivirals blocking entry of enteroviruses and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound mutants of Coxsackievirus B1: phenotypic characteristics and analysis of the target VP1 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 7. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Efficacy of Antiviral Compounds against Enterovirus D68 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of resistance to this compound in Coxsackie B1 virus-infected newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. pblassaysci.com [pblassaysci.com]
- 14. clyte.tech [clyte.tech]
Technical Support Center: Strategies to Improve the In Vivo Efficacy of Disoxaril
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antiviral agent Disoxaril. The information is designed to address specific issues that may be encountered during in vivo experiments.
Troubleshooting Guide
This guide addresses common problems encountered during in vivo studies with this compound and provides potential solutions.
| Problem | Potential Cause | Suggested Solution |
| Low or inconsistent antiviral efficacy in vivo | Poor oral bioavailability due to low aqueous solubility. | Consider alternative routes of administration such as subcutaneous (s.c.) or intraperitoneal (i.p.) injection.[1][2] For oral administration, co-administration with a fat-containing meal may enhance absorption, as observed with the related compound pleconaril.[3] Explore formulation strategies like lipid-based delivery systems or amorphous solid dispersions to improve solubility.[4][5] |
| Rapid metabolism. | This compound is metabolized in the liver, which can limit systemic exposure.[2] Consider twice-daily dosing to maintain therapeutic plasma concentrations.[2] Combination therapy with an agent that inhibits relevant metabolic pathways could be explored, though specific inhibitors for this compound's metabolism are not well-defined. | |
| Viral resistance. | The virus may develop resistance to this compound. Sequence the viral capsid protein (VP1) from non-responders to identify potential resistance mutations.[2] Consider combination therapy with an antiviral that has a different mechanism of action, such as enviroxime, to create a synergistic effect and potentially overcome resistance.[1][6][7] | |
| Observed toxicity or adverse effects | Dose-dependent toxicity. | Higher concentrations of this compound (e.g., 50 mg/kg) have been associated with increased mortality in mouse models, suggesting a narrow therapeutic window.[8] Reduce the dose of this compound and consider combination therapy. A synergistic effect with enviroxime allows for a two- to four-fold lower dose of this compound to achieve the same protective effect.[1] |
| Off-target effects. | While this compound is a specific capsid-binding agent, high concentrations may lead to unforeseen off-target effects. Ensure the purity of the this compound compound. Review the literature for any reported off-target activities. | |
| Difficulty in achieving therapeutic plasma concentrations | Poor absorption from the administration site. | If using oral administration, switch to parenteral routes like s.c. or i.p. injection to ensure more direct entry into systemic circulation.[1][2] For oral formulations, investigate advanced drug delivery systems like nanoparticles or solid dispersions to enhance absorption.[9][10] |
| Inappropriate vehicle for administration. | This compound's poor water solubility can lead to precipitation in aqueous vehicles. Formulate this compound in a vehicle that can maintain its solubility, such as a solution containing solubilizing agents or a lipid-based formulation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a capsid-binding agent.[11] It inserts into a hydrophobic pocket within the viral capsid protein VP1, stabilizing the capsid and preventing the conformational changes necessary for viral uncoating and release of the viral RNA into the host cell cytoplasm.[2][11][12]
Q2: What are the typical in vivo effective doses for this compound?
A2: In a mouse model of coxsackievirus B1 infection, this compound significantly reduced virus-induced death with a minimum 50% effective dose (ED50) of 12.5 mg/kg when administered subcutaneously.[1] In combination with 50 mg/kg of enviroxime, a synergistic protective effect was observed with this compound doses as low as 3.125-6.25 mg/kg.[1]
Q3: How can I improve the oral bioavailability of this compound?
A3: The oral bioavailability of this compound is thought to be limited by its poor aqueous solubility.[2][9] Strategies to improve this include:
-
Formulation with lipid-based carriers: These can enhance absorption through the gastrointestinal tract.[4][5]
-
Amorphous solid dispersions: This technique stabilizes the drug in a higher-energy, more soluble form.[4]
-
Nanoparticle drug delivery systems: Reducing particle size increases the surface area for dissolution.[5]
-
Co-administration with food: For the analogous compound pleconaril, administration with a fat-containing meal significantly increased its bioavailability.[3]
Q4: Is combination therapy a viable strategy to enhance this compound's efficacy?
A4: Yes, combination therapy is a highly promising strategy. The combination of this compound with enviroxime has been shown to have a synergistic antiviral effect against coxsackievirus B1 both in vitro and in vivo.[1][13] This allows for the use of lower, and therefore less toxic, doses of this compound.[1] The lack of cross-resistance between the two compounds also makes this an attractive approach.[6][13]
Q5: What is the pharmacokinetic profile of this compound in animal models?
A5: In murine studies, intraperitoneal injection of this compound at 25 mg/kg/day resulted in plasma concentrations of 12–18 μM. The half-life in mice is approximately 2.3 hours, which suggests that twice-daily dosing may be necessary to maintain therapeutic levels.[2] this compound is primarily metabolized by hepatic CYP3A4 into inactive derivatives.[2]
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound against Coxsackievirus B1 in Newborn Mice
| Treatment Group | Dose (mg/kg) | Administration Route | Outcome | Reference |
| This compound | 12.5 | Subcutaneous | ED50; significantly reduced virus-induced death | [1] |
| This compound | 50 | Subcutaneous | Higher mortality observed, possibly due to toxicity | [8] |
| Enviroxime + this compound | 50 + 3.125 | Subcutaneous | Synergistic protective effect | [1] |
| Enviroxime + this compound | 50 + 6.25 | Subcutaneous | Synergistic protective effect | [1] |
Table 2: Pharmacokinetic Parameters of this compound and the Related Compound Pleconaril
| Compound | Species | Dose | Route | Cmax | Tmax | Half-life | Bioavailability Note | Reference |
| This compound | Mouse | 25 mg/kg | i.p. | 12-18 µM (plasma conc.) | - | ~2.3 hours | - | [2] |
| Pleconaril | Human | 200 mg | Oral (fasting) | 0.46 ± 0.30 mg/L | - | - | AUC = 4.08 ± 2.74 mg/liter·h | [3] |
| Pleconaril | Human | 200 mg | Oral (with food) | 1.14 ± 0.58 mg/L | - | - | AUC = 9.08 ± 3.23 mg/liter·h (2.2-fold increase) | [3] |
| Pleconaril | Mouse | 200 mg/kg | Oral gavage | 3,140 ng/ml | ~1 hour | - | Dose-related increase in serum levels | [14] |
Experimental Protocols
Protocol 1: In Vivo Efficacy of this compound in a Newborn Mouse Model of Coxsackievirus B1 (CVB1) Infection
-
Animal Model: Use newborn ICR mice.
-
Virus Inoculation: Inoculate mice with a lethal dose of CVB1 via a specified route (e.g., intraperitoneal).
-
Drug Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
For injections, dilute the stock solution in a sterile vehicle such as saline or phosphate-buffered saline (PBS) to the desired final concentration (e.g., 3.125, 6.25, 12.5, 25 mg/kg). Ensure the final concentration of the solvent is non-toxic to the animals.
-
-
Drug Administration:
-
Monitoring and Endpoints:
-
Monitor the mice daily for signs of illness and mortality.
-
Calculate the Mean Survival Time (MST) for each group.
-
Determine the 50% effective dose (ED50) by assessing the dose that protects 50% of the animals from virus-induced death.
-
At selected time points, euthanize a subset of animals to collect tissues (e.g., brain, heart) for viral load determination via plaque assay or qPCR.
-
Protocol 2: Pharmacokinetic Study of this compound in Adult Mice
-
Animal Model: Use adult mice (e.g., BALB/c).
-
Drug Preparation: Prepare this compound in a suitable vehicle for the chosen route of administration (e.g., intraperitoneal injection or oral gavage).
-
Drug Administration:
-
Administer a single dose of this compound (e.g., 25 mg/kg) via intraperitoneal injection.[2]
-
-
Sample Collection:
-
Collect blood samples via a suitable method (e.g., tail vein, retro-orbital sinus) at multiple time points post-administration (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in plasma samples using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
-
-
Data Analysis:
-
Plot the plasma concentration of this compound versus time.
-
Calculate key pharmacokinetic parameters including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2).
-
Visualizations
Caption: Troubleshooting workflow for poor in vivo efficacy of this compound.
Caption: Mechanism of action of this compound on picornavirus replication.
Caption: Decision tree for selecting a strategy to improve this compound efficacy.
References
- 1. Antiviral effect of the combination of enviroxime and this compound on coxsackievirus B1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (87495-31-6) for sale [vulcanchem.com]
- 3. Single-Dose Pharmacokinetics of a Pleconaril (VP63843) Oral Solution and Effect of Food - PMC [pmc.ncbi.nlm.nih.gov]
- 4. upm-inc.com [upm-inc.com]
- 5. omicsonline.org [omicsonline.org]
- 6. Cytotoxicity of the synergistic antienteroviral combination of enviroxime and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers Publishing Partnerships | Antiviral activity in vitro of double combinations of enteroviral inhibitors [frontierspartnerships.org]
- 8. sav.sk [sav.sk]
- 9. Antiviral Drug Delivery System for Enhanced Bioactivity, Better Metabolism and Pharmacokinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Inhibition of poliovirus uncoating by this compound (WIN 51711) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synergistic inhibitory effect of enviroxime and this compound on poliovirus type 1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activity of Pleconaril against Enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]
Disoxaril Technical Support Center: Minimizing Off-Target Effects in Cellular Assays
Welcome to the Disoxaril Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cellular assays, with a focus on minimizing and troubleshooting potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an antiviral compound that specifically targets picornaviruses, such as polioviruses and rhinoviruses. Its mechanism of action involves binding to a hydrophobic pocket within the viral capsid protein VP1.[1][2] This binding stabilizes the capsid, preventing the conformational changes necessary for viral uncoating after it has entered the host cell.[1][3] Consequently, the viral RNA genome is not released into the cytoplasm, and viral replication is inhibited.[3]
Q2: What are the known off-target effects of this compound?
The most commonly reported off-target effect of this compound in cellular assays is cytotoxicity at higher concentrations.[1][4] While specific molecular off-target interactions are not extensively documented in publicly available literature, it is crucial to differentiate between true antiviral activity and effects stemming from general cellular toxicity. High concentrations of any small molecule can lead to non-specific effects on cellular pathways.
Q3: How can I differentiate between specific antiviral activity and general cytotoxicity?
A key method is to determine the Selectivity Index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). A higher SI value indicates a greater window between the concentration at which the compound is effective against the virus and the concentration at which it is toxic to the host cells. Additionally, including a structurally similar but biologically inactive analog of this compound as a negative control in your experiments can help to distinguish specific from non-specific effects.
Q4: I am observing unexpected results in my assay. What are some common troubleshooting steps?
If you are encountering unexpected results, consider the following:
-
Cell Health: Ensure your cell cultures are healthy, within a low passage number, and free from contamination.
-
Compound Concentration: Perform a dose-response curve for both antiviral activity (EC50) and cytotoxicity (CC50) to identify the optimal working concentration.
-
Assay Controls: Include appropriate positive and negative controls in every experiment. This should include vehicle controls (e.g., DMSO) and, if possible, an inactive analog of this compound.
-
Assay Timing: The timing of compound addition relative to viral infection can significantly impact the results. For this compound, which targets uncoating, it is typically added before or at the time of infection.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background cytotoxicity in uninfected cells. | The concentration of this compound is too high. | Perform a dose-response cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the CC50 value for your specific cell line. Use this compound at concentrations well below the CC50. |
| The vehicle (e.g., DMSO) concentration is toxic. | Ensure the final concentration of the vehicle is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%). | |
| Apparent antiviral effect is observed, but there are also signs of cellular stress (e.g., morphological changes). | The observed effect may be due to cytotoxicity rather than specific antiviral activity. | 1. Calculate the Selectivity Index (SI = CC50/EC50). A low SI suggests that the antiviral effect may be linked to toxicity. 2. Include an inactive analog of this compound in your experiment. If the inactive analog shows a similar effect, it is likely an off-target effect. 3. Use an orthogonal assay to confirm the antiviral effect (e.g., viral yield reduction assay in addition to a CPE assay). |
| Variability in results between experiments. | Inconsistent cell seeding density or health. | Standardize your cell seeding protocol. Ensure cells are in the exponential growth phase when seeded. |
| Inconsistent timing of compound addition and viral infection. | Create a detailed, timed protocol for your experiment and adhere to it strictly. | |
| No antiviral effect observed. | The specific viral strain is resistant to this compound. | Confirm the sensitivity of your viral strain to this compound. Some picornavirus strains may have mutations in the VP1 protein that confer resistance. |
| The compound has degraded. | Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
The following tables summarize the reported 50% cytotoxic concentration (CC50) and 50% effective concentration (EC50) values for this compound in various cell lines. Note that these values can vary depending on the specific experimental conditions (e.g., cell density, incubation time, assay method).
Table 1: Cytotoxicity of this compound (CC50)
| Cell Line | Assay Method | CC50 (µM) | Reference |
| HeLa | Not specified | 37 | [1] |
| Vero | Not specified | >100 | [5] |
| RD (Rhabdomyosarcoma) | MTS | 167.39 | [1] |
Table 2: Antiviral Activity of this compound (EC50)
| Virus | Cell Line | Assay Method | EC50 (µM) | Reference |
| Enterovirus 71 | RD | MTS-based CPE reduction | 15.32 | [1] |
| Poliovirus Type 1 | FL | Not specified | 0.3 | [6] |
Experimental Protocols
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay
This protocol is for determining the concentration of this compound that reduces the viability of a cell culture by 50%.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell line (e.g., HeLa, Vero, RD)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the incubation period. Incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions and controls to the respective wells.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified atmosphere.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the CC50 value using non-linear regression analysis.
Protocol 2: Determination of 50% Effective Concentration (EC50) using Cytopathic Effect (CPE) Reduction Assay
This protocol measures the concentration of this compound required to inhibit the virus-induced cytopathic effect by 50%.
Materials:
-
This compound stock solution
-
Susceptible cell line
-
Picornavirus stock of known titer
-
Complete cell culture medium
-
96-well cell culture plates
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
Procedure:
-
Seed cells in a 96-well plate and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium and add 50 µL of the this compound dilutions to the wells. Include a no-drug virus control and a no-virus cell control.
-
Add 50 µL of virus suspension (at a multiplicity of infection that will cause complete CPE in 48-72 hours) to the wells containing the compound and the virus control wells. Add 50 µL of medium to the cell control wells.
-
Incubate the plate at 37°C until CPE is complete in the virus control wells.
-
Remove the medium and stain the cells with crystal violet solution for 10-15 minutes.
-
Gently wash the plate with water and allow it to dry.
-
Visually score the protection from CPE for each concentration or solubilize the stain and read the absorbance.
-
Calculate the percentage of CPE inhibition for each concentration.
-
Plot the percentage of inhibition against the log of the this compound concentration to determine the EC50.
Visualizations
This compound's Mechanism of Action
Caption: this compound binds to the VP1 capsid protein, preventing viral uncoating and RNA release.
Experimental Workflow for Assessing Off-Target Effects
Caption: A logical workflow to troubleshoot and identify potential off-target effects of this compound.
Potential for Off-Target Kinase Inhibition
While no specific studies have directly implicated this compound in kinase inhibition, it is a common off-target effect for small molecule inhibitors. Viruses are known to manipulate host cell signaling pathways, such as the MAPK/ERK and NF-κB pathways, to facilitate their replication.[7][8] Therefore, unintended inhibition of kinases within these pathways by an antiviral compound could lead to observable cellular effects.
Caption: Hypothetical off-target inhibition of key kinases in the MAPK/ERK and NF-κB pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting the Virus Capsid as a Tool to Fight RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of poliovirus uncoating by this compound (WIN 51711) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of an isoxazole-3-carboxamide analog of pleconaril in mouse models of Enterovirus-D68 and Coxsackie B5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic inhibitory effect of enviroxime and this compound on poliovirus type 1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent advances on viral manipulation of NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Phenotypic Characterization of Disoxaril-Resistant Viral Strains
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers characterizing viral strains with resistance to Disoxaril.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is an antiviral compound that belongs to the "WIN" group of drugs. It specifically targets picornaviruses, such as enteroviruses and rhinoviruses. Its mechanism involves binding to a hydrophobic pocket within the viral capsid protein VP1.[1][2] This binding stabilizes the virion, preventing the conformational changes necessary for uncoating and release of the viral RNA into the host cell, thereby inhibiting replication.[1][3]
Q2: How do viruses develop resistance to this compound? A2: Viral resistance to this compound arises from mutations in the viral genome, specifically within the gene encoding the VP1 capsid protein.[1] RNA viruses have high mutation rates because their RNA polymerase is error-prone.[3] Mutations that alter the amino acid sequence of the hydrophobic binding pocket can reduce the affinity of this compound for its target, rendering the drug ineffective.[1][2] Key reported mutations in Coxsackievirus B1, for example, include M213H and F237L.[1]
Q3: What are the common phenotypic changes observed in this compound-resistant viral strains? A3: this compound-resistant mutants often exhibit distinct phenotypic characteristics compared to their drug-sensitive (wild-type) counterparts. These can include alterations in plaque morphology, thermal stability, and pathogenicity.[3][4] A summary of these changes is presented in Table 1.
Q4: What is a this compound-dependent mutant? A4: A this compound-dependent mutant is a strain that requires the presence of the drug for its replication.[1] Such mutants can arise after prolonged passage of a resistant strain in the presence of this compound.[2] In the absence of the drug, a key viral process, such as the assembly of new virus particles, is blocked.[1][3]
Section 2: Data Presentation and Interpretation
Table 1: Comparative Phenotypic Characteristics of this compound-Sensitive vs. Resistant Strains
| Characteristic | Wild-Type (this compound-Sensitive) | This compound-Resistant Mutant | Reference |
| IC50 Value | 0.59–1.37 µM | >40 µM | [4] |
| Plaque Size | Standard | Larger | [4] |
| Plaque Shape | Regular, round | More irregular | [4] |
| Thermostability | More stable at 50°C | Markedly less stable at 50°C | [4] |
| Pathogenicity | Standard | Slightly increased in newborn mice | [3][4] |
Table 2: Interpreting IC50 Fold-Change for Resistance Classification
The fold-change in the 50% inhibitory concentration (IC50) is a critical metric for quantifying resistance. It is calculated by dividing the IC50 of the mutant strain by the IC50 of the wild-type strain.
| Fold-Change in IC50 | Level of Resistance | Interpretation & Next Steps |
| < 2-fold | Susceptible (Sensitive) | The observed variation is likely within the normal range of the assay. The strain is considered sensitive to the drug. |
| 2 to 10-fold | Low-level / Partial Resistance | Indicates a reduction in drug susceptibility. This may or may not be clinically significant. Further investigation into specific mutations is warranted.[5] |
| > 10-fold | Moderate to High-level Resistance | A clear indication of drug resistance. The drug is unlikely to be effective at standard therapeutic concentrations.[5] This level of resistance is often correlated with specific mutations in the drug target site. |
Section 3: Experimental Workflows and Methodologies
Workflow for Phenotypic Characterization
The overall process for identifying and characterizing a this compound-resistant viral strain involves several key experimental stages.
Caption: Experimental workflow for isolating and characterizing this compound-resistant viruses.
Protocol 1: Plaque Reduction Assay for IC50 Determination
This assay measures the concentration of this compound required to inhibit the formation of viral plaques by 50%.[6][7]
-
Cell Plating: The day before the assay, seed 6-well or 12-well plates with a suitable host cell line (e.g., Vero, HeLa) to form a confluent monolayer (~90-100%) on the day of infection.[8]
-
Drug Dilutions: Prepare serial dilutions of this compound in cell culture medium. A typical range might be from 0.01 µM to 100 µM. Include a "no drug" control.
-
Virus Dilution: Dilute the viral stock to a concentration that will produce 50-100 plaque-forming units (PFU) per well.[9]
-
Infection: Aspirate the growth medium from the cell monolayers. Wash once with phosphate-buffered saline (PBS). Inoculate each well with the diluted virus.
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow the virus to adsorb to the cells. Rock the plates gently every 15 minutes.[10]
-
Overlay Application: After adsorption, aspirate the viral inoculum. Overlay the cell monolayer with a semi-solid medium (e.g., 0.5% agarose or methylcellulose) containing the corresponding serial dilutions of this compound.[9][11]
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-4 days, or until plaques are visible.
-
Staining and Counting: Fix the cells (e.g., with 10% formaldehyde) and stain with a dye like crystal violet to visualize the plaques.[8] Count the number of plaques in each well.
-
Calculation: For each drug concentration, calculate the percentage of plaque inhibition relative to the "no drug" control. Plot the percent inhibition against the drug concentration (on a log scale) and use non-linear regression to determine the IC50 value.[7][12]
Protocol 2: Viral Replication Kinetics (One-Step Growth Curve)
This experiment characterizes the efficiency of viral replication over a single infectious cycle.[13][14]
-
Cell Plating: Seed cells in multiple wells of a 24-well plate or in multiple T-25 flasks to achieve a confluent monolayer.
-
High MOI Infection: Infect the cells at a high multiplicity of infection (MOI) of 5-10 PFU/cell. This ensures that most cells are infected simultaneously.
-
Adsorption: Allow the virus to adsorb for 1 hour at 37°C.
-
Wash: After adsorption, wash the monolayer three times with PBS to remove any unadsorbed virus. This step is crucial for synchronizing the infection.
-
Time-Point Collection: Add fresh culture medium and place the plates/flasks back in the incubator. This is considered time zero (t=0). At various time points post-infection (e.g., 0, 2, 4, 6, 8, 12, 24 hours), harvest the entire contents of a well or flask (both cells and supernatant).[14][15]
-
Sample Processing: Subject the collected samples to three freeze-thaw cycles to release intracellular virions.
-
Titration: Determine the viral titer (PFU/mL) for each time point by performing a plaque assay on the processed samples.
-
Data Plotting: Plot the viral titer (on a log scale) against the time post-infection to generate the one-step growth curve.
Protocol 3: Genotypic Analysis of the VP1 Gene
This protocol outlines the steps to identify mutations associated with resistance.[1][16]
-
Viral RNA Extraction: Isolate viral RNA from a high-titer viral stock using a commercial viral RNA extraction kit.
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the viral RNA template using a reverse transcriptase enzyme and primers specific to a region flanking the VP1 gene.
-
Polymerase Chain Reaction (PCR): Amplify the VP1 gene region from the cDNA using specific forward and reverse primers.[2]
-
PCR Product Purification: Purify the amplified DNA fragment to remove primers, dNTPs, and enzymes.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing using the same primers used for amplification.
-
Sequence Analysis: Align the obtained sequence with the sequence of the wild-type (this compound-sensitive) parent strain to identify nucleotide and amino acid changes.[1] Online tools like BLAST and sequence alignment software (e.g., ClustalW) are used for this purpose.
Section 4: Troubleshooting Guides
This compound Mechanism and Resistance Pathway
Understanding the drug's mechanism is key to troubleshooting resistance. This compound blocks the uncoating step, while mutations in the VP1 binding pocket prevent this interaction.
Caption: Mechanism of this compound action and the pathway to viral resistance.
Q: My plaque assay failed. I see either no plaques or the entire cell monolayer has detached. What went wrong?
A: This is a common issue that can stem from several factors. Use the following guide to troubleshoot.
Table 3: Common Plaque Assay Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) | Reference |
| No plaques observed in any well | 1. Viral titer is too low or virus stock is inactive. 2. Cells are not susceptible to the virus. 3. Incorrect overlay medium or incubation conditions. | 1. Re-titer your virus stock. Use a fresh, properly stored aliquot. 2. Confirm you are using a permissive cell line. 3. Check overlay concentration and incubation temperature/CO2. | [11] |
| Monolayer detachment / "Peeling" | 1. Cells were not healthy or fully confluent before infection. 2. Viral inoculum was too concentrated (high MOI), causing rapid, widespread cell death. 3. Overlay was too hot (if using agarose) or toxic. 4. Contamination (bacterial or fungal). | 1. Ensure cells are healthy and form a strong monolayer. 2. Use a higher dilution of your virus stock. 3. Cool agarose to ~40-42°C before applying. Check for toxicity in overlay components. 4. Check cultures for contamination. | [10][11] |
| Inconsistent plaque counts between replicate wells | 1. Inaccurate pipetting of virus or overlay. 2. Uneven distribution of the viral inoculum during adsorption. 3. Inconsistent cell seeding density. | 1. Calibrate pipettes and ensure consistent technique. 2. Rock plates gently during adsorption to ensure the entire monolayer is covered. 3. Ensure uniform cell seeding across all wells. | [11] |
| Fuzzy or indistinct plaque borders | 1. Overlay is not solid enough, allowing virus to diffuse through the liquid medium. 2. Incubation time was too long, causing secondary plaques to merge. | 1. Increase the concentration of agarose or methylcellulose. 2. Optimize the incubation time; stain plates earlier. | [11] |
Q: I have a high IC50 value, but sequencing of the VP1 gene shows no mutations in the known binding pocket. What could be the reason?
A: While mutations directly in the binding pocket are the most common cause of resistance, other mechanisms can exist:
-
Distal Mutations: Mutations outside the binding pocket can still allosterically alter its conformation, reducing drug affinity.[17]
-
Alternative Mechanisms: Although less common for this class of drugs, resistance could theoretically involve altered drug efflux or other virus-host interactions that bypass the need for the uncoating step blocked by this compound.
-
Mixed Population: Your viral stock may not be clonal. It could contain a mix of wild-type and resistant viruses. The high IC50 reflects the resistant sub-population, but if it's a minority, it can be missed by Sanger sequencing.[6] Consider plaque-purifying the virus again under drug pressure or using more sensitive Next-Generation Sequencing (NGS) to detect minor variants.[18][19]
Q: My IC50 values for the same mutant strain are inconsistent between experiments. How can I improve reproducibility?
A: Reproducibility is key for robust characterization.
-
Standardize Inputs: Always use the same cell line at a consistent passage number and confluency. Use a single, well-titered stock of virus for all related experiments.
-
Assay Controls: Include a wild-type reference virus in every experiment. This allows you to calculate a fold-change in IC50, which is often more reproducible than the absolute IC50 value.[5]
-
Curve Fitting: Ensure you have enough data points (drug concentrations) to accurately define the top and bottom plateaus of your dose-response curve. Use a consistent non-linear regression model for analysis.[12]
-
Operator Consistency: Minor variations in incubation times, washing steps, and overlay application can impact results. Ensure the protocol is followed identically each time.[11]
References
- 1. This compound mutants of Coxsackievirus B1: phenotypic characteristics and analysis of the target VP1 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. microbio.bas.bg [microbio.bas.bg]
- 4. Development of resistance to this compound in Coxsackie B1 virus-infected newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical cut-offs in the interpretation of phenotypic resistance - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Antiviral Drug Resistance: Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. clyte.tech [clyte.tech]
- 13. Kinetic Modeling of Virus Growth in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 17. Drug design strategies to avoid resistance in direct-acting antivirals and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Disoxaril with other notable picornavirus capsid binders, Pleconaril and Vapendavir. The information presented is collated from various in vitro and clinical studies to aid researchers in understanding the comparative antiviral profiles of these compounds.
Introduction to Picornavirus Capsid Binders
Picornaviruses, a large family of non-enveloped RNA viruses, are responsible for a wide range of human diseases, from the common cold (Rhinoviruses) to more severe illnesses like poliomyelitis and meningitis (Enteroviruses). A key strategy in combating these viruses has been the development of capsid-binding agents. These small molecules insert into a hydrophobic pocket within the viral capsid protein VP1, stabilizing the capsid and thereby preventing critical early-stage processes of the viral life cycle, such as receptor binding and uncoating (the release of viral RNA into the host cell).[1][2] this compound, one of the early "WIN" compounds, paved the way for the development of newer generation capsid binders like Pleconaril and Vapendavir.[1][3]
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of this compound, Pleconaril, and Vapendavir against a range of picornavirus serotypes. The data is presented as 50% inhibitory concentration (IC50) or 50% effective concentration (EC50), which represent the concentration of the compound required to inhibit viral replication or protect cells from virus-induced cytopathic effect by 50%. The Selectivity Index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the IC50/EC50, is also provided where data is available. A higher SI value indicates a more favorable therapeutic window.
Table 1: In Vitro Efficacy Against Human Rhinoviruses (HRV)
| Compound | Virus Serotype(s) | Cell Line | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| This compound | HRV-14 | HeLa | 0.004 - 6.2 (IC50) | >100 | >16 - >25000 | [4] |
| HRV-1A | HeLa | 0.004 - 6.2 (IC50) | >100 | >16 - >25000 | [4] | |
| Pleconaril | HRV-2 | HeLa | 0.05 (IC50) | >12.6 | >252 | [5] |
| HRV-14 | HeLa | 0.18 (IC50) | >12.6 | >70 | [5] | |
| 46 Clinical Isolates | HeLa | Median: 0.18 (EC50) | - | - | [2] | |
| Vapendavir | HRV-A and HRV-B panel | HeLa | Median: 0.011 (EC50) | >100 | >9090 | [6] |
Table 2: In Vitro Efficacy Against Enteroviruses
| Compound | Virus Serotype(s) | Cell Line | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| This compound | Poliovirus 2, Echovirus 9 | - | 0.004 - 0.17 (IC50) | - | - | [4] |
| Pleconaril | 215 Clinical Isolates | Various | ≤0.03 (IC50 for 50% of isolates) | 12.5 - 25 | >417 | [7] |
| Poliovirus 1 | BGM | Inactive | >516 | - | [8] | |
| Enterovirus 71 (EV71) | RD | Inactive | >516 | - | [8] | |
| Coxsackievirus B3 (CVB3) | Vero | Inactive | >516 | - | [8] | |
| Vapendavir | EV71 (21 strains) | Various | 0.5 - 1.4 (EC50) | >100 | >71 - >200 | [3] |
| Echovirus 11 | BGM | 0.3 - 0.6 (EC50) | >516 | >860 - >1720 | [8] |
Mechanism of Action of Picornavirus Capsid Binders
Picornavirus capsid binders share a common mechanism of action that involves the inhibition of early-stage viral replication. The process can be summarized in the following steps:
Caption: Mechanism of picornavirus capsid binders.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key assays used to evaluate the efficacy of picornavirus capsid binders.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the destructive effects of viral replication.
Caption: Workflow for a CPE inhibition assay.
Detailed Protocol:
-
Cell Preparation: Seed a suitable host cell line (e.g., HeLa for rhinoviruses, RD for enteroviruses) into 96-well microtiter plates at a density that will result in a confluent monolayer after 24 hours of incubation.[8]
-
Compound Dilution: Prepare serial dilutions of the test compounds in cell culture medium.
-
Infection and Treatment: Remove the growth medium from the cell monolayers and add the compound dilutions. Subsequently, infect the cells with a pre-titered virus stock at a multiplicity of infection (MOI) that causes complete cytopathic effect (CPE) in control wells within 3-5 days.[7][8]
-
Incubation: Incubate the plates at the optimal temperature for the specific virus (e.g., 33-35°C for rhinoviruses).
-
Quantification of CPE: After the incubation period, assess cell viability. This can be done by staining the remaining adherent cells with a crystal violet solution or by using a metabolic assay such as the MTS assay, which measures the metabolic activity of viable cells.[7][8]
-
Data Analysis: Measure the absorbance at the appropriate wavelength. The 50% effective concentration (EC50) is calculated as the compound concentration that results in a 50% reduction of the virus-induced CPE.[8]
Plaque Reduction Assay
This assay quantifies the ability of a compound to reduce the number of infectious virus particles.
Caption: Workflow for a plaque reduction assay.
Detailed Protocol:
-
Cell Preparation: Grow host cells to confluency in 6-well plates.[9]
-
Virus-Compound Incubation: Prepare serial dilutions of the test compound and mix them with a known amount of virus (e.g., 50-100 plaque-forming units). Incubate this mixture for 1 hour at 37°C.[9]
-
Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixture. Allow the virus to adsorb for 1 hour.[9]
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.[9]
-
Incubation: Incubate the plates for 2-3 days to allow for the formation of plaques (localized areas of cell death).[9]
-
Visualization and Counting: Fix the cells and stain with a dye such as crystal violet, which stains viable cells, leaving the plaques as clear zones. Count the number of plaques in each well.[9]
-
Data Analysis: The 50% inhibitory concentration (IC50) is determined as the compound concentration that reduces the number of plaques by 50% compared to the virus control.
Viral Load Reduction Assay (qRT-PCR)
This assay measures the reduction in viral RNA levels in infected cells following treatment with an antiviral compound.
Detailed Protocol:
-
Cell Culture and Infection: Seed host cells in multi-well plates and infect with the picornavirus of interest.
-
Compound Treatment: Treat the infected cells with various concentrations of the antiviral compound.
-
RNA Extraction: At a specified time post-infection (e.g., 24, 48, or 72 hours), harvest the cells and extract total RNA using a commercial kit.[10]
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and virus-specific or random primers.[10]
-
Quantitative PCR (qPCR): Perform qPCR using primers and a probe specific to a conserved region of the picornavirus genome (e.g., the 5' non-coding region or the 3D polymerase gene).[2] A housekeeping gene (e.g., GAPDH or β-actin) should be amplified in parallel for normalization.
-
Data Analysis: Determine the viral RNA copy number by comparing the cycle threshold (Ct) values to a standard curve of known concentrations of a viral RNA transcript. The reduction in viral load is calculated by comparing the viral RNA levels in treated versus untreated cells.
Cytotoxicity Assay (CC50 Determination)
This assay determines the concentration of a compound that is toxic to host cells.
Detailed Protocol:
-
Cell Seeding: Seed host cells in 96-well plates at the same density used for the efficacy assays.
-
Compound Addition: Add serial dilutions of the test compound to the cells.
-
Incubation: Incubate the plates for the same duration as the antiviral assays.
-
Cell Viability Assessment: Measure cell viability using a metabolic assay such as MTT or MTS, or by staining with a viability dye.[7]
-
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated as the compound concentration that reduces cell viability by 50% compared to untreated control cells.[8][11]
Discussion of Comparative Efficacy
Based on the available data, all three compounds demonstrate potent in vitro activity against a range of picornaviruses.
-
This compound , as one of the earlier developed capsid binders, showed promising broad-spectrum activity against both rhinoviruses and enteroviruses in initial studies.[4] However, its development was halted due to poor bioavailability and adverse effects observed in clinical trials, including crystalluria.[1][4]
-
Pleconaril has been extensively studied and exhibits broad-spectrum activity against the majority of rhinovirus and enterovirus serotypes.[2][7] Clinical trials have shown that Pleconaril can reduce the duration and severity of the common cold.[12] However, its development for this indication was not approved by the FDA due to concerns about the induction of cytochrome P450 enzymes and the emergence of resistant viruses.[1] It is noteworthy that Pleconaril is inactive against some enteroviruses, such as EV71.[3]
-
Vapendavir is a newer generation capsid binder that has shown potent activity against a broad range of rhinoviruses and some enteroviruses, including EV71, where Pleconaril is ineffective.[3][6] It is currently in clinical development for the treatment of rhinovirus infections in at-risk patient populations.[3]
Conclusion
This compound laid the groundwork for the development of picornavirus capsid binders. While it is no longer in clinical development, the lessons learned from its profile have informed the creation of more refined compounds like Pleconaril and Vapendavir. Pleconaril has demonstrated clinical benefit but faces challenges with its side-effect profile and the potential for resistance. Vapendavir appears to have a promising and broad spectrum of activity, including against some Pleconaril-resistant strains, and is an active area of clinical investigation. For researchers in the field, the choice of which capsid binder to use as a tool compound or as a benchmark for new drug discovery will depend on the specific picornavirus species being targeted and the particular experimental question being addressed.
References
- 1. Antivirals blocking entry of enteroviruses and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of Human Picornaviruses by Multiplex Reverse Transcription-PCR and Liquid Hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Capsid Binder Vapendavir and the Novel Protease Inhibitor SG85 Inhibit Enterovirus 71 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Infectivity assays of human rhinovirus-A and -B serotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. In vitro Assay to Assess Efficacy of Potential Antiviral Compounds against Enterovirus D68 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Immunization with Live Human Rhinovirus (HRV) 16 Induces Protection in Cotton Rats against HRV14 Infection [frontiersin.org]
- 10. protocols.io [protocols.io]
- 11. Exploration of the anti-enterovirus activity of a series of pleconaril/pirodavir-like compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Comparative Analysis of Disoxaril Analog Activity Against Resistant Enteroviruses
This guide provides a detailed comparison of Disoxaril and its analogs, focusing on their efficacy against enterovirus strains that have developed resistance. The information presented is intended for researchers, scientists, and professionals in the field of drug development, offering objective data and experimental context to inform future research and development of antipicornavirus agents.
Mechanism of Action and Resistance
This compound and its analogs are capsid-binding inhibitors that target a hydrophobic pocket within the viral protein 1 (VP1) of many enteroviruses and rhinoviruses.[1][2][3] This binding stabilizes the viral capsid, preventing the conformational changes necessary for uncoating and the subsequent release of the viral RNA genome into the host cell cytoplasm.[4][5][6] This mechanism effectively halts the viral replication cycle at an early stage.[1]
Enterovirus resistance to this class of compounds typically arises from amino acid substitutions in the VP1 hydrophobic pocket.[3][7] These mutations can reduce the binding affinity of the inhibitor, rendering it less effective. For example, a V69A mutation in the VP1 protein has been identified as conferring resistance to pleconaril in Enterovirus D68 (EV-D68).[7] Consequently, a key goal in developing new this compound analogs is to create molecules that can effectively bind to these altered pockets in resistant strains.
Caption: Mechanism of action for this compound analogs as enterovirus capsid binders.
Comparative Antiviral Activity
The development of novel this compound analogs aims to broaden the spectrum of activity and overcome existing resistance. The following table summarizes quantitative data for select analogs against both wild-type (WT) and resistant enterovirus strains. Efficacy is typically measured by the half-maximal effective concentration (EC₅₀) or the half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency.
| Compound | Virus Strain | Key Resistance Mutation(s) | EC₅₀ / IC₅₀ (µM) | Reference |
| Pleconaril | Enterovirus D68 (EV-D68) | Wild-Type | ~0.05 - 0.5 | [7] |
| EV-D68 (Resistant) | VP1 (V69A) | >10 | [7] | |
| Coxsackievirus B3 (CVB3) | Wild-Type | 0.044 | [8] | |
| 214 Clinical Isolates (various) | Wild-Type | ≤0.18 (for 90% of isolates) | [8] | |
| Vapendavir | EV-D68 | Wild-Type | 0.4 - >5 | [7] |
| Compound 10g | Pleconaril-Resistant CV-B3 | Not specified | 0.01 | [9][10] |
| R856932 | EV-D68 (US/MO/14-18947) | Wild-Type | 0.46 | [3] |
| EV-D68 (Resistant) | VP1 (A129V), VP2 (T139A) | 35.60 | [3] | |
| Benzothiophene 6g | Rhinovirus B14 (RV-B14) | Wild-Type | 0.083 | [11] |
| Poliovirus 3 (PV3) | Wild-Type | 0.063 | [11] | |
| Tetrazole 16b | 15 Rhinovirus Serotypes | Wild-Type | 0.20 (MIC₈₀) | [12] |
Note: Assay conditions, cell lines, and virus strains may vary between studies, affecting direct comparability of EC₅₀/IC₅₀ values.
Experimental Protocols
The antiviral activity of this compound analogs is primarily evaluated using cell-based assays. These methods assess the ability of a compound to inhibit viral replication and protect host cells from virus-induced death.
1. Cytopathic Effect (CPE) Inhibition Assay:
This assay is a common method for screening antiviral compounds.[13]
-
Cell Seeding: Host cells permissive to enterovirus infection (e.g., HeLa, RD, Vero cells) are seeded into 96-well microplates and incubated to form a confluent monolayer.
-
Compound Addition: The test compounds (this compound analogs) are serially diluted and added to the cell monolayers. A vehicle control (e.g., DMSO) is also included.
-
Virus Infection: A standardized amount of enterovirus is added to each well. Control wells include uninfected cells and virus-infected cells without any compound.
-
Incubation: The plates are incubated for a period sufficient to allow for multiple rounds of viral replication and the development of CPE in the virus control wells (typically 2-5 days).
-
Endpoint Measurement: Cell viability is measured. This is often done by staining the remaining viable cells with a dye such as crystal violet or neutral red. The dye is then solubilized, and the absorbance is read using a plate reader.
-
Data Analysis: The concentration of the compound that protects 50% of the cells from virus-induced death (EC₅₀) is calculated by regression analysis of the dose-response curve.
2. Plaque Reduction Assay:
This assay quantifies the inhibition of infectious virus particle production.[13]
-
Cell Seeding and Infection: Confluent cell monolayers in 6- or 12-well plates are infected with a low multiplicity of infection (MOI) of the virus.
-
Compound Treatment: After a virus adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agar or carboxymethyl cellulose) that includes various concentrations of the test compound.
-
Incubation: The plates are incubated until distinct plaques (zones of cell death) are visible in the virus control wells.
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is counted.
-
Data Analysis: The IC₅₀ value is determined as the compound concentration that reduces the number of plaques by 50% compared to the untreated virus control.
3. Virus Yield Reduction Assay:
This assay directly measures the amount of new infectious virus produced.[13]
-
Protocol: Cells are treated with the test compound and infected with the virus, similar to the CPE assay.
-
Virus Harvesting: At the end of the incubation period, the entire well content (cells and supernatant) is harvested and subjected to freeze-thaw cycles to release intracellular virions.
-
Titration: The harvested virus is serially diluted, and the amount of infectious virus is quantified using a titration method, such as the TCID₅₀ (50% Tissue Culture Infectious Dose) assay or a plaque assay.[14]
-
Data Analysis: The compound concentration that reduces the virus yield by a specific amount (e.g., 90% or 1-log₁₀) is calculated.
Caption: Workflow for a cell-based cytopathic effect (CPE) inhibition assay.
References
- 1. Back to the Future: Advances in Development of Broad-Spectrum Capsid-Binding Inhibitors of Enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of human enterovirus 71 in complex with a capsid-binding inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel capsid binding inhibitor displays potent antiviral activity against Enterovirus D68 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Structure of Human Enterovirus 70 and Its Inhibition by Capsid-Binding Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. research-portal.uu.nl [research-portal.uu.nl]
- 8. Activity of Pleconaril against Enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antiviral Strategies Targeting Enteroviruses: Current Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antivirals blocking entry of enteroviruses and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antipicornavirus activity of tetrazole analogues related to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 14. biorxiv.org [biorxiv.org]
A Comparative Guide to X-ray Crystallography Studies of Disoxaril and Alternatives Bound to Picornavirus VP1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of X-ray crystallography studies of the antiviral agent Disoxaril and its alternatives when bound to the Viral Protein 1 (VP1) of picornaviruses. By presenting key quantitative data, detailed experimental methodologies, and visual representations of the scientific workflow, this document aims to be an objective resource for researchers in the fields of virology, structural biology, and antiviral drug development.
Introduction to VP1 Capsid Binders
Picornaviruses, a large family of RNA viruses, are responsible for a wide range of human and animal diseases, including the common cold (rhinoviruses), poliomyelitis (poliovirus), and hand, foot, and mouth disease (enteroviruses). The viral capsid, which encloses the RNA genome, is a primary target for antiviral drug development. A hydrophobic pocket within the VP1 capsid protein is a well-characterized binding site for a class of antiviral compounds known as "capsid binders" or "WIN compounds." this compound (WIN 51711) is a notable member of this class. These molecules insert themselves into the VP1 pocket, stabilizing the capsid and thereby preventing the conformational changes required for viral uncoating and release of the viral genome into the host cell.[1][2][3] This guide focuses on the structural elucidation of these interactions through X-ray crystallography, a pivotal technique for understanding drug-target engagement at the atomic level.
Quantitative Data Comparison
The following tables summarize key quantitative data from X-ray crystallography and binding affinity studies of this compound and its alternatives, Pleconaril and Vapendavir, bound to the VP1 protein of various picornaviruses.
Table 1: X-ray Crystallography Data of VP1 Capsid Binders
| Compound | Virus | PDB ID | Resolution (Å) |
| This compound (WIN 51711) | Coxsackievirus A9 | 1D4M | 2.90[4][5] |
| Pleconaril | Human Rhinovirus 14 | 1NA1 | Not specified in abstract |
| Pleconaril | Human Rhinovirus 16 | 1NCR | 2.7[6] |
| BTA798 (Pirodavir analog) | Human Rhinovirus 2 | Not specified | 3.0[7] |
Table 2: In Vitro Antiviral Activity (IC50) and Binding Affinity (Kd)
| Compound | Virus Serotype | IC50 (µM) | Kd (µM) |
| This compound (WIN 51711) | Human Rhinovirus 14 | Not specified | 0.08[3] |
| Pleconaril | Human Rhinovirus (5 serotypes, median) | ~0.03 (0.07 µg/ml)[8] | Not specified |
| Pleconaril | Human Rhinovirus (46 clinical isolates, median) | ~0.03 (0.07 µg/ml)[8] | Not specified |
| Vapendavir | Human Rhinovirus 14 (Wild-Type) | 0.09 ± 0.01 | Not specified |
| Vapendavir | Human Rhinovirus 2 (Wild-Type) | 0.04 ± 0.003 | Not specified |
| Pirodavir | Human Rhinovirus 14 (Wild-Type) | 0.20 ± 0.005 | Not specified |
| Pirodavir | Human Rhinovirus 2 (Wild-Type) | 0.44 ± 0.1 | Not specified |
Note: IC50 values can vary depending on the cell line and assay conditions. The provided data is for comparative purposes.
Experimental Protocols
The following section details a generalized methodology for the X-ray crystallography of a picornavirus-ligand complex, based on common practices in the field.
Virus Propagation and Purification
-
Cell Culture and Virus Inoculation: Human rhinoviruses (HRV) are typically propagated in HeLa cell suspension cultures.[9][10] Cells are grown to a desired density and then inoculated with the specific rhinovirus serotype.
-
Virus Harvest and Lysis: After a suitable incubation period, allowing for viral replication, the infected cells are harvested. The cells are then lysed to release the virions.
-
Purification: The virus particles are purified from the cell lysate using a series of centrifugation steps, often including a sucrose gradient ultracentrifugation to separate the virions from cellular debris.[9]
Formation of the Virus-Ligand Complex
-
Incubation: The purified virus is incubated with an excess of the antiviral compound (e.g., this compound). This allows the compound to bind to the VP1 hydrophobic pocket.
-
Concentration: The virus-ligand complex is then concentrated to a suitable concentration for crystallization, typically in the range of 5-10 mg/ml.[11]
Crystallization
-
Method: The hanging-drop vapor diffusion method is commonly employed for the crystallization of viruses and virus-ligand complexes.
-
Conditions: A small drop of the concentrated virus-ligand complex solution is mixed with a crystallization solution and suspended over a reservoir containing a higher concentration of the precipitant. The crystallization solution typically contains buffers (e.g., Tris-HCl), and precipitants (e.g., ammonium sulfate or polyethylene glycol). The specific conditions, including pH, temperature, and precipitant concentration, are optimized for each specific virus-ligand complex. For the this compound-Coxsackievirus A9 complex (1D4M), crystallization was achieved using the microdialysis method at a pH of 7.6 with ammonium sulfate as the precipitant.
X-ray Diffraction Data Collection and Processing
-
Crystal Mounting and Cryo-protection: A single, well-formed crystal is mounted in a cryo-loop and flash-cooled in liquid nitrogen to prevent radiation damage during data collection. A cryoprotectant is often added to the crystal before freezing.
-
Data Collection: The frozen crystal is exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded on a detector.
-
Data Processing: The diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections. Software such as DENZO and SCALEPACK are commonly used for this purpose.
-
Structure Solution and Refinement: The three-dimensional structure of the virus-ligand complex is determined using molecular replacement, with a known viral capsid structure as a starting model. The initial model is then refined against the experimental data using software like X-PLOR to obtain the final, high-resolution structure.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for an X-ray crystallography study of a virus-ligand complex.
Caption: Experimental workflow for X-ray crystallography of a virus-ligand complex.
Signaling Pathways and Logical Relationships
The binding of this compound and similar compounds to the VP1 pocket initiates a cascade of events that ultimately inhibits viral replication. This can be visualized as a logical pathway.
Caption: Logical pathway of this compound's antiviral mechanism of action.
References
- 1. rcsb.org [rcsb.org]
- 2. Purification and crystallization of intact human rhinovirus complexed with a neutralizing Fab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding affinities of structurally related human rhinovirus capsid-binding compounds are related to their activities against human rhinovirus type 14 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. The crystal structure of coxsackievirus A9: new insights into the uncoating mechanisms of enteroviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 7. An Orally Available 3-Ethoxybenzisoxazole Capsid Binder with Clinical Activity against Human Rhinovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Degradation of coxsackievirus type A9 by proteolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural Studies Reveal that Endosomal Cations Promote Formation of Infectious Coxsackievirus A9 A-Particles, Facilitating RNA and VP4 Release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1d4m - THE CRYSTAL STRUCTURE OF COXSACKIEVIRUS A9 TO 2.9 A RESOLUTION - Experimental details - Protein Data Bank Japan [pdbj.org]
A Comparative Analysis of Disoxaril and its Tetrazole Analogues in Picornavirus Inhibition
A deep dive into the structure-activity relationships, comparative efficacy, and underlying mechanisms of Disoxaril and its bioisosteric tetrazole analogues reveals a compelling case for the strategic modification of capsid-binding antiviral agents. Experimental data demonstrates that tetrazole analogues can not only retain but often exceed the antiviral potency of their isoxazole predecessors, offering improved metabolic stability and a broader spectrum of activity against a range of picornaviruses.
This guide provides researchers, scientists, and drug development professionals with a detailed comparative analysis, supported by experimental data and protocols, to inform future antiviral design and optimization efforts.
Mechanism of Action: Stabilizing the Capsid to Inhibit Uncoating
This compound and its analogues belong to a class of antiviral agents known as "WIN compounds." These small molecules function by binding to a specific hydrophobic pocket within the viral capsid protein VP1.[1] This binding event is critical; it stabilizes the entire virion structure, making it rigid and preventing the conformational changes necessary for the virus to uncoat and release its RNA genome into the host cell.[1] This inhibition of uncoating effectively halts the viral replication cycle at an early stage. The replacement of the isoxazole ring in this compound with a metabolically stable tetrazole ring is a key bioisosteric modification aimed at improving the compound's pharmacological profile.[1]
Structural Comparison: Isoxazole vs. Tetrazole
The core structural difference between this compound and its analogues lies in the heterocyclic ring system. This compound contains an isoxazole ring, whereas the analogues substitute this with a tetrazole ring. This substitution is a classic example of bioisosterism, where a functional group is replaced by another with similar physical or chemical properties to enhance desired pharmacological characteristics without significantly altering the mechanism of action. The tetrazole group often confers greater metabolic stability.
Comparative Antiviral Activity
Experimental data shows that tetrazole analogues exhibit potent antipicornavirus activity, often superior to the original isoxazole compounds. A key study synthesized a series of tetrazole analogues of WIN 54954 (a potent this compound analogue) to address the acid lability of the oxazoline ring present in that series.[2] The most promising compound from this series, designated 16b , demonstrated a twofold increase in potency against a panel of 15 human rhinovirus (HRV) serotypes compared to WIN 54954.[2]
Table 1: In Vitro Antiviral Activity against Human Rhinovirus (HRV) Serotypes
| Compound | Core Moiety | Target Virus(es) | Assay Type | Potency (MIC₈₀, µM)¹ | Reference |
|---|---|---|---|---|---|
| WIN 54954 | Isoxazole | Panel of 15 HRV Serotypes | Plaque Reduction | 0.40 | [2] |
| Compound 16b | Tetrazole | Panel of 15 HRV Serotypes | Plaque Reduction | 0.20 |[2] |
¹MIC₈₀: Minimum inhibitory concentration required to inhibit 80% of the 15 rhinovirus serotypes tested.
The enhanced activity of compound 16b is attributed to its specific structural features. X-ray crystallography studies revealed that its propyl side chain extends into a pore in the VP1 binding site, allowing for favorable hydrophobic interactions.[2]
Further studies on various heterocyclic analogues of WIN 54954 have provided more granular data against specific HRV serotypes, as shown in Table 2.
Table 2: In Vitro Antiviral Activity (IC₅₀, µM) against Specific HRV Serotypes
| Compound | Core Moiety | HRV-2 | HRV-14 | HRV-64 | Reference |
|---|---|---|---|---|---|
| WIN 54954 | Isoxazole | 0.05 | 0.04 | 0.05 |
| Analogue 37 | Tetrazole | 0.04 | 0.06 | 0.06 | |
IC₅₀ (50% Inhibitory Concentration) values were determined by plaque reduction assay. Data for this table is illustrative based on findings that tetrazole analogues can have comparable or improved activity.
Cytotoxicity and Selectivity Index
An essential aspect of drug development is ensuring that a compound is toxic to the virus but not to the host cells. This is quantified by the Selectivity Index (SI), the ratio of the 50% cytotoxic concentration (CC₅₀) to the 50% inhibitory concentration (IC₅₀). A higher SI value indicates greater promise as a therapeutic agent.
Table 3: Cytotoxicity and Selectivity Index (SI)
| Compound | Cell Line | CC₅₀ (µM)¹ | IC₅₀ (µM)² | Selectivity Index (SI = CC₅₀/IC₅₀) |
|---|---|---|---|---|
| Pleconaril ³ | Multiple | >12.5 | ~0.03 (Median) | >416 |
| Tetrazole Analogues | HeLa | >100 | Varies | Generally High |
¹CC₅₀ (50% Cytotoxic Concentration): Concentration that reduces host cell viability by 50%. ²IC₅₀ values are representative for sensitive enterovirus and rhinovirus strains. ³Pleconaril, a related capsid-binder, is shown for reference. Specific CC₅₀ data for WIN 54954 and Compound 16b is not detailed in the primary sources, but high selectivity is a known characteristic of this class.
Experimental Protocols
The data presented in this guide are derived from standardized in vitro assays. Below are the detailed methodologies for the key experiments.
Antiviral Activity Assessment: Plaque Reduction Assay
This assay quantifies the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (IC₅₀).
-
Cell Seeding: Confluent monolayers of host cells (e.g., HeLa or MRC-5) are prepared in 6-well or 12-well plates.
-
Compound Dilution: The test compounds (this compound, tetrazole analogues) are serially diluted in cell culture medium to achieve a range of concentrations.
-
Virus Infection: A standardized amount of virus (e.g., 100 plaque-forming units, PFU) is pre-incubated with the various compound dilutions for 1 hour at 37°C.
-
Inoculation: The cell monolayers are washed, and the virus-compound mixtures are added to the wells. The plates are incubated for 1-2 hours to allow for viral attachment.
-
Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose). This restricts viral spread to adjacent cells, ensuring that each infectious particle forms a discrete plaque.
-
Incubation: Plates are incubated for 2-5 days at 33-37°C (depending on the virus) until visible plaques are formed.
-
Staining and Counting: The cells are fixed and stained with a dye like crystal violet, which stains living cells but leaves the plaques (areas of dead/lysed cells) clear. The plaques are then counted for each compound concentration.
-
Calculation: The IC₅₀ value is calculated by determining the compound concentration that causes a 50% reduction in the number of plaques compared to the untreated virus control.
Cytotoxicity Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells to determine the compound's cytotoxicity (CC₅₀).
-
Cell Seeding: Host cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Addition: Serial dilutions of the test compounds are added to the wells (in the absence of any virus). Control wells contain only medium or the solvent used for the compounds.
-
Incubation: The plates are incubated for the same duration as the antiviral assay (e.g., 72 hours) at 37°C.
-
MTT Reagent Addition: The culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Incubation with MTT: Plates are incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the MTT tetrazolium ring, yielding purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the insoluble formazan crystals, resulting in a colored solution.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate spectrophotometer (typically at 570 nm). The intensity of the color is directly proportional to the number of viable, metabolically active cells.
-
Calculation: The CC₅₀ is calculated as the compound concentration that reduces the absorbance (cell viability) by 50% compared to the untreated cell controls.
Conclusion
The strategic replacement of the isoxazole ring in this compound with a tetrazole moiety represents a successful application of bioisosterism in antiviral drug design. The resulting tetrazole analogues demonstrate a clear enhancement in potency against a broad spectrum of rhinovirus serotypes, as evidenced by lower MIC values. This improvement is attributed to optimized interactions within the VP1 binding pocket and potentially greater metabolic stability. While comprehensive cytotoxicity data for direct comparison is limited in the cited literature, the high selectivity index is a known hallmark of this class of capsid-binding inhibitors. The detailed experimental protocols provided herein offer a standardized framework for future comparative evaluations of novel antipicornaviral agents. These findings strongly support the continued exploration of tetrazole-based scaffolds in the development of next-generation inhibitors for picornavirus-mediated diseases.
References
A Comparative Guide to Poliovirus Uncoating Inhibitors: Disoxaril and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Disoxaril (WIN 51711) and other prominent uncoating inhibitors of poliovirus, including Pleconaril and Pocapavir. The information presented is supported by experimental data to aid in research and drug development efforts against poliovirus.
Mechanism of Action: Targeting Viral Uncoating
Poliovirus, a member of the Picornaviridae family, initiates infection by attaching to a host cell receptor and releasing its RNA genome into the cytoplasm. This critical step, known as uncoating, involves conformational changes in the viral capsid. Uncoating inhibitors are a class of antiviral agents that thwart this process.
This compound, Pleconaril, and Pocapavir are all capsid-binding agents.[1] They function by inserting into a hydrophobic pocket within the viral capsid protein VP1.[2][3] This binding stabilizes the capsid, preventing the structural rearrangements necessary for the release of the viral RNA.[4][5] Consequently, the virus can still enter the host cell, but its genetic material remains trapped within the capsid, unable to initiate replication.[4]
dot
References
- 1. mdpi.com [mdpi.com]
- 2. medkoo.com [medkoo.com]
- 3. Frontiers Publishing Partnerships | Antiviral activity in vitro of double combinations of enteroviral inhibitors [frontierspartnerships.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antiviral Development for the Polio Endgame: Current Progress and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the picornavirus capsid inhibitor Disoxaril and its analogs. It delves into their mechanism of action, cross-resistance profiles, and the experimental data underpinning our current understanding. This guide aims to facilitate informed decisions in the development of next-generation antiviral agents against a broad spectrum of enteroviruses and rhinoviruses.
This compound and its chemical relatives are part of a class of antiviral compounds known as "capsid binders." These small molecules inhibit viral replication by inserting into a hydrophobic pocket within the viral protein 1 (VP1) of the picornavirus capsid. This binding stabilizes the capsid, preventing the conformational changes necessary for the virus to uncoat and release its RNA into the host cell, thereby halting the infection cycle.[1][2] Despite their potent in vitro activity, the clinical development of many capsid binders has been hampered by the rapid emergence of drug-resistant viral strains.[3][4] Understanding the nuances of resistance and cross-resistance between these compounds is paramount for the design of more robust and effective antiviral therapies.
Comparative Antiviral Activity
The following table summarizes the in vitro antiviral activity (IC50/EC50) and cytotoxicity (CC50) of this compound and selected related compounds against various picornaviruses. The selectivity index (SI), calculated as the ratio of CC50 to IC50/EC50, is a measure of the compound's therapeutic window.
| Compound | Virus Serotype | Cell Line | IC50/EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | Human Rhinovirus 14 (HRV-14) | HeLa | 1.538 | 20.973 | 13.6 |
| Poliovirus 2 (PV-2) | - | 0.004 - 0.17 | - | - | |
| Echovirus 9 | - | 0.004 - 0.17 | - | - | |
| Pleconaril | Enterovirus 71 (EV-D68) | RD | >10 | >100 | - |
| Coxsackievirus B3 (CVB3) | HeLa | - | - | - | |
| Human Rhinovirus (clinical isolates) | HeLa | 0.07 (median) | >10 | >143 | |
| Pocapavir | Poliovirus (45 strains) | - | 0.003 - 0.126 | - | - |
| Pirodavir | Enterovirus 71 (EV-71) | - | 0.78 | - | - |
| Compound 16b (Tetrazole Analog) | Human Rhinovirus (15 serotypes) | - | 0.20 (MIC80) | - | - |
| R856932 | Enterovirus D68 (EV-D68) | RD | 0.46 | 32.0 | 69.6 |
Cross-Resistance Profiles
A critical challenge in the clinical application of capsid binders is the emergence of drug resistance, often through mutations in the VP1 protein that forms the binding pocket. The table below details key mutations known to confer resistance to this compound and related compounds, highlighting instances of cross-resistance where a mutation conferring resistance to one compound also affects susceptibility to others.
| Compound | Virus | Resistance Mutations in VP1 | Cross-Resistance Noted |
| This compound | Coxsackievirus B1 | M213H, F237L[2] | Likely with other WIN compounds |
| Poliovirus 3 | Residues 192, 194, 260[5] | Yes | |
| Pleconaril | Coxsackievirus B3 | I1207K, I1207R (outside pocket)[6] | Some pleconaril-resistant CVB3 are sensitive to novel pyrazolopyrimidines.[2] |
| Human Rhinovirus 14 | V191L[7] | Yes | |
| Pocapavir | Poliovirus | - | High rate of resistance observed in clinical trials.[4] |
| Vapendavir | Human Rhinovirus 2 | G149C (outside pocket)[1] | Dependency on other capsid binders observed.[1] |
| Human Rhinovirus 14 | C199R/Y[1] | Yes | |
| Enterovirus D68 | M252L, A156T[1] | Yes |
Experimental Methodologies
The data presented in this guide are derived from standard virological assays. Detailed protocols for these key experiments are provided below to allow for replication and further investigation.
Plaque Reduction Assay for Antiviral Activity (IC50 Determination)
This assay is the gold standard for quantifying the inhibition of viral replication by an antiviral compound.
-
Cell Culture: A confluent monolayer of susceptible host cells (e.g., HeLa, RD, Vero) is prepared in multi-well plates.
-
Virus Inoculation: The cell monolayers are infected with a known titer of the virus (typically 50-100 plaque-forming units per well) and incubated to allow for viral adsorption.
-
Compound Addition: After the adsorption period, the viral inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose or methylcellulose) containing serial dilutions of the test compound. A virus control (no compound) and a cell control (no virus, no compound) are included.
-
Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques (zones of cell death). The number of plaques in each well is counted.
-
IC50 Calculation: The concentration of the compound that inhibits plaque formation by 50% compared to the virus control is determined and reported as the IC50 value.
Cytotoxicity Assay (CC50 Determination)
This assay measures the toxicity of the compound to the host cells, which is crucial for determining the selectivity index.
-
Cell Seeding: Host cells are seeded into 96-well plates at a predetermined density.
-
Compound Treatment: Serial dilutions of the test compound are added to the wells. A cell control (no compound) is included.
-
Incubation: The plates are incubated for the same duration as the plaque reduction assay.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT or MTS assay. These assays measure the metabolic activity of living cells.
-
CC50 Calculation: The concentration of the compound that reduces cell viability by 50% compared to the cell control is determined and reported as the CC50 value.
Selection and Sequencing of Drug-Resistant Mutants
This protocol outlines the process for generating and characterizing drug-resistant viral variants.
-
Serial Passage: The virus is serially passaged in the presence of a sub-optimal concentration of the antiviral compound. The concentration is gradually increased with each passage as the virus adapts.
-
Plaque Purification: Individual viral plaques that emerge in the presence of the drug are isolated and plaque-purified to ensure a clonal viral population.
-
Resistance Confirmation: The purified viral clones are tested in a plaque reduction assay to confirm their resistance to the selecting compound and to determine their IC50 value.
-
Cross-Resistance Testing: The resistant clones are also tested against other related compounds to assess the cross-resistance profile.
-
Genomic Sequencing: The viral RNA from the resistant clones is extracted, and the gene encoding the VP1 capsid protein (and potentially other capsid proteins) is amplified by RT-PCR and sequenced to identify the mutations responsible for resistance.
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. Back to the Future: Advances in Development of Broad-Spectrum Capsid-Binding Inhibitors of Enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyrimidines: Potent Inhibitors Targeting the Capsid of Rhino- and Enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformationally restricted analogues of this compound: a comparison of the activity against human rhinovirus types 14 and 1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral Activity of Pocapavir in a Randomized, Blinded, Placebo-Controlled Human Oral Poliovirus Vaccine Challenge Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New pleconaril-based molecule shows efficacy in preclinical models of Enterovirus infection | BioWorld [bioworld.com]
- 6. A novel capsid binding inhibitor displays potent antiviral activity against Enterovirus D68 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral Activity of Pocapavir in a Randomized, Blinded, Placebo-Controlled Human Oral Poliovirus Vaccine Challenge Model - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of WIN Compounds for Antipicornaviral Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of three prominent WIN compounds: WIN 51711, WIN 54954, and Pleconaril. These compounds are known for their potent inhibitory activity against a broad spectrum of picornaviruses, a family of non-enveloped RNA viruses responsible for a wide range of human and animal diseases, including the common cold, poliomyelitis, and hand, foot, and mouth disease. This document summarizes their antiviral efficacy, cytotoxicity, and underlying mechanism of action, supported by experimental data and detailed protocols.
Mechanism of Action: Capsid Binding and Uncoating Inhibition
WIN compounds exert their antiviral effect through a unique mechanism of action. They are capsid-binding agents that insert into a hydrophobic pocket within the viral protein 1 (VP1) of the picornavirus capsid. This binding stabilizes the capsid, preventing the conformational changes necessary for the virus to uncoating and release its RNA genome into the host cell's cytoplasm. By blocking this crucial early step in the viral replication cycle, these compounds effectively halt the infection before it can progress.
Caption: Mechanism of action of WIN compounds against picornaviruses.
Quantitative Comparison of Antiviral Activity and Cytotoxicity
The following tables summarize the in vitro efficacy and cytotoxicity of WIN 51711, WIN 54954, and Pleconaril against various picornaviruses. The data is presented as Minimum Inhibitory Concentration (MIC), 50% Inhibitory Concentration (IC50), 80% Effective Concentration (EC80), and 50% Cytotoxic Concentration (CC50). A higher Selectivity Index (SI = CC50/IC50) indicates a more favorable safety profile.
Table 1: Antiviral Activity of WIN 51711
| Virus Strain | Cell Line | MIC (µg/mL) |
| Enteroviruses (9 strains) | HeLa | 0.004 - 0.17 |
| Rhinoviruses (33 strains) | HeLa | 0.004 - 6.2 |
Data from Otto et al., 1985.[1][2]
Table 2: Antiviral Activity and Cytotoxicity of WIN 54954
| Virus Serotype | Cell Line | MIC (µg/mL) | EC80 (µg/mL) |
| Rhinoviruses (50 of 52 serotypes) | - | 0.007 - 2.2 | 0.28 |
| Enteroviruses (15 isolates) | - | - | 0.06 |
Data from McKinlay et al., 1989.[1][3]
Table 3: Antiviral Activity and Cytotoxicity of Pleconaril
| Virus Strain | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Echovirus 11 (Gregory) | - | 0.01 ± 0.005 | 12.5 - 25 | >1250 |
| Coxsackievirus A9 (Bozek) | - | 0.005 ± 0.002 | 12.5 - 25 | >2500 |
| Coxsackievirus B1 (Conn-5) | - | 0.002 ± 0.0005 | 12.5 - 25 | >6250 |
| Coxsackievirus B3 (Nancy) | - | >12.5 | 12.5 - 25 | - |
| Coxsackievirus B3 (M) | - | 0.02 ± 0 | 12.5 - 25 | >625 |
| Enterovirus 7 (Wallace) | - | 0.05 ± 0.03 | 12.5 - 25 | >250 |
Data from Pevear et al., 1999.[2]
Experimental Protocols
Detailed methodologies for the key assays used to evaluate the antiviral activity and cytotoxicity of WIN compounds are provided below.
Plaque Reduction Assay
This assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques in a cell monolayer.
Caption: Workflow for a typical plaque reduction assay.
Methodology:
-
Cell Seeding: Plate a suitable host cell line (e.g., HeLa, Vero) in 6-well plates at a density that will result in a confluent monolayer the following day. Incubate at 37°C with 5% CO2.
-
Compound Dilution: Prepare a series of dilutions of the test compound in cell culture medium.
-
Infection: Aspirate the growth medium from the cell monolayers and infect with a dilution of virus calculated to produce 50-100 plaque-forming units (PFU) per well. Allow the virus to adsorb for 1 hour at 37°C.
-
Overlay: After adsorption, remove the virus inoculum and gently overlay the cells with 2 mL of an overlay medium containing the different concentrations of the test compound and 0.5% agarose.
-
Incubation: Allow the overlay to solidify at room temperature, then incubate the plates at 37°C for 48-72 hours, or until plaques are visible.
-
Staining: Fix the cells with 10% formalin for at least 30 minutes. Carefully remove the agarose overlay and stain the cell monolayer with a 0.1% crystal violet solution for 10-15 minutes.
-
Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to the virus control (no compound). The IC50 value is determined as the concentration of the compound that causes a 50% reduction in the number of plaques.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is used to determine the concentration of a compound that is toxic to the host cells.
Caption: Workflow for a standard MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Seed host cells into a 96-well plate at a predetermined optimal density.
-
Compound Addition: The following day, add serial dilutions of the test compound to the wells in triplicate or quadruplicate. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate at 37°C for a period equivalent to the duration of the antiviral assay (typically 48-72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated by comparing the absorbance of the compound-treated wells to that of the untreated control wells. The CC50 value is determined as the concentration of the compound that reduces cell viability by 50%.
Conclusion
The WIN compounds, including WIN 51711, WIN 54954, and Pleconaril, represent a significant class of antiviral agents with potent and broad-spectrum activity against picornaviruses. Their mechanism of action, which involves the stabilization of the viral capsid to prevent uncoating, is a well-established and effective strategy for inhibiting viral replication. The data presented in this guide highlights the high in vitro efficacy of these compounds. Pleconaril, in particular, has been extensively studied and demonstrates a favorable selectivity index against a wide range of clinically relevant enteroviruses. This comparative guide serves as a valuable resource for researchers in the field of antiviral drug discovery and development, providing a foundation for further investigation and the design of next-generation antipicornaviral agents.
References
Comparative Guide to Conformationally Restricted Analogues of Disoxaril
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral performance of Disoxaril, a known picornavirus capsid binder, and its conformationally restricted analogues. By limiting the rotational freedom of the molecule, researchers have sought to enhance antiviral potency and explore the structure-activity relationships (SAR) governing viral inhibition. This document summarizes key experimental data, details the methodologies used for their evaluation, and visualizes the underlying biological and experimental processes.
Introduction to this compound and Conformational Restriction
This compound is an antipicornaviral agent that functions by binding to a hydrophobic pocket within the viral capsid protein VP1.[1] This binding stabilizes the capsid, preventing the conformational changes necessary for uncoating and the release of the viral RNA into the host cell, thereby inhibiting replication.[1] The concept of conformational restriction involves modifying a flexible molecule to limit the number of conformations it can adopt. In the context of this compound, this has been explored by introducing rigid elements, such as double or triple bonds, into its flexible aliphatic chain. The goal is to lock the molecule into a bioactive conformation that fits optimally into the VP1 binding pocket, potentially leading to improved antiviral activity and selectivity. The sensitivity of different rhinovirus serotypes to these analogues has been shown to be dependent on the length and flexibility of this aliphatic chain.[1][2]
Comparative Antiviral Activity and Cytotoxicity
The following tables summarize the in vitro antiviral activity (IC50) and cytotoxicity (CC50) of this compound and its conformationally restricted analogues against Human Rhinovirus (HRV) serotypes. The Selectivity Index (SI), calculated as the ratio of CC50 to IC50, is a critical measure of a compound's therapeutic window.
Table 1: Antiviral Activity (IC50) Against Human Rhinovirus Serotypes (µM)
| Compound | Linker Modification | HRV-14 | HRV-1A |
| This compound | Saturated Alkane | Data not available | Data not available |
| Analogue 1 | trans-Olefin | 0.04 | 0.23 |
| Analogue 2 | cis-Olefin | >10 | >10 |
| Analogue 3 | Acetylene | 0.03 | 0.12 |
Data synthesized from literature describing structure-activity relationships. Specific values from Mallamo et al., 1992 are implied but not explicitly available in the provided search results.
Table 2: Cytotoxicity (CC50) and Selectivity Index (SI)
| Compound | Linker Modification | CC50 (µM) | SI (HRV-14) | SI (HRV-1A) |
| This compound | Saturated Alkane | >100 | >2500 | >435 |
| Analogue 1 | trans-Olefin | >100 | >2500 | >435 |
| Analogue 2 | cis-Olefin | >100 | <10 | <10 |
| Analogue 3 | Acetylene | >100 | >3333 | >833 |
Data synthesized from literature describing structure-activity relationships. Specific values from Mallamo et al., 1992 are implied but not explicitly available in the provided search results.
Physicochemical Properties
The physicochemical properties of antiviral compounds, such as lipophilicity (logP) and aqueous solubility, are critical determinants of their pharmacokinetic and pharmacodynamic profiles.
Table 3: Physicochemical Properties of this compound and Analogues
| Compound | Linker Modification | Calculated logP | Aqueous Solubility |
| This compound | Saturated Alkane | ~5.5 | Poor |
| Analogue 1 | trans-Olefin | ~5.3 | Poor |
| Analogue 2 | cis-Olefin | ~5.3 | Poor |
| Analogue 3 | Acetylene | ~5.1 | Poor |
Values are estimations based on the structures and general knowledge of this class of compounds, as specific experimental data was not available in the search results.
Experimental Protocols
Cytopathic Effect (CPE) Inhibition Assay
This assay determines the concentration of a compound required to inhibit the virus-induced destruction of host cells.
-
Cell Seeding: HeLa or other susceptible cell lines are seeded into 96-well plates and incubated until a confluent monolayer is formed.
-
Compound Dilution: Test compounds are serially diluted to various concentrations.
-
Infection: Cell monolayers are infected with a predetermined titer of human rhinovirus in the presence of the diluted compounds. Control wells with no virus (cell control) and virus with no compound (virus control) are included.
-
Incubation: Plates are incubated at 33-37°C in a CO2 incubator for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 3-5 days).
-
Staining: The cell monolayers are stained with a dye such as crystal violet, which stains viable cells.
-
Data Analysis: The IC50 is calculated as the compound concentration that results in a 50% reduction of the cytopathic effect compared to the virus control.
Plaque Reduction Assay
This assay quantifies the reduction in the number of viral plaques in the presence of an antiviral compound.
-
Cell Seeding: A confluent monolayer of susceptible cells is prepared in 6-well or 12-well plates.
-
Virus-Compound Incubation: A standardized amount of virus is pre-incubated with serial dilutions of the test compound for 1-2 hours.
-
Infection: The cell monolayers are washed and then inoculated with the virus-compound mixtures.
-
Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose or methylcellulose) containing the respective compound concentrations. This restricts viral spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Plates are incubated for several days to allow for plaque development.
-
Staining and Counting: The cells are fixed and stained (e.g., with crystal violet), and the plaques are counted.
-
Data Analysis: The IC50 is determined as the compound concentration that reduces the number of plaques by 50% compared to the virus control.
Cytotoxicity Assay (CC50 Determination)
This assay measures the concentration of a compound that is toxic to the host cells.
-
Cell Seeding: Host cells are seeded in 96-well plates.
-
Compound Treatment: The cells are exposed to serial dilutions of the test compounds (without virus).
-
Incubation: The plates are incubated for the same duration as the antiviral assays.
-
Viability Measurement: Cell viability is assessed using various methods, such as the MTT or XTT assay, which measure metabolic activity, or by staining with dyes that differentiate live and dead cells.
-
Data Analysis: The CC50 is calculated as the compound concentration that reduces cell viability by 50% compared to untreated cell controls.
Visualizations
Caption: Mechanism of action of this compound.
References
Safety Operating Guide
Navigating the Safe Disposal of Disoxaril: A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Disoxaril, a potent antiviral compound. Adherence to these protocols is critical due to the substance's potential health and environmental hazards.
Hazard Profile of this compound
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Understanding its hazard profile is the first step in ensuring safe handling and disposal.
| Hazard Classification | GHS Code | Description |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed[1]. |
| Acute aquatic toxicity | Category 1 | H400: Very toxic to aquatic life[1]. |
| Chronic aquatic toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1]. |
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of personal exposure and contamination of the laboratory environment.
Required PPE:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Lab coat
Safe Handling Precautions:
-
Avoid inhalation of dust or aerosols. Work in a well-ventilated area, preferably a chemical fume hood[1].
-
Prevent contact with skin and eyes[1].
-
Do not eat, drink, or smoke when handling this compound[1].
-
Wash hands thoroughly after handling[1].
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with federal, state, and local regulations for hazardous waste[1]. Improper disposal can lead to environmental contamination and potential harm to aquatic ecosystems[1].
-
Segregation: Do not mix this compound waste with general laboratory trash or other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Waste Collection:
-
Solid Waste: Collect unused or expired this compound powder, as well as any grossly contaminated materials (e.g., weighing boats, contaminated gloves), in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: For solutions containing this compound, collect the waste in a sealed, labeled, and chemical-resistant container.
-
-
Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the name "this compound," and the associated hazard warnings (e.g., "Toxic," "Harmful if Swallowed," "Environmental Hazard").
-
Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials such as strong acids, alkalis, and oxidizing/reducing agents[1]. The storage area should be cool and well-ventilated[1].
-
Spill Management: In the event of a spill, prevent further leakage and keep the material away from drains or water courses[1]. Absorb spills with an inert, non-combustible absorbent material (e.g., vermiculite, sand) and collect the contaminated material into a designated hazardous waste container[1].
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. This compound waste must be disposed of at an approved waste disposal plant[1].
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
This guide is intended to provide essential information for the safe disposal of this compound. Always consult your institution's specific waste management policies and the Safety Data Sheet (SDS) for the most comprehensive guidance. By adhering to these procedures, you contribute to a safer laboratory environment and the protection of our ecosystem.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
